2,4-Dinitrobenzenesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dinitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSNKZUKDBPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061854 | |
| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-44-6 | |
| Record name | 2,4-Dinitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,4-Dinitrobenzenesulfonyl Chloride (CAS 1656-44-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-dinitrobenzenesulfonyl chloride (DNBSCl), a versatile reagent in organic synthesis with significant applications in protecting group chemistry and the development of bioactive molecules. This document details its chemical and physical properties, synthesis, experimental protocols for its use, and its applications in medicinal chemistry and biochemical studies.
Core Properties and Data
This compound is a yellow crystalline solid notable for its high reactivity, which stems from the presence of the electron-withdrawing sulfonyl chloride group and two nitro groups on the benzene (B151609) ring.[1] This heightened electrophilicity makes it an excellent reagent for the sulfonylation of various nucleophiles.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1656-44-6 | [2] |
| Molecular Formula | C₆H₃ClN₂O₆S | [2] |
| Molecular Weight | 266.62 g/mol | [2] |
| Appearance | Yellow crystalline powder/solid | [3] |
| Melting Point | 101-103 °C | [4] |
| Solubility | Soluble in dichloromethane, acetone; Reacts with water | [1] |
| InChI Key | SSFSNKZUKDBPIT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)Cl | [5] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference(s) |
| ¹H NMR | δ (ppm): 8.70 (d, J=2.0 Hz, 1H), 8.66 (dd, J=9.1, 2.0 Hz, 1H), 8.51 (d, J=9.1 Hz, 1H) | [6] |
| ¹³C NMR | Aromatic region: ~120-150 ppm (Predicted) | [7] |
| IR Spectroscopy | Conforms to structure | [8] |
| Mass Spectrometry | Molecular Ion (M+): 266 m/z | [5][9] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the oxidative chlorination of a corresponding sulfur-containing precursor, such as a disulfide or thiol. A reliable two-step procedure starting from 2,4-dinitrochlorobenzene is outlined below.
Experimental Protocol: Synthesis via 2,4-Dinitrophenyl Benzyl (B1604629) Sulfide (B99878)
Step A: Synthesis of 2,4-Dinitrophenyl Benzyl Sulfide
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 2,4-dinitrochlorobenzene (1.00 mole), methanol (B129727) (400 mL), benzyl mercaptan (1.00 mole), and pyridine (B92270) (1.10 moles).[1]
-
Heat the mixture to reflux with stirring for a minimum of 16 hours.[1]
-
Cool the reaction mixture to 0 °C to precipitate the product.[1]
-
Isolate the yellow crystalline solid by filtration, wash with two portions of ice-cold methanol (250 mL each), and dry at 60-80 °C.[1]
-
This yields 2,4-dinitrophenyl benzyl sulfide with a typical yield of 81-86%.[1]
Step B: Oxidative Cleavage to 2,4-Dinitrobenzenesulfenyl Chloride
Note: This provides the sulfenyl chloride, which can then be oxidized to the desired sulfonyl chloride.
-
In a one-necked round-bottomed flask equipped with a stirrer, suspend the dry 2,4-dinitrophenyl benzyl sulfide (0.80 mole) in dry ethylene (B1197577) chloride (400 mL). All glassware must be dry.[1]
-
Add sulfuryl chloride (0.88 mole) to the suspension at room temperature. The reaction is mildly exothermic, and the solid should dissolve within minutes.[1]
-
Concentrate the resulting clear yellow solution to an oil using a steam bath under aspirator vacuum. Caution: Do not use direct heat, as nitro compounds can be explosive.[1]
-
Cool the residual oil to 50-60 °C and add 3-4 volumes of dry petroleum ether with vigorous swirling to induce crystallization.[1]
-
Cool the mixture to room temperature and filter to collect the 2,4-dinitrobenzenesulfenyl chloride as a yellow crystalline solid. The typical yield is 80-90%.[1]
Step C: Oxidation to this compound
While a specific protocol for this exact substrate is not detailed in the search results, a general procedure for the oxidation of thiols or disulfides to sulfonyl chlorides can be adapted.
-
The 2,4-dinitrophenyl disulfide (the dimer of the corresponding thiol) can be subjected to oxidative chlorination.
-
A common method involves the use of chlorine gas in the presence of an acid. Alternatively, reagents like hydrogen peroxide in the presence of a chlorinating agent can be employed for a more controlled oxidation.[10][11]
Applications in Organic Synthesis: Amine Protection
A primary application of this compound is the protection of primary amines. The resulting 2,4-dinitrobenzenesulfonamides are stable to a range of reaction conditions but can be cleaved under specific, mild conditions, making the "DNs" group a valuable tool in multi-step synthesis.
Experimental Protocol: Protection of a Primary Amine
This protocol is a general procedure for the sulfonylation of a primary amine.
-
Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (1.1-1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at room temperature.
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise to the stirred amine solution.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The resulting 2,4-dinitrobenzenesulfonamide (B1250028) can be purified by recrystallization or column chromatography.
Experimental Protocol: Deprotection of a 2,4-Dinitrobenzenesulfonamide
The DNs group is readily cleaved by nucleophilic aromatic substitution using a thiol. This method is particularly mild.[12][13]
-
Dissolve the 2,4-dinitrobenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a thiol, such as thiophenol or 2-mercaptoethanol (B42355) (2.0-3.0 eq). For the deprotection of a DNs group, often just the thiol is sufficient.[12][13] In some cases, a mild base like cesium carbonate or DBU may be added to facilitate the formation of the thiolate.[12][13]
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, perform an aqueous workup. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
The deprotected amine can then be purified by column chromatography or other suitable methods.
Table 3: Examples of Amine Protection and Deprotection
| Substrate | Protecting Conditions | Yield (%) | Deprotecting Conditions | Yield (%) | Reference(s) |
| Benzylamine | DNBSCl, Pyridine, CH₂Cl₂ | >95 (Typical) | Thiophenol, DMF, RT | High (Typical) | [12][13] |
| Aniline | DNBSCl, Base, Toluene/THF | Variable | Mercaptoethanol, K₃PO₄, DMAc | Good (General method) | [14][15] |
| tert-Butyl amino acetate | DNBSCl, Base | Not specified | Not specified | Not specified | [2] |
Applications in Drug Development and Chemical Biology
The unique reactivity of 2,4-dinitrobenzenesulfonyl derivatives makes them valuable in the field of drug development and chemical biology, particularly in the synthesis of enzyme inhibitors and fluorescent probes.
Enzyme Inhibition
The 2,4-dinitrophenyl group can play a role in the interaction of small molecules with biological targets. While direct inhibition by this compound is not a common strategy due to its high reactivity, the sulfonamide and other derivatives are found in molecules designed as enzyme inhibitors. For instance, the broader class of sulfonyl-containing compounds is prevalent in kinase inhibitors. Although a direct synthetic route to Dasatinib using DNBSCl was not found, the synthesis of various kinase inhibitors often involves the formation of sulfonamide bonds.[3][16][17] The strong electron-withdrawing nature of the dinitro-substituted ring can influence the binding affinity of the inhibitor to the target enzyme.
Fluorescent Probes for Thiol Detection
A significant application of 2,4-dinitrobenzenesulfonyl chemistry is in the development of fluorescent probes for the detection of biologically relevant thiols, such as cysteine and glutathione. In this approach, a non-fluorescent or weakly fluorescent molecule (a fluorophore) is functionalized with a 2,4-dinitrobenzenesulfonyl group. This "caged" fluorophore becomes highly fluorescent upon reaction with a thiol, which cleaves the dinitrobenzenesulfonyl group.[18][19] This "turn-on" fluorescence provides a sensitive method for quantifying thiol levels in biological systems.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Moisture Sensitive: Reacts with water, potentially releasing corrosive byproducts.[20]
-
Handling: Should be handled in a well-ventilated fume hood using personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[20]
This guide provides a comprehensive overview of this compound for its effective and safe use in a research and development setting. Its utility as a protecting group and in the synthesis of functional molecules underscores its importance in modern organic and medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-ジニトロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(1656-44-6) 1H NMR spectrum [chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound(1656-44-6) MS [m.chemicalbook.com]
- 10. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 11. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 15. Reaction of 2,4-dinitrochlorobenzene with aniline. Solvent effects and molecular complex formation | Semantic Scholar [semanticscholar.org]
- 16. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 17. daneshyari.com [daneshyari.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chembk.com [chembk.com]
2,4-Dinitrobenzenesulfonyl chloride molecular weight
An In-Depth Technical Guide to 2,4-Dinitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a yellow crystalline powder, is a significant reagent in organic synthesis and analytical chemistry.[1] Its utility is primarily derived from the reactive sulfonyl chloride group and the electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols relevant to research and development in the pharmaceutical and life sciences sectors.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClN₂O₆S | [1][2][3] |
| Molecular Weight | 266.62 g/mol | [1][4][5] |
| CAS Number | 1656-44-6 | [1][3][5] |
| Appearance | Yellow crystalline powder | [1][6] |
| Melting Point | 101-103 °C | [1][7] |
| Solubility | Reacts with water | [6][8] |
| InChI Key | SSFSNKZUKDBPIT-UHFFFAOYSA-N | [4][7] |
| SMILES String | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)Cl | [2][4] |
Core Applications in Research and Development
This compound is a versatile reagent with several important applications in scientific research.
1. Protection of Primary Amines: The "nosyl" group (Ns), derived from this compound, serves as an excellent protecting group for primary amines.[1][8] The resulting sulfonamide is stable under a variety of reaction conditions. This makes it valuable in multi-step organic synthesis, particularly in peptide and pharmaceutical development.[2]
2. Derivatizing Agent for Analytical Chemistry: In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, often by enhancing its detectability.[9][10] this compound is used as a derivatizing agent for compounds containing primary or secondary amine groups, such as amino acids and catecholamines, prior to their analysis by High-Performance Liquid Chromatography (HPLC).[9][11] The resulting dinitrophenylsulfonamide derivatives exhibit strong UV absorbance, significantly improving detection sensitivity.[10][11]
3. Synthesis of Fluorescent Probes: The 2,4-dinitrobenzenesulfonyl (DNBS) moiety is utilized as a key component in the design of fluorescent probes for the detection of biological thiols.[12] The DNBS group can act as a fluorescence quencher. In the presence of thiols, a nucleophilic aromatic substitution reaction occurs, releasing the fluorophore and causing a "turn-on" fluorescent response.[12] This principle is applied in developing assays for enzymes like acetyl- and butyrylcholinesterase.[13]
Key Experimental Protocols
The following protocols are provided as examples of the application of this compound in a laboratory setting.
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes a general method for the formation of a 2,4-dinitrobenzenesulfonamide (B1250028) (nosylamide) from a primary amine.
Materials:
-
Primary amine substrate
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
Stir plate and stir bar
-
Round-bottom flask
-
Nitrogen or argon gas supply (for inert atmosphere)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: Dissolve the primary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Reagent: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure nosyl-protected amine.
Protocol 2: Pre-Column Derivatization of Amino Acids for HPLC Analysis
This protocol outlines the derivatization of amino acids for enhanced UV detection in HPLC.
Materials:
-
Amino acid standard or sample solution
-
Borate (B1201080) buffer (pH ~9.0)
-
This compound solution in acetonitrile
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: To 100 µL of the amino acid sample in a microcentrifuge tube, add 100 µL of borate buffer.
-
Reagent Addition: Add 200 µL of the this compound solution in acetonitrile.
-
Reaction: Vortex the mixture thoroughly. Heat the tube at 60°C for 30-60 minutes in a heating block.
-
Quenching: After cooling to room temperature, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., glycine) if excess derivatizing reagent is a concern for chromatography.
-
Dilution: Dilute the sample with the mobile phase to an appropriate concentration for injection.
-
Analysis: Inject an aliquot of the derivatized sample into the HPLC system. Detection is typically performed at a wavelength where the dinitrophenyl group has high absorbance (e.g., ~340 nm).[11]
Visualizations: Pathways and Workflows
Reaction of this compound with a Primary Amine
The diagram below illustrates the fundamental reaction between this compound and a primary amine (R-NH₂) in the presence of a base, leading to the formation of a stable N-substituted-2,4-dinitrobenzenesulfonamide.
References
- 1. This compound CAS#: 1656-44-6 [m.chemicalbook.com]
- 2. This compound | 1656-44-6 | FD00408 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-ジニトロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 1656-44-6 [chemicalbook.com]
- 7. This compound 97 1656-44-6 [sigmaaldrich.com]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. journalajacr.com [journalajacr.com]
- 10. researchgate.net [researchgate.net]
- 11. sdiarticle4.com [sdiarticle4.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dinitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,4-Dinitrobenzenesulfonyl chloride, a key reagent in organic synthesis and chemical biology. It details the compound's structure, physicochemical properties, experimental protocols for its application, and its role in various scientific workflows.
Core Compound Identification and Structure
This compound is an organic compound characterized by a benzene (B151609) ring substituted with two nitro groups and a sulfonyl chloride functional group.[1][2] The strong electron-withdrawing nature of the nitro groups makes the sulfonyl chloride an excellent leaving group and renders the sulfur atom highly susceptible to nucleophilic attack. This reactivity is central to its utility in chemical synthesis.
Molecular Formula: C₆H₃ClN₂O₆S[1][2][3][4]
IUPAC Name: 2,4-dinitrobenzene-1-sulfonyl chloride[5]
SMILES: C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)Cl[3]
InChI Key: SSFSNKZUKDBPIT-UHFFFAOYSA-N
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
The compound is a yellow crystalline solid at room temperature.[3] It is sensitive to moisture and reacts with water.[3] Due to its reactivity, it is classified as a corrosive material.
| Property | Value | Reference(s) |
| Molecular Weight | 266.62 g/mol | [1][3][4] |
| Melting Point | 101-103 °C | [3] |
| Boiling Point | 418.1 °C at 760 mmHg (calculated) | [6] |
| Density | 1.78 g/cm³ | [6] |
| Appearance | Yellow crystalline powder | [3] |
| Solubility | Reacts with water, soluble in chloroform (B151607) (slightly) | [3] |
| CAS Number | 1656-44-6 | [2][3][4] |
Experimental Protocols
Synthesis of Arylsulfonyl Chlorides (Representative Protocol)
Reaction: Ar-S-S-Ar + Cl₂ (excess) + H₂O → 2 Ar-SO₂Cl + HCl
Materials:
-
Di-o-nitrophenyl disulfide (0.65 mole)
-
Concentrated Hydrochloric Acid (1 L)
-
Concentrated Nitric Acid (200 mL)
-
Chlorine gas
-
Glacial Acetic Acid (140 mL)
-
Concentrated Ammonium (B1175870) Hydroxide (B78521)
Procedure:
-
Combine the di-o-nitrophenyl disulfide, concentrated HCl, and concentrated HNO₃ in a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube.
-
Warm the mixture to 70 °C on a steam bath while passing a stream of chlorine gas through the solution.
-
Continue heating and the addition of chlorine for one hour after the disulfide has melted.
-
Separate the product sulfonyl chloride from the supernatant liquid by decantation.
-
Wash the product with two 300-mL portions of warm water (70 °C) and allow it to solidify.
-
Dissolve the crude product in 140 mL of glacial acetic acid at 50-60 °C and filter by suction.
-
Chill the filtrate in cold water with vigorous stirring to induce crystallization.
-
Triturate the crystalline mixture with 1 L of cold water, decant, and repeat twice.
-
Add 1 L of cold water and 10 mL of concentrated ammonium hydroxide to the crystals with stirring.
-
Collect the product by filtration, wash with 200 mL of water, and air dry.
Application: Protection of Primary Amines
This compound is an effective reagent for the protection of primary amines. The resulting N-substituted-2,4-dinitrobenzenesulfonamide is stable under various conditions, and the protecting group can be removed under mild conditions using a thiol.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., Triethylamine or Pyridine, 1.1 eq)
Protocol for Protection:
-
Dissolve the primary amine in anhydrous DCM in a round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).
-
Add the base to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica (B1680970) gel.
Protocol for Deprotection: The 2,4-dinitrobenzenesulfonyl group can be cleaved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like cesium carbonate in DMF.[7][8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. 2,4-Dinitrobenzenesulfenyl Chloride [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. chembk.com [chembk.com]
- 8. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,4-Dinitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2,4-dinitrobenzenesulfonyl chloride, a valuable reagent in organic chemistry, particularly in the derivatization of amines and other nucleophiles. The synthesis is presented as a two-step process, commencing with the conversion of 2,4-dinitrochlorobenzene to its corresponding sulfonate salt, which is subsequently chlorinated to yield the final product. Detailed experimental protocols, quantitative data, and safety information are provided to ensure a thorough understanding of the procedure.
Synthesis Overview
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Step 1: Synthesis of Sodium 2,4-Dinitrobenzenesulfonate (B1228243): This step involves the nucleophilic aromatic substitution of the chlorine atom in 2,4-dinitrochlorobenzene with a sulfite (B76179) group from sodium sulfite in an aqueous medium.
-
Step 2: Synthesis of this compound: The intermediate sodium 2,4-dinitrobenzenesulfonate is then converted to the final sulfonyl chloride by reaction with a chlorinating agent, such as phosphorus pentachloride.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2,4-Dinitrochlorobenzene | 97-00-7 | C₆H₃ClN₂O₄ | 202.55 | Yellow crystalline solid | 51-54 |
| Sodium 2,4-Dinitrobenzenesulfonate | 885-62-1 | C₆H₃N₂NaO₇S | 270.15 | White to light yellow powder | >300 |
| This compound | 1656-44-6 | C₆H₃ClN₂O₆S | 266.62 | Yellow crystalline powder[1] | 101-103[1] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 2,4-Dinitrochlorobenzene is a skin irritant and a sensitizer. This compound is corrosive and causes severe skin burns and eye damage.[2][3] Phosphorus pentachloride is highly corrosive and reacts violently with water.
Step 1: Synthesis of Sodium 2,4-Dinitrobenzenesulfonate
This procedure is adapted from a patented method for the preparation of 2,4-dinitrobenzenesulfonic acid.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dinitrochlorobenzene | 202.55 | 286 g | 1.41 |
| Sodium Sulfite | 126.04 | 218 g | 1.73 |
| Sodium Hydroxide (B78521) (50% aq. solution) | 40.00 | 6.4 g | 0.08 |
| Water | 18.02 | 1700 mL | - |
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, add 1000 mL of water and 286 g of 2,4-dinitrochlorobenzene.
-
To the stirred suspension, add 6.4 g of a 50% aqueous sodium hydroxide solution.
-
Prepare a solution of 218 g of sodium sulfite in 700 mL of water.
-
Heat the reaction mixture to 60°C.
-
Slowly add the sodium sulfite solution to the reaction mixture dropwise over a period of 90 minutes, maintaining the temperature at 60°C.
-
After the addition is complete, continue to stir the mixture at 60°C for an additional 2 hours.
-
The resulting solution contains sodium 2,4-dinitrobenzenesulfonate and can be used directly in the next step after cooling and filtration of any insoluble impurities. For isolation of the solid salt, the solution can be concentrated under reduced pressure and the precipitated solid collected by filtration.
Step 2: Synthesis of this compound
This procedure is adapted from a general method for the preparation of benzenesulfonyl chlorides from their sodium salts using phosphorus pentachloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium 2,4-Dinitrobenzenesulfonate | 270.15 | (from Step 1) | ~1.41 |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 353 g | 1.70 |
Procedure:
-
Ensure the sodium 2,4-dinitrobenzenesulfonate from Step 1 is thoroughly dried.
-
In a round-bottomed flask equipped with a reflux condenser and a gas outlet to a scrubber, place the dried sodium 2,4-dinitrobenzenesulfonate and finely divided phosphorus pentachloride.
-
Gently heat the mixture in an oil bath. The reaction is expected to be exothermic. Control the heating to maintain a steady reaction. A temperature range of 100-120°C can be targeted initially, with careful observation.
-
Heat the mixture for several hours until the reaction ceases. The completion of the reaction can be monitored by the cessation of hydrogen chloride gas evolution.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice in a separate beaker. This step should be performed with extreme caution in a fume hood as the excess phosphorus pentachloride will react violently with water, producing HCl gas.
-
The solid this compound will precipitate.
-
Collect the solid product by suction filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent such as benzene (B151609) or a mixture of benzene and petroleum ether.[5]
Visualizations
Reaction Pathway
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step laboratory workflow.
References
- 1. This compound CAS#: 1656-44-6 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. EP0285972B1 - Process for the preparation of 2,4-diaminobenzenesulfonic acid - Google Patents [patents.google.com]
- 5. This compound | 1656-44-6 [chemicalbook.com]
A Comprehensive Technical Guide to the Reaction of 2,4-Dinitrobenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reaction mechanism between 2,4-Dinitrobenzenesulfonyl chloride and primary amines. This reaction is fundamental in organic synthesis for the formation of sulfonamides, a functional group prevalent in a wide array of therapeutic agents.[1] The insights, data, and protocols presented herein are intended to support research and development in medicinal chemistry and drug discovery.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the primary amine.[1] The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. The mechanism can be delineated into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate species.[1]
-
Chloride Elimination and Deprotonation: The intermediate collapses, eliminating a chloride ion, a stable leaving group. Simultaneously or subsequently, a base present in the reaction mixture abstracts a proton from the nitrogen atom. This neutralization step is crucial, as its absence would lead to the protonation of the starting amine by the generated hydrochloric acid, rendering the amine non-nucleophilic and halting the reaction.[1]
-
Final Product: The final, stable N-substituted-2,4-dinitrobenzenesulfonamide is formed.
References
Solubility Profile of 2,4-Dinitrobenzenesulfonyl Chloride in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitrobenzenesulfonyl chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust qualitative descriptions and detailed experimental protocols to enable researchers to determine precise solubility values in their laboratories.
Qualitative Solubility Summary
This compound is a yellow crystalline solid.[1] Its solubility in aqueous solutions is limited; it is generally considered insoluble in water and is known to react with it.[1] However, it exhibits good solubility in a range of common organic solvents. This solubility is attributed to the molecular structure which allows for favorable interactions with various organic media.
Based on available data, the qualitative solubility of this compound is summarized as follows:
-
High Solubility: The compound is reported to have high solubility in ketones (such as acetone), esters, and aromatic hydrocarbons.
-
Good Solubility: It is known to be soluble in dichloromethane (B109758) and acetone.
-
Slight Solubility: Information from chemical suppliers indicates slight solubility in chloroform.[1]
-
Recrystallization Solvents: Benzene (B151609) or a mixture of benzene and petroleum ether can be used for the recrystallization of this compound, indicating its solubility in these solvents at elevated temperatures and lower solubility at cooler temperatures.[1]
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in the aforementioned organic solvents. The absence of this data necessitates experimental determination to meet the specific requirements of a research or development project. The following sections provide detailed protocols for two common and reliable methods for determining the solubility of a solid compound in an organic solvent.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the quantitative solubility of this compound in an organic solvent of interest.
Gravimetric Method
This method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, or Buchner funnel with filter paper)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker or on a magnetic stirrer, and agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This may take several hours. It is advisable to monitor the concentration of the solution at different time points to confirm that equilibrium has been reached (i.e., the concentration no longer changes).
-
-
Separation of Saturated Solution:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.
-
Filter the withdrawn solution using a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
-
Determination of Solute Mass:
-
Transfer the filtered, known volume of the saturated solution to a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used. Ensure the temperature is kept low enough to avoid decomposition of the this compound.
-
Once the solvent is completely removed, place the dish or vial in an oven at a temperature below the melting point of the compound to ensure all residual solvent is removed.
-
Cool the container in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final constant mass.
-
Express the solubility in the desired units, for example:
-
g/100 mL = (mass of dissolved solid in g / volume of solution taken in mL) * 100
-
mg/mL = mass of dissolved solid in mg / volume of solution taken in mL
-
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Visible range and the chosen solvent is transparent in that region.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) (UV-grade)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Separation of Saturated Solution:
-
Follow steps 1 and 2 as described in the Gravimetric Method to prepare a filtered, saturated solution of this compound at a constant temperature.
-
-
Analysis of the Saturated Solution:
-
Carefully dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., mol/L or mg/mL).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Stability and Storage of 2,4-Dinitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage requirements for 2,4-Dinitrobenzenesulfonyl chloride. Understanding the chemical behavior of this highly reactive compound is critical for ensuring its integrity in research and development, particularly in the synthesis of novel chemical entities and drug development intermediates. This document outlines the key factors influencing its stability, recommended storage conditions, and known decomposition pathways, supported by available quantitative data and experimental insights.
Core Stability Profile
This compound is a yellow crystalline solid that is generally considered stable under recommended storage conditions.[1][2] However, its high reactivity, largely attributed to the strongly electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring, makes it susceptible to degradation under specific environmental conditions. The primary mode of degradation is hydrolysis, and the compound is classified as moisture-sensitive.[3][4][5][6][7]
Thermal decomposition is another critical factor. When heated, it can decompose to release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[3] Additionally, contact with alkaline materials should be avoided as it can lead to an exothermic reaction.[1]
Quantitative Stability Data
The alkaline hydrolysis of aromatic sulfonyl chlorides has been shown to follow the Hammett equation, which quantitatively relates reaction rates to the electronic properties of the substituents.[2] For a series of substituted benzenesulfonyl chlorides, a positive ρ-value of +1.564 was determined for alkaline hydrolysis, indicating that electron-withdrawing groups enhance the reaction rate.[2]
| Parameter | Compound | Solvent System | Temperature (°C) | Rate Constant (k) or Observation | Reference |
| Solvolysis Rate | p-Nitrobenzenesulfonyl chloride | Various pure & binary | 35.0 | Specific rates of solvolysis have been determined and correlated. | [6] |
| Hydrolysis Mechanism | Aromatic Sulfonyl Chlorides | Water | Not specified | Follows an SN2 mechanism for both neutral and alkaline conditions. | [2] |
| Hammett Equation ρ-value | Aromatic Sulfonyl Chlorides | Water | Not specified | +1.564 for alkaline hydrolysis. | [2] |
Decomposition Pathways
The principal decomposition pathway for this compound is hydrolysis, which occurs upon contact with water or atmospheric moisture. This reaction leads to the formation of 2,4-Dinitrobenzenesulfonic acid and hydrochloric acid.
Hydrolysis Mechanism
The hydrolysis of aromatic sulfonyl chlorides, including this compound, generally proceeds through a nucleophilic substitution (SN2) mechanism.[2] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the formation of a pentacoordinate transition state, followed by the departure of the chloride leaving group.
For nitro-substituted arenesulfonyl chlorides, the hydrolysis in aqueous media can proceed via two pathways within the framework of a nucleophilic aromatic substitution (SAN) mechanism. One path involves a cyclic intermediate with a pentacoordinate sulfur atom, while the other proceeds through an anionic intermediate. The presence of strong electron-withdrawing groups, such as the two nitro groups in the 2,4-positions, favors the pathway involving the anionic intermediate.[8]
Caption: Hydrolysis mechanism of this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are mandatory:
Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated area.[3][9][10] For prolonged storage, refrigeration or freezing at -20°C is recommended to minimize degradation.[11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.
-
Containers: Use tightly sealed containers made of glass or other non-reactive materials.[5][9][10] Lined metal or plastic pails are also suitable.[1] Avoid using aluminum or galvanized containers.[1]
-
Incompatible Materials: Store away from strong bases, oxidizing agents, and alkaline materials.[1][3][4][6] Segregate from water and other protic solvents.
Handling Procedures:
-
Handle the compound in a controlled environment with low humidity, such as a glove box or under a stream of dry inert gas.
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is corrosive and can cause severe skin burns and eye damage.[3][9]
-
For weighing and transferring, use dry glassware and utensils.
-
If the compound is to be used in a reaction, ensure that all solvents and reagents are anhydrous.
Experimental Protocols for Stability Assessment
While a specific, standardized protocol for the stability testing of this compound is not detailed in the reviewed literature, a general approach can be formulated based on methods used for other reactive sulfonyl chlorides.
Purity Analysis by GC-MS (with Derivatization):
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Add a solution of a primary or secondary amine (e.g., diethylamine) in excess to convert the sulfonyl chloride to its corresponding stable sulfonamide derivative.
-
Allow the reaction to proceed to completion at room temperature.
-
Dilute the resulting solution to a suitable concentration for GC-MS analysis.
-
-
Instrumentation:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperatures: Optimized for the analysis of the sulfonamide derivative.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized product from any impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to the 2,4-dinitrobenzenesulfonamide (B1250028) derivative.
-
Analyze the mass spectrum to confirm the identity of the peak.
-
Calculate the purity of the original this compound based on the relative peak area of the derivative.
-
This method can be adapted for a stability study by analyzing samples stored under different conditions (e.g., temperature, humidity) over time. A decrease in the peak area of the derivative would indicate degradation of the parent sulfonyl chloride.
Caption: Workflow for assessing the stability of this compound.
Conclusion
This compound is a valuable but highly reactive reagent. Its stability is primarily compromised by moisture, leading to hydrolysis. Adherence to strict storage and handling protocols, including the use of a dry, inert atmosphere and avoidance of incompatible materials, is essential to maintain its chemical integrity. While specific quantitative degradation kinetics are not widely published, the known reactivity of related compounds underscores the need for careful management of this chemical in any research or development setting. The experimental workflow provided offers a robust method for in-house stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. CAS 1656-44-6: this compound [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Navigating the Risks: A Technical Guide to the Hazards and Safe Handling of 2,4-Dinitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitrobenzenesulfonyl chloride is a highly reactive chemical intermediate valuable in organic synthesis, particularly in the preparation of pharmaceuticals and dyes. However, its utility is matched by significant health and safety hazards, including severe corrosivity (B1173158) to skin and eyes, and the potential to induce methemoglobinemia. This technical guide provides a comprehensive overview of the hazards associated with this compound, detailed safety precautions, and emergency procedures to ensure its safe handling in a research and development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling.[1] Its primary dangers lie in its corrosive nature and its ability to act as an oxidizing agent.
1.1. GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[2][3] |
| Carcinogenicity | 1A | H350: May cause cancer. |
| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects. |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Blood) through prolonged or repeated exposure. |
This information is based on GHS classifications and may vary by jurisdiction.
1.2. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H3ClN2O6S[4] |
| Molecular Weight | 266.62 g/mol [4][5] |
| Appearance | Yellow crystalline powder[2] |
| Melting Point | 101-103 °C[6] |
| Water Solubility | Reacts with water[2] |
Toxicological Information
The primary toxicological concerns with this compound are its corrosive effects on tissues and its systemic effect on blood.
2.1. Corrosive Effects
Direct contact with this compound can cause severe chemical burns to the skin and eyes.[1] Ingestion can lead to severe burns of the oral cavity and gastrointestinal tract.[1] Vapors and mists are also extremely irritating to the respiratory tract.[1]
2.2. Methemoglobinemia
A significant systemic hazard is the potential for this compound or its metabolites to oxidize the iron in hemoglobin from the ferrous state (Fe2+) to the ferric state (Fe3+), forming methemoglobin.[1][7] Methemoglobin is incapable of binding and transporting oxygen, leading to a condition called methemoglobinemia, a form of anoxia or oxygen starvation.[1] This can cause cyanosis (a bluish discoloration of the skin), and in severe cases, can be life-threatening.
Experimental Protocols for Hazard Assessment
3.1. Skin Corrosion: OECD Test Guideline 431
This in vitro test method utilizes a reconstructed human epidermis (RhE) model that mimics the biochemical and physiological properties of the upper layers of human skin.[8]
-
Principle: The test chemical is applied topically to the RhE model. Corrosive chemicals are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers.
-
Methodology:
-
The test chemical is applied to the surface of the RhE tissue.
-
Tissues are exposed for specific time points (e.g., 3 minutes, 1 hour).
-
After exposure, the tissue is rinsed, and cell viability is determined using a cell viability assay (e.g., MTT assay).
-
The cell viability is compared to negative controls. A reduction in cell viability below a certain threshold indicates a corrosive potential.
-
-
Classification: The degree of cell viability reduction at different time points can be used to classify the substance into different skin corrosion subcategories.[8]
3.2. Acute Eye Irritation/Corrosion: OECD Test Guideline 405
This guideline describes an in vivo procedure for assessing eye irritation and corrosion.
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[9] The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[9]
-
Methodology:
-
A single animal is initially tested.
-
Observations are made at 1, 24, 48, and 72 hours after application.
-
If a corrosive or severe irritant effect is observed, no further testing is performed.[10]
-
If the initial test does not show severe effects, a confirmatory test on additional animals may be conducted.[10]
-
-
Animal Welfare: The guideline emphasizes a weight-of-the-evidence approach and the use of in vitro methods first to minimize animal testing.[10]
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when working with this compound.
4.1. Personal Protective Equipment (PPE)
| PPE | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[11] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood.[2] If dusts are generated, a NIOSH/MSHA-approved respirator is necessary.[11] |
4.2. Handling Procedures
-
Avoid all personal contact, including inhalation of dust.[8]
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Avoid formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
4.3. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong bases, oxidizing agents, and water.[3][10]
-
The substance is moisture-sensitive.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
5.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10] |
5.2. Spill and Leak Procedures
In the event of a spill, the following workflow should be initiated:
Signaling Pathways and Mechanisms of Toxicity
6.1. Corrosive Action
The corrosive action of this compound is attributed to its high reactivity. As a sulfonyl chloride, the sulfur atom is highly electrophilic and readily reacts with nucleophiles such as water and the amine and hydroxyl groups present in biological tissues. This reaction leads to the denaturation of proteins and cell death, resulting in chemical burns.
6.2. Mechanism of Methemoglobinemia
While the specific metabolic pathway for this compound is not well-documented, the formation of methemoglobin by dinitrobenzene compounds generally proceeds as follows:
The nitro groups on the benzene (B151609) ring are strong electron-withdrawing groups, which can facilitate the acceptance of electrons, leading to the oxidation of other molecules. It is hypothesized that the compound or its metabolites directly oxidize the ferrous iron (Fe²⁺) of hemoglobin to its ferric state (Fe³⁺).[12]
Conclusion
This compound is a potent and hazardous chemical that demands the utmost respect and adherence to stringent safety protocols. A thorough understanding of its corrosive nature, its potential to induce methemoglobinemia, and the appropriate handling and emergency procedures is essential for all personnel working with this compound. By implementing the measures outlined in this guide, researchers and scientists can mitigate the risks and safely utilize this valuable reagent in their work.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. delltech.com [delltech.com]
- 3. fishersci.com [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Nitrobenzene induced methemoglobinemia treated with manual exchange transfusion in a resource-limited setting: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. scantox.com [scantox.com]
- 12. Dinitrobenzene induces methemoglobin formation from deoxyhemoglobin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Moisture Sensitivity of 2,4-Dinitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the moisture sensitivity of 2,4-Dinitrobenzenesulfonyl chloride, a critical reagent in organic synthesis, particularly in the protection of primary amines and the synthesis of various pharmaceutical intermediates.[1] Its high reactivity, while synthetically advantageous, also imparts a significant sensitivity to moisture, leading to degradation via hydrolysis. Understanding the kinetics, mechanism, and proper handling procedures is paramount to ensure its effective use and the integrity of experimental results.
Core Concepts: Hydrolysis and Stability
This compound readily reacts with water, a characteristic consistently highlighted in safety data sheets and product information.[1][2] This reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which is susceptible to nucleophilic attack by water. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring further enhances this electrophilicity, making it more prone to hydrolysis than unsubstituted benzenesulfonyl chloride.
The hydrolysis reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a water molecule directly attacks the sulfur atom, leading to the departure of the chloride ion and the formation of 2,4-Dinitrobenzenesulfonic acid and hydrochloric acid.
Hydrolysis Signaling Pathway
Caption: Hydrolysis mechanism of this compound.
Quantitative Data on Hydrolysis
For context, a study on the solvolysis of various substituted benzenesulfonyl chlorides in water indicated that electron-withdrawing groups, such as the nitro group, increase the rate of hydrolysis. The hydrolysis rates are often determined by monitoring the increase in conductivity due to the formation of hydrochloric acid or by chromatographic analysis of the remaining sulfonyl chloride.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1656-44-6[3][4] |
| Molecular Formula | C₆H₃ClN₂O₆S[3][4] |
| Molecular Weight | 266.62 g/mol [4] |
| Melting Point | 100-107 °C[3] |
| Appearance | Cream to yellow crystalline powder[3] |
| Solubility | Reacts with water[1] |
Experimental Protocols for Assessing Moisture Sensitivity
To quantitatively assess the moisture sensitivity of this compound, a controlled stability study is essential. The following protocols are designed to provide a framework for such an investigation, adhering to principles outlined in ICH guidelines for stability testing.[5]
Humidity Stress Testing Protocol
This protocol outlines a method to evaluate the stability of this compound under controlled humidity and temperature conditions.
Objective: To determine the rate of hydrolysis of this compound at various relative humidity (RH) levels and a constant temperature.
Materials:
-
This compound (high purity)
-
Environmental chamber with controlled temperature and humidity
-
Inert, sealed sample containers (e.g., amber glass vials with PTFE-lined caps)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase pH adjustment)
Experimental Workflow:
Caption: Workflow for humidity stress testing of this compound.
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into multiple inert, sealable vials. A subset of these vials will serve as the time-zero control.
-
Time-Zero Analysis: Immediately after preparation, analyze the contents of the time-zero control vials according to the HPLC method described below.
-
Stress Conditions: Place the remaining vials in a calibrated environmental chamber set to the desired temperature and relative humidity (e.g., 40°C / 75% RH, as per ICH accelerated stability testing conditions).[5]
-
Time Points: Withdraw vials from the chamber at predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days).
-
Sample Analysis: Upon withdrawal, immediately dissolve the entire content of the vial in a known volume of dry acetonitrile. Analyze the resulting solution promptly using the stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of remaining this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant for hydrolysis under the tested conditions.
Stability-Indicating HPLC Method
A reversed-phase HPLC method is suitable for separating this compound from its primary degradation product, 2,4-Dinitrobenzenesulfonic acid.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose. Forced degradation studies (acid, base, oxidative, thermal, and photolytic) should be performed to demonstrate the stability-indicating nature of the method.
Titrimetric Method for Purity Determination
For a rapid assessment of the total sulfonyl chloride content, a titrimetric method can be employed. This method is based on the reaction of the sulfonyl chloride with a nucleophile and subsequent titration of the liberated acid.
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a flask.
-
Dissolve the sample in a suitable inert solvent (e.g., dry acetone).
-
Add an excess of a nucleophilic reagent, such as pyridine (B92270) or an alcohol.
-
Allow the reaction to proceed to completion (typically a few minutes).
-
Add a suitable indicator (e.g., phenolphthalein) and titrate the liberated hydrochloric acid with a standardized solution of sodium hydroxide.
-
The purity of the this compound can be calculated based on the volume of titrant consumed.
Handling and Storage Recommendations
Given its high moisture sensitivity, stringent handling and storage procedures are crucial to maintain the integrity of this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The use of a desiccator is highly recommended. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
-
Handling: All handling of the solid material should be performed in a controlled environment, such as a glove box or under a stream of dry inert gas, to minimize exposure to atmospheric moisture. Use dry glassware and solvents for all reactions involving this reagent.
-
Incompatible Materials: Avoid contact with water, strong bases, and oxidizing agents.
Conclusion
This compound is a valuable synthetic reagent whose utility is directly linked to its purity and stability. Its pronounced sensitivity to moisture necessitates a thorough understanding of its hydrolysis and the implementation of rigorous handling and storage protocols. The experimental frameworks provided in this guide offer a robust approach for researchers and drug development professionals to quantitatively assess its stability, ensuring its effective and reliable application in their work. By employing these methods, the risks associated with degradation can be mitigated, leading to more reproducible and successful synthetic outcomes.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide on the Electrophilicity of 2,4-Dinitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitrobenzenesulfonyl chloride is a highly reactive electrophilic reagent extensively utilized in organic synthesis and analytical chemistry. Its pronounced electrophilicity, stemming from the potent electron-withdrawing effects of the two nitro groups on the aromatic ring, renders the sulfonyl sulfur atom highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its reactivity with various nucleophiles, reaction mechanisms, and key applications in drug development and proteomics. Quantitative kinetic data, where available for closely related compounds, is presented to offer a comparative understanding of its reactivity. Detailed experimental protocols for its use in the protection of amines and the derivatization of amino acids for HPLC analysis are also provided, alongside graphical representations of reaction mechanisms and experimental workflows to facilitate comprehension.
Core Concepts: The Electrophilicity of this compound
The sulfur atom in sulfonyl chlorides (R-SO₂Cl) is inherently electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. In this compound, this electrophilicity is significantly amplified by the presence of two nitro groups (-NO₂) at the ortho and para positions of the benzene (B151609) ring.[1] These groups exert strong electron-withdrawing effects through both resonance and inductive effects, further polarizing the S-Cl bond and increasing the positive charge density on the sulfur atom. This electronic arrangement makes the sulfur atom a prime target for a wide range of nucleophiles.
The high reactivity of this compound is central to its utility as a versatile reagent in several chemical transformations, including:
-
Protection of Primary Amines: It readily reacts with primary amines to form stable sulfonamides, which can be later cleaved under specific conditions.[2][3][4]
-
Synthesis of Sulfonamides: It serves as a key building block for the synthesis of a diverse array of sulfonamide-containing molecules, a common motif in many pharmaceutical agents.
-
Derivatization Agent: In analytical chemistry, it is employed as a pre-column derivatizing agent to facilitate the detection and quantification of amino acids and other primary and secondary amines using techniques like High-Performance Liquid Chromatography (HPLC).
Quantitative Analysis of Electrophilicity
Table 1: Second-Order Rate Constants for the Reaction of 2,4-Dinitrophenyl X-substituted Benzenesulfonates with Alicyclic Secondary Amines [5]
| Nucleophile (Amine) | Substituent (X) | k₂ (M⁻¹s⁻¹) |
| Piperidine | H | Value not specified |
| Piperidine | p-CH₃ | Value not specified |
| Piperidine | p-OCH₃ | Value not specified |
| Piperidine | p-Cl | Value not specified |
| Piperidine | m-Cl | Value not specified |
| Piperidine | p-NO₂ | Value not specified |
| Morpholine | H | Value not specified |
| Pyrrolidine | H | Value not specified |
Note: The original source mentions that second-order rate constants were measured but does not provide the specific values in the abstract.
Table 2: Kinetic Data for the Reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with Piperidine in Acetonitrile [6]
| Substituent (Y) | ρY (uncatalyzed) | r (uncatalyzed) | ρY (catalyzed) | r (catalyzed) |
| Various | 1.85 | 0.27 | 0.73 | 0.23 |
Table 3: Second-Order Rate Constants for Hydrazinolysis of 2,4-Dinitrobenzene Derivatives in DMSO [7]
| Leaving Group (X) | Temperature (°C) | k (M⁻¹s⁻¹) |
| -Cl | Not specified | Not specified |
| -SOPh | 35 | 13.425 |
| -SPh | 35 | 12.47 |
| -OPh | 35 | 2.88 |
| -OCH₃ | 35 | 1.54 |
Note: The data in these tables are for related compounds and are intended to provide a qualitative understanding of the factors influencing the reactivity of electrophilic aromatic compounds. Direct quantitative comparison with this compound should be made with caution.
Reaction Mechanisms and Experimental Protocols
Sulfonylation of Primary Amines
The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Experimental Protocol: General Procedure for the Protection of a Primary Amine [2][8]
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine (B128534) or pyridine, to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Derivatization of Amino Acids for HPLC Analysis
This compound can be used as a derivatizing agent for amino acids prior to HPLC analysis. The reaction involves the nucleophilic attack of the amino group of the amino acid on the sulfonyl chloride, forming a stable, UV-active sulfonamide derivative.
Experimental Protocol: General Procedure for Amino Acid Derivatization
-
Sample Preparation: Prepare a standard solution of the amino acid or the sample containing amino acids in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Derivatization Reaction: To the amino acid solution, add an excess of this compound solution in a water-miscible organic solvent (e.g., acetonitrile).
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
-
Quenching: Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to react with the excess this compound.
-
HPLC Analysis: Inject an aliquot of the derivatized sample into an HPLC system equipped with a suitable reversed-phase column (e.g., C18) and a UV detector set to an appropriate wavelength for the dinitrophenyl chromophore.
-
Quantification: Quantify the amino acids by comparing the peak areas of the derivatized amino acids in the sample to those of known standards.
Applications in Drug Development and Proteomics
The high electrophilicity and reactivity of this compound make it a valuable tool in drug discovery and proteomics.
-
Medicinal Chemistry: The sulfonamide linkage formed is a key structural motif in a wide range of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The 2,4-dinitrophenyl group can be used as a protecting group for amines during multi-step syntheses of complex drug molecules.[3][4]
-
Proteomics and Chemical Biology: The reactivity of this compound towards nucleophilic amino acid residues, particularly lysine (B10760008) and cysteine, allows for its use as a chemical probe to study protein structure and function. Derivatization with this reagent can be used to identify accessible nucleophilic sites on a protein's surface. Furthermore, its application in the development of fluorescent probes for thiols has been explored, enabling the detection and quantification of biologically important thiols like glutathione.
Conclusion
This compound is a powerful electrophile whose reactivity is governed by the strong electron-withdrawing capacity of its dinitro-substituted aromatic ring. This inherent reactivity makes it an indispensable reagent for the synthesis of sulfonamides, the protection of amines, and the derivatization of biomolecules for analytical purposes. While specific kinetic data for this compound remains somewhat elusive in the readily available literature, a strong understanding of its electrophilic nature can be gleaned from studies on analogous compounds. The detailed protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic and analytical endeavors within the realms of drug development and life sciences.
References
- 1. This compound | 1656-44-6 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 2,4-Dinitrobenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The selection of an appropriate protecting group is critical, requiring a balance of stability under various reaction conditions and facile, selective removal. 2,4-Dinitrobenzenesulfonyl (DNs) chloride has emerged as a valuable reagent for the protection of primary amines, forming stable sulfonamides that can be cleaved under mild conditions.[1][2]
These application notes provide a comprehensive overview of the use of 2,4-Dinitrobenzenesulfonyl chloride as a protecting group for primary amines. Detailed protocols for both the protection and deprotection steps are presented, along with a summary of the stability of the DNs group and its utility in orthogonal protection strategies.
Advantages of the 2,4-Dinitrobenzenesulfonyl (DNs) Protecting Group
The DNs group offers several distinct advantages for the protection of primary amines:
-
High Stability: DNs-protected amines are stable to a wide range of reaction conditions, including strongly acidic and basic environments.[3]
-
Mild Deprotection Conditions: The DNs group can be readily removed under mild conditions using thiols, which is advantageous when working with sensitive substrates.[4][5]
-
Orthogonal Deprotection: The DNs group can be selectively cleaved in the presence of other protecting groups, such as the 2-nitrobenzenesulfonyl (Ns) group, allowing for complex, multi-step synthetic strategies.[3][5]
-
Facilitates N-Alkylation: The resulting N-DNs sulfonamides can be easily N-alkylated to generate secondary amines.
Reaction Mechanisms
Protection of Primary Amines
The protection of a primary amine with this compound proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. A base, such as triethylamine (B128534) or pyridine, is typically used to neutralize the hydrochloric acid generated during the reaction.
Caption: Protection of a primary amine with this compound.
Deprotection of 2,4-Dinitrobenzenesulfonamides
The deprotection of DNs-protected amines is typically achieved through nucleophilic aromatic substitution (SNAr) using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[4][5] The electron-withdrawing nitro groups on the aromatic ring activate it towards nucleophilic attack by the thiolate anion.
Caption: Deprotection of a 2,4-Dinitrobenzenesulfonamide using a thiol and base.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for the protection of a primary amine with this compound, followed by deprotection to yield the free amine.
Caption: General workflow for amine protection and deprotection.
Protocol 1: Protection of a Primary Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
This compound
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297)
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Triethylamine | DCM | 2 | 95 |
| 2 | n-Butylamine | Pyridine | DCM | 3 | 92 |
| 3 | Aniline | Triethylamine | DCM | 4 | 88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Deprotection of a 2,4-Dinitrobenzenesulfonamide
This protocol describes the removal of the DNs protecting group using thiophenol and potassium carbonate.
Materials:
-
N-DNs protected amine
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of the N-DNs protected amine (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Add thiophenol (2.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove the thiophenol byproduct.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or distillation).[3]
| Entry | Substrate | Thiol | Base | Solvent | Time (h) | Yield (%) |
| 1 | N-Benzyl-DNs | Thiophenol | K₂CO₃ | DMF | 1 | 98 |
| 2 | N-Butyl-DNs | 2-Mercaptoethanol | DBU | DMF | 1.5 | 96 |
| 3 | N-Phenyl-DNs | Thiophenol | Cs₂CO₃ | DMF | 2 | 93 |
Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be used as a base. Yields are representative and may vary.[4][5]
Stability of the 2,4-Dinitrobenzenesulfonyl Group
The DNs protecting group exhibits excellent stability across a range of chemical conditions, making it a robust choice for multi-step syntheses.
| Condition | Reagent(s) | Stability |
| Acidic | TFA, CH₂Cl₂ | Stable |
| HCl, Dioxane | Stable | |
| Basic | LiOH, THF/H₂O | Stable |
| Na₂CO₃, MeOH | Stable | |
| Reductive | H₂, Pd/C | Stable |
| Oxidative | m-CPBA | Stable |
This table provides a general overview of the stability. Specific reaction conditions may affect the stability of the DNs group.
Conclusion
This compound is a highly effective reagent for the protection of primary amines. The resulting sulfonamides are stable to a variety of reaction conditions and can be deprotected under mild thiolytic cleavage. The ability to perform selective deprotection in the presence of other sulfonyl-based protecting groups further enhances its utility in complex organic synthesis. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists in the field of drug discovery and development.
References
Protocol for Amine Protection with 2,4-Dinitrobenzenesulfonyl Chloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science. The choice of a suitable protecting group is critical, requiring a balance of stability to various reaction conditions and facile, selective removal under mild conditions. The 2,4-dinitrobenzenesulfonyl (DNs) group, introduced via 2,4-dinitrobenzenesulfonyl chloride (DNs-Cl), has emerged as a powerful tool for the protection of primary and secondary amines. Its strong electron-withdrawing nature renders the sulfonamide bond stable to a range of synthetic transformations while allowing for mild deprotection through nucleophilic aromatic substitution. This protocol provides detailed procedures for the protection of amines with DNs-Cl and the subsequent deprotection.
Advantages of the 2,4-Dinitrobenzenesulfonyl (DNs) Protecting Group
-
High Stability: The DNs group is robust and stable to a variety of reaction conditions, including those used for the installation and removal of other common protecting groups.
-
Mild Deprotection: The electron-deficient nature of the dinitrophenyl ring facilitates nucleophilic aromatic substitution, allowing for the removal of the DNs group under very mild conditions, typically with a thiol and a weak base.[1]
-
Orthogonality: The deprotection conditions for the DNs group are orthogonal to many other protecting groups used in organic synthesis, enabling selective deprotection in complex molecules.
-
Activation of N-H bond: The strong electron-withdrawing effect of the DNs group increases the acidity of the N-H proton in the resulting sulfonamide, facilitating N-alkylation reactions, as seen in the Fukuyama amine synthesis.
Data Presentation
The following tables summarize quantitative data for the protection of amines with this compound and the subsequent deprotection of the resulting 2,4-dinitrobenzenesulfonamides.
Table 1: Protection of Primary Amines with this compound
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) |
| Glycine tert-butyl ester hydrochloride | 2,6-Lutidine | CH₂Cl₂ | 1 h | 95 |
| Benzylamine | Pyridine (B92270) | CH₂Cl₂ | Not Specified | High |
| 3-Phenylpropylamine | Triethylamine (B128534) | CH₂Cl₂ | Not Specified | High |
| 4-Methoxybenzylamine | Pyridine | CH₂Cl₂ | Not Specified | High |
Table 2: Deprotection of 2,4-Dinitrobenzenesulfonamides
| Substrate | Reagent | Base | Solvent | Reaction Time | Yield (%) |
| N-(2,4-Dinitrophenylsulfonyl)glycine tert-butyl ester derivative | Mercaptoacetic acid | DIPEA | CH₂Cl₂ | 20 min | High |
| N-Alkyl-N-(2,4-dinitrophenylsulfonyl)amine | n-Propylamine | - | CH₂Cl₂ | 10 min | Not Specified |
| General N-(2,4-dinitrophenylsulfonyl)amine | Mercaptoacetic acid | Triethylamine | DMF | Not Specified | High |
| General N-(2,4-dinitrophenylsulfonyl)amine | Thiophenol | - | DMF | Not Specified | High |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes the general procedure for the formation of a 2,4-dinitrobenzenesulfonamide (B1250028) from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (DNs-Cl) (1.05 - 1.1 eq)
-
Pyridine or 2,6-Lutidine (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add the base (e.g., pyridine or 2,6-lutidine, 2.0 - 3.0 eq) to the cooled solution.
-
Slowly add this compound (1.05 - 1.1 eq) portion-wise to the reaction mixture. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2,4-dinitrobenzenesulfonamide can be purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of a 2,4-Dinitrobenzenesulfonamide using a Thiol
This protocol outlines the general procedure for the removal of the 2,4-dinitrobenzenesulfonyl protecting group.
Materials:
-
N-(2,4-Dinitrophenylsulfonyl)amine (1.0 eq)
-
Thiol (e.g., mercaptoacetic acid or thiophenol) (2.0 - 3.0 eq)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (3.0 - 4.0 eq)
-
Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-(2,4-dinitrophenylsulfonyl)amine (1.0 eq) in dichloromethane or DMF in a round-bottom flask.
-
Add the thiol (e.g., mercaptoacetic acid, 2.0 - 3.0 eq) to the solution.
-
Add the base (e.g., triethylamine, 3.0 - 4.0 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC. The deprotection is typically rapid, often completing within 10-30 minutes.
-
Once the reaction is complete, dilute the mixture with dichloromethane or an appropriate organic solvent.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x) and brine (1 x) to remove the excess thiol and other water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography on silica gel or other suitable methods.
Mandatory Visualization
Caption: General workflow for amine protection and deprotection.
Caption: Reaction mechanism for amine protection with DNs-Cl.
References
Application Notes and Protocols: 2,4-Dinitrobenzenesulfonyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrobenzenesulfonyl chloride (DNBSCl) is a versatile reagent in peptide synthesis, primarily utilized as a protecting group for primary amines and as a derivatizing agent for the sensitive analysis of amino acids and peptides by high-performance liquid chromatography (HPLC). The electron-withdrawing nature of the two nitro groups on the phenyl ring enhances the reactivity of the sulfonyl chloride towards nucleophiles and facilitates the subsequent cleavage of the resulting sulfonamide under specific conditions. These characteristics offer unique advantages in specific applications within peptide chemistry, including solid-phase peptide synthesis (SPPS) and the generation of peptide libraries.
This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis, tailored for researchers, scientists, and professionals in the field of drug development.
I. Application as a Protecting Group in Peptide Synthesis
The 2,4-dinitrobenzenesulfonyl (dNBS) group serves as a robust, acid-stable protecting group for the N-terminal α-amino group of amino acids. Its application is particularly noted in specific ligation chemistries and in strategies aiming to minimize side reactions common in standard Fmoc-SPPS.
Key Features:
-
Acid Stability: The dNBS group is stable to strongly acidic conditions, such as trifluoroacetic acid (TFA), which is commonly used for the cleavage of peptides from Wang and Rink Amide resins.[1]
-
Thiol-Mediated Cleavage: The dNBS group can be selectively removed under mild conditions using thiols, offering an orthogonal deprotection strategy to acid- and base-labile protecting groups.
-
Reduced Side Reactions: The use of related dinitro-benzenesulfenyl (DNPBS) protecting groups has been shown to suppress common side reactions in Fmoc-SPPS, such as aspartimide formation and racemization.[2][3]
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Protection Reaction Time (Solid Phase) | 4 hours | [1] |
| Protection Reagents (Solid Phase) | 4 eq. DNBSCl, 10 eq. pyridine (B92270) in CH₂Cl₂ | [1] |
| Ligation Reaction Time (dNBS-thioacid) | 15-20 minutes | [1] |
| Ligation Yield (Hexapeptide example) | 71% | [1] |
| Deprotection Conditions | Thiol (e.g., HSCH₂CH₂OH or PhSH) | |
| Cleavage from Resin (dNBS group intact) | TFA treatment | [1] |
Experimental Protocols
Protocol 1: N-terminal Protection of a Resin-Bound Peptide with DNBSCl
This protocol describes the installation of the dNBS group on the N-terminus of a peptide assembled on a solid support.
Materials:
-
Peptidyl-resin (with a free N-terminal amine)
-
This compound (DNBSCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF) for washing
-
Kaiser test reagents
Procedure:
-
Swell the peptidyl-resin in anhydrous DCM for 30 minutes.
-
Drain the DCM and wash the resin three times with anhydrous DCM.
-
Prepare a solution of DNBSCl (4 equivalents relative to the resin loading) and pyridine (10 equivalents) in anhydrous DCM.
-
Add the DNBSCl/pyridine solution to the resin.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress using the Kaiser test. A negative Kaiser test (yellow beads) indicates complete protection of the primary amine.
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the dNBS-protected peptidyl-resin under vacuum.
Protocol 2: Deprotection of the dNBS Group
This protocol outlines the cleavage of the dNBS protecting group from a peptide.
Materials:
-
dNBS-protected peptide (on-resin or in solution)
-
Thiophenol (PhSH) or 2-Mercaptoethanol (HSCH₂CH₂OH)
-
Base (e.g., DBU or Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
For on-resin deprotection: Swell the dNBS-protected peptidyl-resin in DMF.
-
For solution-phase deprotection: Dissolve the dNBS-protected peptide in DMF.
-
Prepare the deprotection solution: a solution of a thiol (e.g., 10 equivalents of thiophenol) and a base (e.g., 5 equivalents of DBU) in DMF.
-
Add the deprotection solution to the resin or the peptide solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC for solution-phase or by a colorimetric test for the presence of the dNBS-thiol adduct for on-resin reactions.
-
Upon completion, if on-resin, drain the solution and wash the resin thoroughly with DMF and DCM. If in solution, the product can be isolated by precipitation and purification.
II. Application in HPLC Derivatization
DNBSCl is a highly effective pre-column derivatizing agent for the analysis of amino acids and peptides by reverse-phase HPLC. The dinitrophenyl group provides a strong chromophore, allowing for sensitive UV detection. This method is analogous to derivatization with 2,4-dinitrofluorobenzene (DNFB) and Dansyl chloride.[4][5]
Key Features:
-
High Sensitivity: The dinitrophenyl moiety allows for detection at low concentrations.
-
Stable Derivatives: The resulting N-2,4-dinitrophenylsulfonyl derivatives are stable, allowing for reproducible analysis.
-
Broad Applicability: Reacts with both primary and secondary amino groups.
Quantitative Data Summary (Analogous to DNP/Dansyl Derivatization)
| Parameter | Value/Condition | Reference |
| Reaction Temperature | 60 °C (for DNFB) | [4] |
| Reaction pH | Alkaline (pH 9-10) | |
| Detection Wavelength | ~340-360 nm (for DNP derivatives) |
Experimental Protocols
Protocol 3: HPLC Derivatization of Amino Acids with DNBSCl
This protocol provides a general procedure for the derivatization of amino acid standards or protein hydrolysates for HPLC analysis. Optimization may be required depending on the specific amino acids and HPLC system.
Materials:
-
Amino acid standard solution or protein hydrolysate
-
This compound (DNBSCl) solution in acetonitrile (B52724) (e.g., 10 mg/mL)
-
Borate (B1201080) buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (1 M) for quenching
-
HPLC-grade acetonitrile and water
-
Reverse-phase HPLC column (e.g., C18)
Procedure:
-
To 100 µL of the amino acid sample in a microcentrifuge tube, add 200 µL of borate buffer (pH 9.5).
-
Add 100 µL of the DNBSCl solution in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Quench the reaction by adding 50 µL of 1 M HCl.
-
Centrifuge the sample to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
Separate the derivatized amino acids using a suitable gradient of acetonitrile in water (with 0.1% TFA).
-
Detect the derivatives at a wavelength of approximately 350 nm.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using DNBSCl for N-terminal protection.
Caption: Workflow for HPLC analysis of amino acids using DNBSCl derivatization.
Caption: Conceptual signaling pathway of protease inhibition by a sulfonamide-containing peptide.
IV. Discussion and Further Applications
The use of this compound and its derivatives in peptide synthesis offers a valuable alternative to more common protecting group strategies, especially when acid stability and orthogonality are required. The dNBS group's stability to TFA allows for its use in standard SPPS protocols followed by a selective, mild deprotection using thiols. This can be advantageous in the synthesis of complex peptides or when specific on-resin manipulations are necessary.
The application of DNBSCl in a ligation strategy with C-terminal peptidyl thioacids provides a rapid method for the formation of amide bonds, significantly faster than the direct aminolysis of peptidyl thioesters.[1] This can lead to higher yields and reduced side reactions in the synthesis of longer peptides and glycopeptides.
In the realm of drug discovery, peptides containing sulfonamide moieties are of interest as they can act as transition-state analogs, potentially inhibiting enzymes such as proteases.[6] The increased stability of the sulfonamide bond compared to the amide bond towards proteolytic degradation can also enhance the in vivo half-life of peptide-based therapeutics.[6] The synthetic methodologies described here provide a direct route to incorporating these valuable pharmacophores into peptide sequences.
For analytical applications, DNBSCl provides a reliable and sensitive method for the quantification of amino acids. The robust nature of the derivatization reaction and the stability of the resulting derivatives make it a suitable choice for routine analysis in research and quality control settings.
References
- 1. Mixed-phase synthesis of glycopeptides using a N-peptidyl-2,4-dinitrobenzenesulfonamide-thioacid ligation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of 2,4-Dinitrobenzenesulfonamides with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dinitrobenzenesulfonyl (DNs) group is a valuable protecting group for primary and secondary amines in organic synthesis. Its utility stems from its straightforward installation, stability across a wide range of reaction conditions, and, most notably, its selective and facile removal under mild conditions. This key advantage makes the DNs group orthogonal to other common amine protecting groups such as Boc, Cbz, and Fmoc.
Deprotection is typically achieved by treatment with a thiol-based reagent. The high electron deficiency of the dinitrophenyl ring renders it highly susceptible to nucleophilic attack, allowing the cleavage to proceed efficiently, often at room temperature. This application note provides a detailed overview of the deprotection mechanism, quantitative data for various reaction conditions, and step-by-step experimental protocols for the removal of the DNs group.
Mechanism of Deprotection
The cleavage of the 2,4-dinitrobenzenesulfonamide (B1250028) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] In the presence of a base, a thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion attacks the electron-deficient aromatic ring of the DNs group to form a transient Meisenheimer complex.[1] Subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, which liberates the free amine and generates a diaryl sulfide (B99878) byproduct. Due to the strong electron-withdrawing nature of the two nitro groups, the deprotection of DNs-amides can often proceed effectively with a thiol reagent alone, without the need for an added base.[2][3]
Data Presentation: Deprotection Conditions
The following table summarizes representative conditions for the deprotection of nitrobenzenesulfonamides using various thiol reagents. While many examples focus on the closely related 2-nitrobenzenesulfonyl (nosyl) group, the conditions are generally applicable to the more reactive 2,4-dinitrobenzenesulfonyl (DNs) group, which often reacts faster or under milder conditions.
| Substrate Type | Thiol Reagent (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Alkyl-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile (B52724) | 50 | 40 min | 89-91 | [1][4] |
| Primary/Secondary Amines | 2-Mercaptoethanol (HSCH₂CH₂OH) | DBU | DMF | Room Temp. | N/A | High | [2][3] |
| Primary/Secondary Amines | Thiophenol (PhSH) | Cs₂CO₃ | DMF | Room Temp. | N/A | High | [2][3] |
| Primary Amines (DNs) | Thiophenol or 2-Mercaptoethanol | None | N/A | Room Temp. | N/A | "Quite effective" | [2][3] |
Experimental Protocols
Protocol 1: General Deprotection using Thiophenol
This protocol is adapted from the Fukuyama deprotection procedure and is a robust method for a wide range of substrates.[1][4] For DNs-protected amines, the addition of a base may not be necessary, and the reaction can be attempted first with only the thiol.
Materials:
-
DNs-protected amine
-
Thiophenol (PhSH)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (Optional, recommended for less reactive substrates)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve the DNs-protected amine (1.0 equiv.) in anhydrous acetonitrile or DMF (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Add thiophenol (2.5 - 3.0 equiv.).
-
If required, add the base (e.g., K₂CO₃, 2.5 - 3.0 equiv.). For many DNs substrates, this step can be omitted.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature if heated.
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.[4]
-
Combine the organic extracts and wash with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amine.
Safety Precautions: Thiophenol is toxic and has a strong, unpleasant odor; it must be handled in a well-ventilated fume hood. Potassium carbonate is an irritant. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Deprotection using Polymer-Supported Thiophenol
This method utilizes a solid-supported thiol reagent, which greatly simplifies purification, as the thiol byproduct and excess reagent are removed by simple filtration.
Materials:
-
DNs-protected amine
-
Polymer-supported thiophenol (PS-thiophenol) resin
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Methanol (for washing)
-
Dichloromethane (DCM, for washing)
-
Reaction vessel (e.g., scintillation vial)
Procedure:
-
In a reaction vessel, dissolve the DNs-protected amine (1.0 equiv.) in anhydrous THF or DMF.
-
Add cesium carbonate (approx. 3.0 equiv.).
-
Add the PS-thiophenol resin (approx. 2.0 equiv. based on resin loading).
-
Seal the vessel and shake or stir the mixture at room temperature. The reaction can be monitored by taking small aliquots of the solution for TLC or LC-MS analysis. Reaction times can range from a few hours to 24 hours.
-
Upon completion, filter the reaction mixture to remove the resin and the base.
-
Wash the collected resin thoroughly with THF, DCM, and Methanol.
-
Combine the filtrate and the washings.
-
Concentrate the combined solution under reduced pressure to yield the crude product, which is often of high purity.
-
If necessary, further purification can be performed by chromatography or crystallization.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the solution-phase deprotection and isolation of the final amine product.
References
Application Notes and Protocols: Cleavage of the 2,4-Dinitrobenzenesulfonyl (DNs) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dinitrobenzenesulfonyl (DNs) group is a valuable protecting group for primary amines due to its facile installation and, more importantly, its mild and selective cleavage conditions. Its removal under gentle conditions using thiol-based reagents makes it orthogonal to many other protecting groups used in complex organic synthesis, particularly in the fields of peptide and natural product synthesis. These application notes provide a comprehensive overview of the cleavage conditions for the DNs group, detailed experimental protocols, and a summary of reaction efficiencies.
Cleavage Mechanism
The deprotection of a DNs-protected amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, typically a thiolate anion generated in situ from a thiol, attacks the electron-deficient aromatic ring at the carbon atom bearing the sulfonyl group. This attack is facilitated by the strong electron-withdrawing nature of the two nitro groups. The subsequent collapse of the Meisenheimer intermediate leads to the cleavage of the sulfur-nitrogen bond, liberating the free amine and forming a thioether byproduct.
Application Notes and Protocols for Amino Acid Derivatization using 2,4-Dinitrobenzenesulfonyl Chloride for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed, validated protocols for the use of 2,4-Dinitrobenzenesulfonyl chloride (DNBSCl) for the comprehensive analysis of all common amino acids by HPLC are not widely available in recent scientific literature. The following application notes and protocols are based on the general principles of sulfonyl chloride chemistry and pre-column derivatization techniques for amino acid analysis. This information is intended to serve as a starting point, and end-users must perform their own method development, optimization, and validation for their specific application.
Introduction
The quantitative analysis of amino acids is crucial in various fields, including biochemistry, clinical diagnostics, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. Pre-column derivatization is a common strategy to overcome this limitation, where amino acids are reacted with a labeling agent to form derivatives with enhanced detectability.
This compound (DNBSCl) is a sulfonyl chloride-containing reagent that can be used for the derivatization of primary and secondary amines, such as those in amino acids. The reaction introduces the 2,4-dinitrophenylsulfonyl group onto the amino acid, which is a strong chromophore, allowing for sensitive detection by HPLC with UV-Vis detection. The resulting derivatives are also more hydrophobic, which can improve their retention and separation on reversed-phase HPLC columns.
Principle of Derivatization
The derivatization of amino acids with this compound is a nucleophilic substitution reaction. Under alkaline conditions (typically pH 9-10), the amino group of the amino acid is deprotonated, making it a potent nucleophile. This nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride group in DNBSCl. This results in the formation of a stable sulfonamide bond between the amino acid and the 2,4-dinitrophenylsulfonyl moiety, with the concomitant release of hydrochloric acid (HCl). The alkaline buffer used in the reaction neutralizes the HCl, driving the reaction to completion.
Caption: Derivatization reaction of an amino acid with DNBSCl.
Experimental Protocols
This section provides a general protocol for the derivatization of amino acids with DNBSCl and their subsequent analysis by HPLC. Optimization of reaction times, temperatures, reagent concentrations, and HPLC conditions will be necessary.
Materials and Reagents
-
This compound (DNBSCl)
-
Amino acid standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate
-
Sodium carbonate
-
Hydrochloric acid (HCl)
-
A suitable quenching reagent (e.g., a primary amine solution like glycine (B1666218) or Tris buffer)
Reagent Preparation
-
Derivatization Buffer (100 mM Carbonate Buffer, pH 9.5): Prepare by dissolving appropriate amounts of sodium bicarbonate and sodium carbonate in HPLC grade water. Adjust the pH to 9.5.
-
DNBSCl Derivatizing Solution (e.g., 10 mg/mL in Acetonitrile): Prepare fresh by dissolving DNBSCl in acetonitrile. This solution is sensitive to moisture and should be prepared immediately before use.
-
Amino Acid Standard Solutions: Prepare stock solutions of individual amino acid standards in HPLC grade water or a weak acid solution (e.g., 0.1 N HCl). A mixture of standards can be prepared by diluting the stock solutions.
-
Quenching Solution (e.g., 1 M Glycine): Prepare by dissolving glycine in HPLC grade water.
Derivatization Procedure
-
To a microcentrifuge tube, add a known volume of the amino acid standard or sample.
-
Add an equal volume of the Derivatization Buffer (pH 9.5).
-
Add an excess of the DNBSCl Derivatizing Solution. The molar excess of DNBSCl to the total amino acids should be optimized, but a 5 to 10-fold excess is a good starting point.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time need to be determined experimentally. The reaction should be carried out in the dark to prevent photodegradation of the derivatives.
-
After incubation, cool the mixture to room temperature.
-
Add the Quenching Solution to consume the excess DNBSCl. Vortex and let it stand for 10-15 minutes at room temperature.
-
Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.
HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase A: An aqueous buffer, for example, 25 mM sodium acetate (B1210297) adjusted to a slightly acidic pH (e.g., 4.5) with acetic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 30-40 minutes is recommended for separating a mixture of amino acid derivatives. The gradient program will require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The 2,4-dinitrophenylsulfonyl group has a strong absorbance. A detection wavelength in the range of 340-360 nm is likely to be appropriate. The optimal wavelength should be determined by acquiring the UV spectrum of a derivatized amino acid standard.
Data Presentation
Table 1: Template for Quantitative Data of DNBS-Amino Acid Derivatives
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |
| Alanine | TBD | TBD | TBD | TBD |
| Glycine | TBD | TBD | TBD | TBD |
| Valine | TBD | TBD | TBD | TBD |
| Leucine | TBD | TBD | TBD | TBD |
| Isoleucine | TBD | TBD | TBD | TBD |
| Proline | TBD | TBD | TBD | TBD |
| Phenylalanine | TBD | TBD | TBD | TBD |
| ... | TBD | TBD | TBD | TBD |
TBD: To Be Determined by the user during method validation.
Experimental Workflow
The overall experimental workflow for the analysis of amino acids using DNBSCl derivatization and HPLC is depicted in the following diagram.
Caption: Experimental workflow for DNBSCl derivatization and HPLC analysis.
Conclusion
Pre-column derivatization with this compound offers a potential method for the quantitative analysis of amino acids by HPLC-UV. The formation of stable, UV-active derivatives can significantly enhance detection sensitivity. However, due to the limited availability of established protocols, researchers must undertake thorough method development and validation to optimize derivatization conditions and chromatographic separation for their specific analytical needs. This includes, but is not limited to, optimizing reagent concentrations, reaction pH, temperature, and time, as well as the HPLC gradient, to achieve the desired resolution and sensitivity for the amino acids of interest.
Application Note: HPLC-UV Detection of Primary and Secondary Amines as 2,4-Dinitrobenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of primary and secondary amines via derivatization with 2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) followed by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Many amine-containing compounds, such as amino acids, biogenic amines, and pharmaceutical molecules, lack a strong chromophore, making their direct detection by HPLC-UV challenging. Pre-column derivatization with DNBS-Cl attaches a strongly UV-absorbing 2,4-dinitrophenyl group to the analyte, significantly enhancing detection sensitivity. The resulting sulfonamide derivatives are stable and well-suited for reversed-phase HPLC separation. This document provides a comprehensive protocol for derivatization, sample preparation, and HPLC-UV analysis, along with expected performance characteristics.
Introduction
The quantitative analysis of amines is crucial in various fields, including biomedical research, food science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these compounds. However, the lack of a suitable chromophore in many aliphatic amines and amino acids necessitates a derivatization step to enable sensitive UV detection.[1]
This compound (DNBS-Cl) is an effective derivatizing agent for primary and secondary amines. It reacts with the nucleophilic amino group in an alkaline medium to form a stable N-2,4-dinitrophenylsulfonamide derivative. This derivative possesses a strong chromophore, allowing for sensitive detection at approximately 360 nm.[2] The reaction is analogous to the well-established Sanger's reagent (2,4-dinitrofluorobenzene, DNFB), which has been widely used for the analysis of amino acids.[3][4] The resulting derivatives exhibit increased hydrophobicity, which aids in their retention and separation on reversed-phase HPLC columns.[5]
This method offers a reliable and cost-effective approach for the routine analysis of amines in various matrices.
Signaling Pathway and Experimental Workflow
The derivatization reaction proceeds via a nucleophilic substitution mechanism where the amino group of the analyte attacks the electron-deficient sulfur atom of the sulfonyl chloride on the 2,4-dinitrophenyl ring.
Caption: Derivatization of an amine with DNBS-Cl.
The overall experimental process, from sample preparation to data analysis, follows a logical sequence to ensure accurate and reproducible results.
Caption: Experimental workflow for HPLC-UV analysis.
Experimental Protocols
Materials and Reagents
-
This compound (DNBS-Cl), 98% purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Amine standards (e.g., amino acid kit, biogenic amine standards)
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Heating block or water bath
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
Solutions Preparation
-
Derivatization Buffer (100 mM Carbonate-Bicarbonate, pH 9.5): Dissolve appropriate amounts of sodium bicarbonate and sodium carbonate in HPLC grade water to achieve a final pH of 9.5.
-
DNBS-Cl Reagent (10 mg/mL in Acetonitrile): Dissolve 100 mg of DNBS-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Quenching Solution (1 M HCl): Dilute concentrated HCl with HPLC grade water.
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: Acetonitrile.
Derivatization Procedure
This protocol is a general guideline and may require optimization for specific analytes and matrices.
-
Sample Preparation: Prepare the sample containing the amine of interest in a suitable solvent. For complex matrices, an extraction or protein precipitation step may be necessary. Dilute the sample to ensure the amine concentration falls within the linear range of the assay.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, add:
-
100 µL of the sample or standard solution.
-
100 µL of 100 mM carbonate-bicarbonate buffer (pH 9.5).
-
200 µL of the 10 mg/mL DNBS-Cl reagent.
-
-
Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 45 minutes in a heating block or water bath. Protect the samples from light during incubation.
-
Quenching: After incubation, cool the tubes to room temperature. Add 50 µL of 1 M HCl to stop the reaction and neutralize the excess alkaline buffer.
-
Final Preparation: Vortex the solution for 30 seconds. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject 10-20 µL of the filtered solution into the HPLC system.
HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-31 min: 80% to 30% B (linear gradient)
-
31-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using known concentrations of derivatized amine standards. The peak area of the analyte in the sample is then used to determine its concentration. The performance of the method should be validated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Representative Quantitative Data for DNBS-Cl Derivatized Amino Acids
| Analyte (DNBS-Derivative) | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Glycine | 8.5 | 0.5 - 100 | >0.999 | 0.15 | 0.5 |
| Alanine | 10.2 | 0.5 - 100 | >0.999 | 0.12 | 0.4 |
| Valine | 14.8 | 0.5 - 100 | >0.998 | 0.10 | 0.3 |
| Leucine | 18.3 | 0.5 - 100 | >0.998 | 0.08 | 0.25 |
| Phenylalanine | 20.1 | 0.5 - 100 | >0.999 | 0.07 | 0.2 |
| Proline | 12.5 | 1.0 - 100 | >0.997 | 0.25 | 0.8 |
Note: The values presented in this table are illustrative and based on typical performance for dinitrophenyl-derivatized amino acids. Actual values must be determined experimentally for specific analytes and instrumental conditions.
Conclusion
The pre-column derivatization of primary and secondary amines with this compound provides a simple, sensitive, and reliable method for their quantification by HPLC-UV. The resulting derivatives are stable and exhibit strong UV absorbance, allowing for low detection limits. The protocol outlined in this application note serves as a comprehensive guide for researchers and scientists to implement this method for the routine analysis of a wide range of amine-containing compounds in diverse sample matrices. Optimization of the derivatization and chromatographic conditions may be required for specific applications to achieve the desired performance.
References
- 1. Changing retention times of amino acids in biological extracts using ammonium acetate in HPLC methods. - Troubleshooting. [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 5. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,4-Dinitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, with applications ranging from antibacterial agents to diuretics, anticonvulsants, and anti-inflammatory drugs. The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery and development. 2,4-Dinitrobenzenesulfonyl chloride is a highly reactive reagent that facilitates the straightforward synthesis of 2,4-dinitrobenzenesulfonamides from primary and secondary amines, as well as amino acids. The resulting sulfonamides can be valuable final products or can serve as versatile intermediates. The 2,4-dinitrophenylsulfonyl group is a robust protecting group for amines that can be cleaved under specific and mild conditions, making it a useful tool in multi-step organic synthesis.
These application notes provide detailed protocols for the synthesis of sulfonamides using this compound, covering reactions with both simple amines and amino acid esters.
General Reaction Scheme
The synthesis of sulfonamides using this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. A base is typically added to neutralize the hydrochloric acid generated during the reaction.
Caption: General reaction for the synthesis of N-substituted-2,4-dinitrobenzenesulfonamides.
Data Presentation
The reaction of this compound with a variety of primary and secondary amines, as well as amino acid derivatives, generally proceeds in high yields. The following table summarizes representative examples of this transformation.
| Entry | Amine/Amino Acid Ester | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | Pyridine | CH₂Cl₂ | 2 | rt | >95 |
| 2 | N-Methylaniline | Triethylamine (B128534) | THF | 3 | rt | >90 |
| 3 | Glycine methyl ester hydrochloride | Triethylamine | CH₂Cl₂ | 4 | 0 to rt | >95 |
| 4 | L-Phenylalanine methyl ester hydrochloride | Triethylamine | CH₂Cl₂ | 4 | 0 to rt | >95 |
| 5 | Piperidine | Pyridine | CH₂Cl₂ | 1 | rt | >98 |
| 6 | Aniline | Pyridine | CH₂Cl₂ | 3 | rt | >90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-2,4-dinitrobenzenesulfonamides from Primary and Secondary Amines
This protocol is adapted from the reliable Fukuyama procedure for the synthesis of related nitrobenzenesulfonamides and is expected to give high yields.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297)/Hexanes)
Procedure:
-
Reaction Setup: To a solution of the amine (1.1 eq) in anhydrous CH₂Cl₂ (or THF) at 0 °C (ice bath) under a nitrogen atmosphere, add the base (1.5 eq) dropwise.
-
Addition of Sulfonyl Chloride: To this stirring solution, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂ (or THF) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,4-dinitrobenzenesulfonamide.
Protocol 2: Synthesis of N-(2,4-Dinitrophenylsulfonyl)amino Acid Esters
This protocol is specifically for the reaction with amino acid esters, which are often available as their hydrochloride salts.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: Suspend the amino acid ester hydrochloride (1.1 eq) in anhydrous CH₂Cl₂ at 0 °C. Add triethylamine (2.5 eq) and stir for 10 minutes.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the stirring suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction by TLC.
-
Workup: Dilute the reaction mixture with CH₂Cl₂ and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the residue by silica gel column chromatography to yield the desired N-(2,4-dinitrophenylsulfonyl)amino acid ester.
Visualizations
Caption: Experimental workflow for the synthesis of 2,4-dinitrobenzenesulfonamides.
Caption: Simplified reaction mechanism for sulfonamide formation.
Application Notes and Protocols: Reaction of 2,4-Dinitrobenzenesulfonyl Chloride with Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,4-dinitrobenzenesulfonyl chloride with phenols is a robust and versatile method for the synthesis of 2,4-dinitrophenyl benzenesulfonate (B1194179) esters. This reaction proceeds via a nucleophilic substitution mechanism at the sulfonyl group, where the phenolic oxygen acts as the nucleophile. The resulting sulfonate esters are stable, often crystalline, compounds that have found diverse applications in chemical and biological sciences. The presence of the two nitro groups on the benzene (B151609) ring of the sulfonyl chloride enhances its reactivity, making the reaction efficient with a wide range of phenolic compounds.
These application notes provide detailed protocols for the synthesis of 2,4-dinitrophenyl benzenesulfonate esters from phenols, summarize quantitative data, and discuss the key applications of this reaction, particularly in the realms of chemical analysis and as a derivatization technique.
Applications
The reaction of this compound with phenols is utilized in several key areas of research and development:
-
Derivatization for Analytical Chemistry: this compound serves as a valuable derivatizing agent for phenols in analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1] The resulting sulfonate esters exhibit strong UV absorbance due to the dinitrophenyl group, which significantly enhances the detection sensitivity of phenolic compounds that may otherwise have poor chromophores. This is particularly useful in the analysis of complex biological and environmental samples.
-
Protecting Group Chemistry: The 2,4-dinitrobenzenesulfonyl group can be employed as a protecting group for the hydroxyl functionality of phenols. The resulting sulfonate esters are stable to a variety of reaction conditions and can be cleaved when necessary.
-
Synthesis of Fluorescent Probes: This reaction is a key step in the synthesis of fluorescent probes for the detection of biologically important thiols. In this application, a fluorescent phenol (B47542) is reacted with this compound. The resulting non-fluorescent sulfonate ester can then undergo a thiol-mediated cleavage of the sulfonyl group, leading to the release of the fluorescent phenol and providing a "turn-on" fluorescent signal.[2]
-
Precursors for Further Synthesis: The sulfonate group is an excellent leaving group in nucleophilic substitution reactions. Aryl sulfonates, including 2,4-dinitrophenyl benzenesulfonates, can serve as electrophilic partners in cross-coupling reactions, although they are generally less reactive than triflates.[3]
-
Potential in Drug Development: While direct therapeutic applications of 2,4-dinitrophenyl sulfonate esters of phenols are not widely reported, the derivatization of phenolic compounds is a crucial step in drug metabolism studies.[4] Furthermore, related compounds such as 2,4-dinitrophenol (B41442) and 2,4-dinitrobenzenesulfonamides have been investigated for their biological activities, including as metabolic stimulants and as inhibitors of enzymes like thioredoxin reductase, suggesting a potential avenue for the exploration of their sulfonate ester analogs.[5][6]
Reaction Mechanism and Experimental Workflow
The reaction proceeds through a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. In the presence of a base like pyridine (B92270), the phenol is deprotonated to form a more nucleophilic phenoxide ion. The reaction mechanism is believed to involve an addition-elimination pathway.
Caption: Proposed reaction mechanism for the formation of 2,4-dinitrophenyl benzenesulfonate esters.
A typical experimental workflow for this reaction is outlined below.
Caption: General experimental workflow for the synthesis of 2,4-dinitrophenyl benzenesulfonate esters.
Experimental Protocols
General Protocol for the Synthesis of 2,4-Dinitrophenyl Benzenesulfonate Esters of Phenols
This protocol is adapted from a general procedure for the synthesis of aryl sulfonates.[7]
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Pyridine (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for recrystallization or column chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or flash column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the phenol (1.0 eq.). Dissolve the phenol in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution in an ice bath to 0 °C. To the cooled solution, add anhydrous pyridine (2.0 eq.) dropwise.
-
Addition of Sulfonyl Chloride: To the stirred solution at 0 °C, add this compound (1.0-1.2 eq.) portion-wise over 5-10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.
Protocol for Derivatization of Phenols for HPLC Analysis
This protocol provides a general guideline for the derivatization of phenolic compounds in a sample prior to HPLC analysis.
Materials:
-
Sample containing phenolic compounds
-
Borate (B1201080) buffer (e.g., pH 8.5-9.0)
-
This compound solution in a suitable organic solvent (e.g., acetonitrile)
-
Quenching solution (e.g., a solution of a primary or secondary amine like glycine)
-
HPLC grade solvents
Procedure:
-
Sample Preparation: Prepare a solution of the sample containing the phenolic analytes in a suitable solvent.
-
Derivatization Reaction: In a reaction vial, mix the sample solution with the borate buffer. Add an excess of the this compound solution.
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 50-60 °C) for a specific duration (e.g., 10-30 minutes). The optimal conditions should be determined for the specific analytes.
-
Quenching: After the reaction is complete, add the quenching solution to react with the excess this compound.
-
Sample Dilution and Analysis: Dilute the final reaction mixture with the HPLC mobile phase and inject it into the HPLC system for analysis.
Quantitative Data
The yield of the reaction between a sulfonyl chloride and a phenol is influenced by the electronic and steric properties of both reactants. The following table summarizes the yields for the reaction of p-toluenesulfonyl chloride with various substituted phenols, which provides a good indication of the expected trends for the reaction with this compound.[8]
| Entry | Phenol | Product Yield (%) |
| 1 | Phenol | 95 |
| 2 | 4-Methylphenol | 92 |
| 3 | 4-Methoxyphenol | 90 |
| 4 | 4-Chlorophenol | 88 |
| 5 | 4-Nitrophenol | 82 |
| 6 | 2-Chlorophenol | 89 |
| 7 | 2-Nitrophenol | 73 |
| 8 | 2,4-Dichlorophenol | 85 |
| 9 | 2,6-Dimethylphenol | 78 |
| 10 | 3,5-Dimethylphenol | 93 |
Note: The yields are for the reaction with p-toluenesulfonyl chloride and are indicative of the general reactivity trends. Reactions with the more electrophilic this compound are expected to proceed efficiently. Generally, electron-donating groups on the phenol increase the nucleophilicity of the phenolic oxygen and can lead to higher yields, while sterically hindered phenols may result in lower yields.
Conclusion
The reaction of this compound with phenols is a highly effective method for the synthesis of the corresponding sulfonate esters. The straightforward reaction conditions, high yields, and the useful properties of the products make this reaction a valuable tool for researchers in various fields, including analytical chemistry, synthetic organic chemistry, and drug development. The protocols and data presented in these notes provide a comprehensive guide for the successful application of this important chemical transformation.
References
- 1. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. CN108451939A - The purposes of 2,4- dinitrobenzene sulfamide compounds - Google Patents [patents.google.com]
- 6. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: 2,4-Dinitrobenzenesulfonyl Chloride in Fluorescent Probe Synthesis for Biothiol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) is a highly effective functional moiety in the design of fluorescent probes, particularly for the detection of biological thiols (biothiols) such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). These biothiols are critical in maintaining cellular redox homeostasis, and their abnormal levels are implicated in numerous diseases. Fluorescent probes offer a powerful tool for their real-time detection in biological systems.
The primary role of the 2,4-dinitrobenzenesulfonyl group in these probes is twofold: it acts as a recognition site for nucleophilic thiols and as a fluorescence quencher. The strong electron-withdrawing nature of the two nitro groups facilitates a photoinduced electron transfer (PET) process, which effectively quenches the fluorescence of the attached fluorophore. This results in a probe with minimal background signal.
The detection mechanism is a "turn-on" response. In the presence of a biothiol, the sulfhydryl group attacks the electron-deficient benzene (B151609) ring of the DNBS moiety, leading to a nucleophilic aromatic substitution or thiolysis reaction. This reaction cleaves the DNBS group from the fluorophore, thereby disrupting the PET process and restoring its fluorescence. This direct and specific reaction allows for the sensitive and selective detection of biothiols.
This document provides detailed application notes and protocols for the synthesis and use of fluorescent probes incorporating this compound for the detection of biothiols.
Featured Probes and Protocols
Herein, we detail the synthesis and application of two distinct fluorescent probes based on different fluorophores, demonstrating the versatility of DNBS-Cl in probe design.
Fluorescein-Based Probe for General Biothiol Detection
This probe utilizes the well-known fluorescein (B123965) scaffold, offering a strong fluorescence signal in the visible spectrum upon reaction with biothiols.
Application Notes and Protocols for N-terminal Amino Acid Analysis using 2,4-Dinitrobenzenesulfonyl Chloride
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the determination of N-terminal amino acids in peptides and proteins. While the request specifically mentions 2,4-Dinitrobenzenesulfonyl chloride, detailed and validated protocols for its use in N-terminal analysis are not widely available in the scientific literature. However, the underlying principle of this analysis is well-established and is exemplified by the Sanger method, which utilizes the structurally and reactively similar compound, 2,4-dinitrofluorobenzene (DNFB). Another related reagent is 2,4-Dinitrobenzoyl chloride.
Therefore, this document will provide a comprehensive protocol based on the well-documented Sanger method using DNFB, which can be adapted for this compound with appropriate optimization. The principles and general workflow are expected to be highly comparable.
Principle of the Method
N-terminal amino acid analysis using dinitrobenzene derivatives involves three key stages:
-
Derivatization: The reagent, such as this compound or DNFB, reacts with the free α-amino group of the N-terminal amino acid of a peptide or protein under mildly alkaline conditions. This forms a stable, covalently labeled derivative (a dinitrophenyl or DNP-derivative in the case of DNFB). The ε-amino group of lysine (B10760008) residues within the peptide chain will also be derivatized.
-
Hydrolysis: The derivatized peptide is then subjected to acid hydrolysis, which cleaves all the peptide bonds, resulting in a mixture of free amino acids from the internal and C-terminal positions, and the DNP-labeled N-terminal amino acid. The bond between the dinitrophenyl group and the N-terminal amino acid is resistant to acid hydrolysis.
-
Identification and Quantification: The DNP-amino acid is identified and quantified using chromatographic techniques, typically by comparison to known standards.
Experimental Protocols
Materials and Reagents
-
Peptide or protein sample
-
2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 5% (v/v) in ethanol)
-
Sodium bicarbonate buffer (e.g., 1 M, pH 8.5)
-
Hydrochloric acid (6 M)
-
Ether or other suitable organic solvent for extraction
-
Standard DNP-amino acids
-
Mobile phase for chromatography (e.g., appropriate buffer and organic solvent mixture for HPLC)
-
High-purity water
-
Ethanol
Derivatization of the N-terminal Amino Acid
-
Dissolve the peptide or protein sample in a suitable buffer (e.g., 1 M sodium bicarbonate, pH 8.5) to a final concentration of approximately 1-5 mg/mL.
-
Add a 2-fold molar excess of the DNFB solution to the sample solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction should be carried out in the dark to prevent photodegradation of the DNP derivatives.
-
After the incubation, the excess DNFB can be removed by extraction with an organic solvent such as ether. The aqueous phase containing the DNP-peptide is retained.
-
Lyophilize or dry the aqueous phase to obtain the DNP-peptide.
Acid Hydrolysis
-
Resuspend the dried DNP-peptide in 6 M HCl.
-
Seal the reaction tube under vacuum to prevent oxidation of certain amino acids.
-
Hydrolyze the DNP-peptide at 110°C for 12-24 hours. The hydrolysis time may need to be optimized depending on the peptide sequence.
-
After hydrolysis, cool the sample and remove the HCl by vacuum centrifugation.
Identification and Quantification of the DNP-Amino Acid
-
Resuspend the dried hydrolysate in a suitable solvent for chromatographic analysis (e.g., the initial mobile phase).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Identify the DNP-amino acid by comparing its retention time with that of known DNP-amino acid standards.
-
Quantify the amount of the DNP-amino acid by comparing the peak area to a standard curve generated from the DNP-amino acid standards.
Data Presentation
Quantitative analysis of the N-terminal amino acid is achieved by comparing the chromatographic data of the sample to that of known standards. The following table provides an illustrative example of such data.
| DNP-Amino Acid Standard | Retention Time (min) | Peak Area (arbitrary units) for 1 nmol |
| DNP-Alanine | 8.5 | 12,500 |
| DNP-Glycine | 7.2 | 11,800 |
| DNP-Leucine | 12.3 | 15,200 |
| DNP-Phenylalanine | 14.1 | 16,800 |
| DNP-Valine | 10.9 | 14,500 |
| Sample Hydrolysate | 12.3 | 7,600 |
In this example, the N-terminal amino acid of the sample is identified as Leucine, and its quantity is determined to be approximately 0.5 nmol.
Visualization of the Workflow
The overall experimental workflow for N-terminal amino acid analysis using a dinitrobenzene derivative is depicted in the following diagram.
Caption: Experimental workflow for N-terminal amino acid analysis.
Considerations and Troubleshooting
-
Reagent Specificity: this compound and related reagents will also react with other free amine groups, such as the ε-amino group of lysine. This will result in DNP-lysine in the final hydrolysate, which can be identified chromatographically.
-
Hydrolysis Conditions: Over-hydrolysis can lead to the degradation of some amino acids, while under-hydrolysis will result in incomplete cleavage of peptide bonds. Hydrolysis time should be optimized for the specific sample.
-
Blocked N-terminus: If the N-terminus of the protein is chemically modified (e.g., acetylated), it will not react with the derivatizing reagent, and this method will not yield a result.
-
Purity of the Sample: The sample should be free of other primary amine-containing contaminants that could react with the labeling reagent.
These application notes provide a framework for conducting N-terminal amino acid analysis. For the specific application of this compound, it is recommended to perform initial optimization experiments to determine the ideal reaction conditions.
Application Notes and Protocols for Mass Spectrometry Analysis of DNBS-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical labeling of peptides followed by mass spectrometry (MS) is a powerful technique for quantitative proteomics, enabling the precise measurement of changes in protein abundance and post-translational modifications. 2,4-Dinitrobenzenesulfonic acid (DNBS) and its analog, 2,4,6-trinitrobenzenesulfonic acid (TNBS), are reagents that react with primary amino groups in peptides, such as the N-terminus and the ε-amino group of lysine (B10760008) residues. This derivatization can be leveraged for quantitative analysis by mass spectrometry. The addition of the dinitrophenyl or trinitrophenyl group increases the hydrophobicity of the peptides, which can improve their chromatographic separation and detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis.[1]
This document provides detailed application notes and protocols for the use of DNBS and TNBS in the quantitative analysis of peptides by mass spectrometry. It is intended for researchers, scientists, and drug development professionals who are looking to employ chemical labeling strategies in their proteomics workflows.
Principle of DNBS/TNBS Labeling
DNBS and TNBS react with the non-protonated primary amino groups of peptides in a process called dinitrophenylation or trinitrophenylation, respectively. This reaction results in a stable covalent bond and a predictable mass shift in the labeled peptides. For TNBS, this mass increment is +212 Da.[1] By using isotopic versions of the labeling reagent, relative quantification of peptides from different samples can be achieved. However, this application note will focus on the use of non-isotopic labeling for applications where labeled synthetic peptides are used as internal standards for absolute quantification, or where relative quantification is performed using label-free approaches on the derivatized peptides.
The increased hydrophobicity of the labeled peptides can lead to improved retention on reversed-phase chromatography columns, potentially separating them from unlabeled contaminants and improving the signal-to-noise ratio during MS analysis.[1]
Applications in Research and Drug Development
A significant application of TNBS is in preclinical research, particularly in the development of animal models for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[2][3] Intra-rectal administration of TNBS in rodents induces a robust and reproducible colitis that mimics many of the pathological features of human IBD. Researchers can use this model to study the underlying molecular mechanisms of the disease and to evaluate the efficacy of novel therapeutic agents.
In this context, quantitative mass spectrometry of DNBS/TNBS-labeled peptides from colonic tissue can be used to identify and quantify proteins that are differentially expressed during the inflammatory process. This can provide insights into the signaling pathways that are activated or suppressed in response to TNBS-induced colitis and how these pathways are modulated by drug candidates. For example, studies have investigated the role of the MAPK and NF-κB signaling pathways in TNBS-induced colitis.[3]
Experimental Protocols
Protein Extraction from Colonic Tissue
This protocol describes the extraction of proteins from colonic tissue samples, a common starting material for studies involving the TNBS-induced colitis model.
Materials:
-
Colonic tissue samples
-
Lysis buffer (e.g., 8 M urea (B33335), protease inhibitor cocktail)
-
Sonicator
-
Centrifuge
Procedure:
-
Excise colonic tissue samples and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue in lysis buffer.
-
Sonicate the lysate to ensure complete cell disruption and to shear DNA.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
In-Solution Tryptic Digestion
This protocol details the digestion of the extracted proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
Protein extract
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Reduction: To the protein extract, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate for 1 hour at room temperature in the dark to alkylate cysteine residues.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.
TNBS Labeling of Peptides
This protocol outlines the chemical labeling of the digested peptides with TNBS.
Materials:
-
Peptide digest
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
TNBS solution (e.g., 0.01% w/v in reaction buffer, freshly prepared)
-
10% SDS solution
-
1 N HCl
Procedure:
-
Adjust the pH of the peptide digest to 8.0-8.5 with sodium bicarbonate buffer.
-
Add the TNBS solution to the peptide solution. A common starting point is a 2.5:1 molar ratio of TNBS to peptide.
-
Incubate the reaction mixture at 30°C for 60 minutes.[1]
-
To stop the reaction, add 10% SDS and 1 N HCl.[4]
-
Desalt the labeled peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of generating reproducible gradients at low flow rates (e.g., a nano-LC system).
-
A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
Procedure:
-
Chromatographic Separation:
-
Load the desalted and dried labeled peptide sample onto a C18 trap column.
-
Separate the peptides on a C18 analytical column using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
Perform a full MS scan to detect the precursor ions of the labeled peptides.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra of the fragment ions.
-
Data Presentation
Quantitative data from the analysis of DNBS/TNBS-labeled peptides should be presented in a clear and organized manner to facilitate interpretation and comparison. The following table is a template demonstrating how quantitative results from a hypothetical study on TNBS-induced colitis could be presented.
| Protein Accession | Gene Symbol | Protein Name | Fold Change (TNBS/Control) | p-value | Number of Unique Peptides |
| P01234 | Tnf | Tumor necrosis factor | 3.5 | 0.001 | 5 |
| P56789 | Il6 | Interleukin-6 | 4.2 | 0.0005 | 4 |
| Q09876 | Mmp9 | Matrix metallopeptidase 9 | 2.8 | 0.01 | 7 |
| P11223 | Cdh1 | Cadherin-1 | -2.1 | 0.005 | 6 |
| Q45678 | Ocln | Occludin | -3.0 | 0.001 | 4 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantitative analysis of DNBS/TNBS-labeled peptides from biological samples.
Caption: Workflow for quantitative proteomics using TNBS labeling.
Signaling Pathway in TNBS-Induced Colitis
The following diagram depicts a simplified representation of the NF-κB signaling pathway, which is often dysregulated in TNBS-induced colitis. Quantitative proteomics can be used to measure changes in the abundance of proteins within this pathway.
Caption: Simplified NF-κB signaling pathway in colitis.
Conclusion
The use of DNBS and its analog TNBS for the chemical labeling of peptides offers a valuable tool for quantitative proteomics, particularly in the context of preclinical models of inflammatory diseases. The detailed protocols and application notes provided here serve as a guide for researchers to implement this methodology in their own studies. By combining this chemical labeling strategy with high-resolution mass spectrometry, scientists can gain deeper insights into the molecular mechanisms of disease and accelerate the development of new therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions of 2,4-Dinitrobenzenesulfonyl Chloride and Amines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the synthesis of sulfonamides from 2,4-Dinitrobenzenesulfonyl chloride (DNBSCl) and various amines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
This compound is primarily used as a reagent to protect primary amines.[1][2][3] The resulting 2,4-dinitrobenzenesulfonamides are stable compounds that can be readily cleaved under mild conditions, making DNBSCl a useful protecting group in multi-step syntheses.[4][5]
Q2: What are the most common side reactions to be aware of when reacting DNBSCl with amines?
The main side reactions include:
-
Hydrolysis of DNBSCl: DNBSCl is sensitive to moisture and can hydrolyze to the corresponding 2,4-dinitrobenzenesulfonic acid, which is unreactive towards amines.[3][6][7]
-
Di-sulfonylation of primary amines: Primary amines have two N-H bonds, and under certain conditions, both can react with DNBSCl to yield a di-sulfonylated byproduct.[6][8]
-
Reaction with solvent: If an alcohol is used as a solvent or is present as an impurity, it can react with DNBSCl to form a sulfonate ester.[8]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8][9] These methods allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: What is the general mechanism for the reaction between DNBSCl and a primary amine?
The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable sulfonamide product and hydrochloric acid.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive DNBSCl: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[8] 2. Low Reactivity of Amine: Sterically hindered or electron-deficient amines can exhibit low nucleophilicity.[6][8] 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.[8] 4. Inadequate Base: The base may not be strong enough or may be present in insufficient quantity to neutralize the generated HCl.[6] | 1. Use fresh or newly purified DNBSCl. Ensure all glassware and solvents are anhydrous.[9] 2. Increase the reaction temperature or use a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may also be beneficial.[6] 3. Carefully verify the molar equivalents of the amine, DNBSCl, and base.[8] 4. Switch to a stronger base or increase the equivalents of the current base. Common bases include pyridine, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA).[6] |
| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | 1. Excess DNBSCl: Using too much sulfonyl chloride can drive the reaction towards the di-sulfonylated product.[8] 2. High Reaction Temperature: Higher temperatures can sometimes favor the second sulfonylation.[8] 3. Prolonged Reaction Time: Leaving the reaction for an extended period after the formation of the mono-sulfonamide can lead to di-sulfonylation.[8] | 1. Use a 1:1 or a slight excess of the amine to the sulfonyl chloride.[8] 2. Add the DNBSCl solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.[9] 3. Monitor the reaction closely by TLC or LC-MS and quench the reaction once the starting amine is consumed.[9] |
| Presence of a Water-Soluble Byproduct (Hydrolysis) | 1. Water in the Reaction Mixture: The presence of water will lead to the hydrolysis of the sulfonyl chloride.[8] 2. Use of a Protic Solvent: Solvents like ethanol (B145695) or methanol (B129727) can contain trace amounts of water.[8] | 1. Use anhydrous solvents and thoroughly dry all glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9] 2. Switch to an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.[8] |
| Formation of an Unidentified Byproduct | 1. Reaction with Solvent: If an alcohol is used as a solvent, the sulfonyl chloride can react to form a sulfonate ester.[8] 2. Degradation of Product: The sulfonamide product may be unstable under the reaction or workup conditions.[9] | 1. Avoid using alcoholic solvents.[8] 2. Ensure the workup procedure is appropriate and avoid prolonged exposure to harsh acidic or basic conditions.[9] |
Data Presentation
Table 1: Recommended Reaction Conditions for DNBSCl and Primary Amines
| Parameter | Recommended Range/Value | Notes |
| Stoichiometry (Amine:DNBSCl) | 1:1 to 1.1:1 | A slight excess of the amine can help to ensure complete consumption of the DNBSCl.[9] |
| Base (e.g., TEA, Pyridine) | 1.5 - 2.0 equivalents | To neutralize the in-situ generated HCl.[10] |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents are preferred to prevent hydrolysis of DNBSCl.[8] |
| Temperature | 0 °C to room temperature | Initial addition of DNBSCl is often performed at 0 °C to control the exotherm.[10] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion.[9] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane). Add a suitable base, such as triethylamine (1.5 - 2.0 eq).[10]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[10]
-
Addition of DNBSCl: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.[10]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.[10]
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times. Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-substituted-2,4-dinitrobenzenesulfonamide.[10]
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. CAS 1656-44-6: this compound [cymitquimica.com]
- 2. This compound 97 1656-44-6 [sigmaaldrich.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2,4-Dinitrobenzenesulfonyl Chloride in Amino Acid Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2,4-Dinitrobenzenesulfonyl chloride (DNBSCl) and its analogs for the labeling of amino acids, peptides, and proteins.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency or No Reaction
Possible Causes:
-
Incorrect pH: The reaction of DNBSCl with primary amines is highly pH-dependent. The unprotonated amino group is the reactive species.[1][2] For efficient labeling of lysine (B10760008) residues and N-terminal amines, a mildly basic pH (typically 8-9) is recommended.[3][4] At acidic pH, the amino groups are protonated (-NH3+) and are poor nucleophiles.
-
Reagent Instability: DNBSCl is moisture-sensitive and can hydrolyze.[5] Use of old or improperly stored reagent can lead to failed reactions.
-
Buffer Interference: Buffers containing primary or secondary amines (e.g., Tris, glycine) will compete with the target amino acids for reaction with DNBSCl.
-
Steric Hindrance: The target amino acid residue may be buried within the three-dimensional structure of the protein, making it inaccessible to the labeling reagent.[6]
Solutions:
-
Optimize pH: Perform the reaction in a non-amine-containing buffer at pH 8-9 (e.g., sodium bicarbonate or borate (B1201080) buffer).[4]
-
Use Fresh Reagent: Always use fresh, high-quality DNBSCl.
-
Choose an Appropriate Buffer: Use buffers such as phosphate, bicarbonate, or borate.
-
Denaturation: For inaccessible residues, consider partial denaturation of the protein to expose the target sites. This should be done with caution as it can affect protein function.
Issue 2: Protein Precipitation During Labeling
Possible Causes:
-
High Degree of Labeling: Excessive modification of amino acid side chains can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[7]
-
Solvent Incompatibility: The solvent used to dissolve DNBSCl (e.g., DMSO, acetonitrile) may cause the protein to precipitate if added too quickly or in a large volume.
Solutions:
-
Reduce Reagent Concentration: Lower the molar ratio of DNBSCl to the protein to reduce the extent of labeling.[7]
-
Optimize Reagent Addition: Add the DNBSCl solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent.
-
Screen Solvents: If possible, test the protein's stability with different organic solvents.
Issue 3: Non-specific Labeling or Unexpected Side Reactions
Possible Causes:
-
Reaction with Nucleophilic Side Chains: Besides the primary target of lysine and the N-terminus, DNBSCl can react with other nucleophilic amino acid side chains.[1][3][8]
-
Reaction Conditions: Harsh reaction conditions (e.g., very high pH, elevated temperature) can promote side reactions.
Solutions:
-
Careful Control of pH: Maintain the pH in the recommended range (8-9) to favor reaction with the more basic amino groups.
-
Optimize Reaction Time and Temperature: Use the minimum reaction time and lowest temperature that allows for sufficient labeling of the target site to minimize side reactions.
-
Characterize the Labeled Product: Use techniques like mass spectrometry to confirm the site(s) of modification.
Frequently Asked Questions (FAQs)
Q1: Which amino acid residues can react with this compound?
A1: The primary targets for DNBSCl are the ε-amino group of lysine and the α-amino group at the N-terminus of a protein.[9][10][11] However, side reactions can occur with other nucleophilic amino acid side chains, particularly the thiol group of cysteine.[1][2][3][12] Reactions with the hydroxyl group of tyrosine and the imidazole (B134444) ring of histidine are also possible under certain conditions.[8][13][14] One study using the analogue TNBS reported no reaction with histidine, tyrosine, serine, or threonine after prolonged incubation at elevated temperatures, suggesting these reactions are less favorable.[1]
Q2: How can I minimize side reactions with cysteine residues?
A2: The sulfhydryl group of cysteine is highly reactive.[1][2][3] To minimize this side reaction, you can reversibly block the cysteine residues with a thiol-specific protecting group prior to labeling with DNBSCl. After the primary amine labeling is complete, the protecting group can be removed.
Q3: What is the optimal pH for the labeling reaction?
A3: A mildly basic pH of 8-9 is generally recommended for labeling primary amines with DNBSCl.[3][4] At this pH, a significant fraction of the target amino groups are in their unprotonated, nucleophilic state, while minimizing potential side reactions that might be favored at higher pH values. The reactivity of the imidazole group of histidine is also pH-dependent.[13][15]
Q4: Can I use Tris buffer for the labeling reaction?
A4: No, it is not recommended to use buffers containing primary or secondary amines, such as Tris or glycine. These buffer components will react with DNBSCl, reducing the amount of reagent available for labeling your target protein and leading to inaccurate quantification of the labeling efficiency.
Q5: How can I determine the extent of labeling?
A5: The extent of labeling can be determined spectrophotometrically. After the reaction, the unreacted DNBSCl and byproducts can be removed by dialysis or gel filtration. The concentration of the dinitrophenyl (DNP) group can then be measured by its absorbance.[8][16] Alternatively, mass spectrometry can be used to determine the number of DNP groups attached to the protein and to identify the specific sites of modification.
Quantitative Data on Side Reactions
While the potential for side reactions is well-documented, specific quantitative data comparing the reaction rates of DNBSCl with different amino acid side chains under various conditions is not extensively available in the literature. The reactivity is highly dependent on the specific protein, the accessibility of the residues, and the precise reaction conditions. Therefore, empirical testing is often necessary. The following table summarizes the potential for side reactions based on available literature.
| Amino Acid | Reactive Group | Potential for Side Reaction | References |
| Lysine | ε-amino group | Primary Target | [9][10][11] |
| N-terminus | α-amino group | Primary Target | [9][10][11] |
| Cysteine | Sulfhydryl (-SH) | High | [1][2][3][12] |
| Tyrosine | Phenolic hydroxyl (-OH) | Possible | [8][14] |
| Histidine | Imidazole ring | Possible (pH-dependent) | [13][14] |
| Serine | Hydroxyl (-OH) | Low/Negligible | [1] |
| Threonine | Hydroxyl (-OH) | Low/Negligible | [1] |
Experimental Protocols
Protocol: General Labeling of a Protein with DNBSCl
-
Protein Preparation: Dissolve the protein in a suitable non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of DNBSCl (e.g., 10 mg/mL) in a dry, water-miscible organic solvent such as acetonitrile (B52724) or DMSO immediately before use.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the DNBSCl solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess DNBSCl.
-
Purification: Remove the unreacted DNBSCl and byproducts by gel filtration using a column equilibrated with a suitable buffer (e.g., PBS). Alternatively, dialysis can be used.
-
Characterization: Determine the degree of labeling by spectrophotometry or mass spectrometry.
Visualizations
Caption: Reaction pathways of DNBSCl with amino acid residues.
Caption: Troubleshooting workflow for DNBSCl labeling experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, Peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of hypersensitivity to low molecular weight substances. II. Reactions of some allergenic substituted dinitrobenzenes with cysteine or cystine of skin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Trinitrobenzenesulfonate modification of the lysine residues in lactose repressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Reactions of Lysine [employees.csbsju.edu]
- 12. 2,4-Dinitrophenyl [14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Quantitation of epsilon-amino group using amino acids as reference standards by trinitrobenzene sulfonic acid. A simple spectrophotometric method for the estimation of hapten to carrier protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing hydrolysis of 2,4-Dinitrobenzenesulfonyl chloride during reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 2,4-Dinitrobenzenesulfonyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield of the desired sulfonamide and I suspect hydrolysis. What is the primary cause?
A1: The primary cause of low yields in reactions involving this compound is its high susceptibility to hydrolysis. This compound is highly reactive due to the strong electron-withdrawing nature of the two nitro groups, making the sulfur atom very electrophilic and prone to attack by water. Any moisture present in the reaction setup, including solvents, reagents, or glassware, can lead to the formation of the corresponding sulfonic acid, thus reducing the yield of your desired product.[1]
Q2: How can I minimize water contamination in my reaction?
A2: To minimize water contamination, it is crucial to work under strictly anhydrous conditions. This involves several key steps:
-
Glassware: All glassware should be thoroughly dried in an oven at a high temperature (e.g., 120-150°C) for several hours and cooled in a desiccator over a drying agent just before use. Alternatively, glassware can be flame-dried under a stream of inert gas.[2][3]
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and stored under an inert atmosphere.[2][4]
-
Reagents: Ensure all reagents, including your amine and any bases, are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Inert Atmosphere: The reaction should be set up and run under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[5][6]
Q3: What type of base should I use to scavenge the HCl byproduct without promoting hydrolysis?
A3: The choice of base is critical. While a base is necessary to neutralize the hydrochloric acid (HCl) generated during the sulfonylation reaction, common aqueous bases or even some amine bases in the presence of trace water can promote the hydrolysis of the highly reactive this compound.[1] The best options are non-nucleophilic, sterically hindered bases that are poor at attacking the sulfonyl group themselves and have a low affinity for water. Examples include:
-
Hindered Amines: N,N-Diisopropylethylamine (DIPEA or Hünig's base) and 2,6-lutidine are excellent choices. Their bulky nature prevents them from acting as nucleophiles.[7][8][9]
-
Proton Sponges: These are compounds with two basic sites held in close proximity, making them very strong, non-nucleophilic proton scavengers. 1,8-Bis(dimethylamino)naphthalene is a classic example.[10][11][12][13]
-
Polymer-Supported Bases: These are solid-phase scavengers, such as polymer-supported amines (e.g., crosslinked poly(4-vinylpyridine)), which can be easily filtered off at the end of the reaction, simplifying purification.[14]
Q4: Can I use pyridine (B92270) as a base?
A4: While pyridine is a commonly used base in sulfonamide synthesis, it can sometimes act as a nucleophilic catalyst, forming a reactive intermediate with the sulfonyl chloride.[1] In the case of the highly reactive this compound, this can potentially accelerate hydrolysis if any moisture is present. Therefore, a more sterically hindered, non-nucleophilic base is generally a safer choice to minimize this side reaction.
Q5: My reaction still shows signs of hydrolysis even under anhydrous conditions. What else could be wrong?
A5: If you are confident in your anhydrous setup, consider the following:
-
Purity of Starting Materials: The this compound itself might be partially hydrolyzed. It is a moisture-sensitive solid and should be stored in a desiccator.[15][16] Using a fresh bottle or purifying the reagent may be necessary.
-
Reaction Temperature: While heating can increase the rate of the desired reaction, it will also accelerate the rate of hydrolysis if any residual moisture is present. Running the reaction at a lower temperature (e.g., 0°C to room temperature) may be beneficial.
-
Order of Addition: Adding the sulfonyl chloride slowly to the mixture of the amine and the non-nucleophilic base can help to ensure that the HCl byproduct is scavenged immediately, minimizing its potential catalytic effect on hydrolysis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the hydrolysis of this compound during a reaction.
Problem: Low Yield of Sulfonamide, Presence of Sulfonic Acid Byproduct
Troubleshooting Workflow for Hydrolysis
Caption: A step-by-step workflow for troubleshooting hydrolysis issues.
Quantitative Data Summary
Table 1: First-Order Rate Constants for the Solvolysis of p-Nitrobenzenesulfonyl Chloride in Water at Various Temperatures
| Temperature (°C) | Rate Constant (k x 10-4 s-1) |
| 5.022 | 2.112 |
| 10.011 | 3.824 |
| 15.000 | 6.643 |
| 19.988 | 11.21 |
| 24.975 | 18.32 |
Data extracted from a study on the solvolysis of a series of benzenesulfonyl chlorides. The original study should be consulted for detailed experimental conditions.
Table 2: Relative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides in Water at 15°C
| Substituent | Relative Rate (ksubstituent / kH) |
| p-OCH3 | 2.16 |
| p-CH3 | 1.23 |
| H | 1.00 |
| p-Br | 0.67 |
| p-NO2 | 0.85 |
This data illustrates the electronic effects of substituents on the rate of hydrolysis. Note that the effect of multiple electron-withdrawing groups, as in this compound, would be more pronounced.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions
This protocol outlines the general steps for the reaction of this compound with a primary or secondary amine under rigorously anhydrous conditions using a non-nucleophilic base.
Materials:
-
This compound
-
Amine
-
Anhydrous non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Acetonitrile - ACN)
-
Oven-dried or flame-dried round-bottom flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon) with a manifold or balloon
Experimental Workflow for Anhydrous Sulfonylation
Caption: A typical workflow for performing a sulfonylation reaction under anhydrous conditions.
Procedure:
-
Reaction Setup: Assemble the dry round-bottom flask, equipped with a magnetic stir bar and a septum, under a positive pressure of nitrogen or argon.
-
Addition of Amine and Base: In the reaction flask, dissolve the amine (1.0 equivalent) in the anhydrous solvent. Add the non-nucleophilic base (1.1-1.5 equivalents) via syringe.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Preparation of Sulfonyl Chloride Solution: In a separate dry flask under an inert atmosphere, dissolve the this compound (1.05-1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Addition of Sulfonyl Chloride: Slowly add the this compound solution to the cooled amine solution dropwise via syringe over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 30-60 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product with an appropriate organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Using a Polymer-Supported Acid Scavenger
This protocol is advantageous for simplifying product purification.
Procedure:
-
Follow steps 1, 2, 4, and 5 from Protocol 1, substituting the soluble non-nucleophilic base with a polymer-supported amine or carbonate (2-3 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the polymer-supported scavenger. Wash the polymer with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and then proceed with the aqueous workup and purification as described in steps 7 and 8 of Protocol 1.
Logical Relationships
Decision Tree for Selecting an Acid Scavenger
Caption: A decision tree to guide the selection of an appropriate acid scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 3. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. youtube.com [youtube.com]
- 6. Reaction Set-Up - WCAIR [wcair.dundee.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. Magnetic superbasic proton sponges are readily removed and permit direct product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Poly(amidoamine) dendrimer-mediated synthesis and stabilization of silver sulfonamide nanoparticles with increased antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. 2,4-二硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 2,4-Dinitrobenzenesulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-dinitrobenzenesulfonamides.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Purified 2,4-Dinitrobenzenesulfonamide (B1250028)
Q: My overall yield after purification is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields can stem from several stages of the synthesis and purification process. Here are the most common factors and potential remedies:
-
Incomplete Reaction: The initial sulfonylation reaction may not have gone to completion.
-
Solution: To drive the reaction to completion, consider increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of 2,4-dinitrobenzenesulfonyl chloride can also help to fully consume the starting amine.
-
-
Hydrolysis of the Sulfonylating Agent: this compound is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[1]
-
Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.[1]
-
-
Loss During Aqueous Workup: The product may have some solubility in the aqueous phase, leading to losses during extraction.
-
Solution: Perform extractions with an appropriate organic solvent. If the product's polarity is a concern, multiple extractions (3-4 times) with smaller volumes of solvent can be more effective than a single extraction with a large volume.
-
-
Product Loss During Recrystallization: The choice of recrystallization solvent is crucial. If the product is too soluble in the chosen solvent, even at low temperatures, recovery will be poor.
-
Solution: Carefully select a solvent or solvent system where the 2,4-dinitrobenzenesulfonamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. It is advisable to perform small-scale solvent screening to identify the optimal system.
-
Issue 2: Difficulty with Recrystallization
Q: I am having trouble getting my 2,4-dinitrobenzenesulfonamide to crystallize. It either remains in solution or "oils out." What should I do?
A: Crystallization can be a challenging step. Here are some common troubleshooting strategies:
-
No Crystal Formation: This typically indicates that the solution is not supersaturated.
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.
-
Seeding: If you have a small amount of pure, crystalline product, add a single crystal ("seed") to the solution to initiate crystallization.
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the sulfonamide and allow it to cool again.
-
-
"Oiling Out": The product separates as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of the hot solvent to slightly dilute the solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote gradual cooling.
-
Change Solvent System: If the problem persists, the chosen solvent may not be suitable. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) can sometimes promote better crystal formation.
-
Issue 3: Impure Product After Purification
Q: My purified 2,4-dinitrobenzenesulfonamide is still showing impurities by TLC or HPLC. What are the likely contaminants and how can I remove them?
A: The most common impurities are often unreacted starting materials or side-products from the reaction.
-
Unreacted Starting Amine: The starting amine is a common impurity if the reaction did not go to completion.
-
Removal: An acidic wash (e.g., 1M HCl) during the aqueous workup will protonate the amine, making it water-soluble and easily removable from the organic layer.
-
-
2,4-Dinitrobenzenesulfonic Acid: This is formed from the hydrolysis of the this compound starting material.
-
Removal: A basic wash (e.g., saturated NaHCO₃ solution) during the workup will deprotonate the sulfonic acid, forming a water-soluble salt that can be extracted into the aqueous layer.
-
-
Bis-sulfonylation Product: If the starting amine is primary, a common side-product is the bis-sulfonated amine.
-
Prevention and Removal: To minimize its formation, add the sulfonyl chloride slowly to the amine solution and use a 1:1 stoichiometry. This impurity can often be separated from the desired monosulfonamide by column chromatography due to differences in polarity.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for 2,4-dinitrobenzenesulfonamides?
A1: A combination of aqueous workup, column chromatography, and recrystallization is typically effective. An initial aqueous wash can remove many ionic impurities. Column chromatography on silica (B1680970) gel is excellent for separating the desired product from unreacted starting materials and non-polar impurities. Finally, recrystallization is a powerful technique for obtaining a highly pure, crystalline final product.
Q2: How do I choose an appropriate solvent for recrystallizing my 2,4-dinitrobenzenesulfonamide?
A2: The ideal solvent is one in which your compound is very soluble when hot and poorly soluble when cold. You can determine this by testing the solubility of a small amount of your crude product in various hot and cold solvents. Common choices for sulfonamides include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes or ethanol/water.
Q3: My 2,4-dinitrobenzenesulfonamide appears as a streak or "tails" on the TLC plate. How can I fix this?
A3: Tailing on silica gel TLC plates is often due to the acidic nature of the N-H proton in the sulfonamide group interacting strongly with the silica. Adding a small amount of a modifier to your eluent, such as 0.5-1% triethylamine (B128534) or acetic acid, can often lead to sharper spots and better separation.
Q4: Is this compound stable? How should I store it?
A4: No, it is not particularly stable. This compound is sensitive to moisture.[2][3] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place to prevent hydrolysis.[2] Using a freshly opened bottle or a recently purified batch is recommended for best results in your synthesis.[1]
Data Presentation
Table 1: Common Recrystallization Solvents for 2,4-Dinitrobenzenesulfonamides
| Solvent System | Compound Polarity Suitability | Notes |
| Ethanol/Water | Moderately Polar | A good starting point for many sulfonamides. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. |
| Ethyl Acetate/Hexanes | Moderately to Low Polarity | The compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added to induce precipitation. |
| Isopropanol | Moderately Polar | Can be a good single-solvent choice for some derivatives. |
| Dichloromethane (B109758)/Hexanes | Low Polarity | Suitable for less polar sulfonamides. |
Table 2: Example Purification Profile for a Typical 2,4-Dinitrobenzenesulfonamide
This table presents representative data for illustrative purposes.
| Purification Stage | Mass Recovery (g) | Yield (%) | Purity by HPLC (%) |
| Crude Product (Post-Workup) | 10.5 | ~95% (crude) | 85 |
| After Column Chromatography | 8.8 | 80 | 98 |
| After Recrystallization | 7.7 | 70 | >99.5 |
Experimental Protocols
Protocol 1: General Synthesis of a 2,4-Dinitrobenzenesulfonamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 equivalents) or pyridine (B92270) (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove 2,4-dinitrobenzenesulfonic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be chosen based on the polarity of the target compound, aiming for an Rf value of ~0.3 on TLC.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,4-dinitrobenzenesulfonamide.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair (see Table 1).
-
Dissolution: Place the purified product from column chromatography into an Erlenmeyer flask. Add the primary solvent in small portions while heating the mixture until the solid is completely dissolved.
-
Induce Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two Solvents: If using a solvent pair, add the second solvent (the "anti-solvent") dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the first solvent to make the solution clear again. Allow to cool as described above.
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of 2,4-dinitrobenzenesulfonamides.
Caption: Decision tree for troubleshooting the purification of 2,4-dinitrobenzenesulfonamides.
References
removing excess 2,4-Dinitrobenzenesulfonyl chloride from reaction mixture
Topic: Removing Excess 2,4-Dinitrobenzenesulfonyl Chloride from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below you will find detailed information and protocols for the effective removal of unreacted this compound from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound?
A1: The primary strategies for removing unreacted this compound involve converting it into a more easily separable compound. The most common methods include:
-
Aqueous Quench and Extraction: This involves hydrolyzing the excess sulfonyl chloride to the water-soluble 2,4-dinitrobenzenesulfonic acid.
-
Chromatography: Flash column chromatography is effective for separating the non-polar sulfonyl chloride from more polar products.
-
Scavenger Resins: These are solid-supported reagents that react with and bind the excess sulfonyl chloride, which is then removed by filtration.
-
Precipitation/Crystallization: If your desired product is a solid, recrystallization can be an effective method to leave impurities behind in the solvent.[1]
Q2: How does an aqueous quench work to remove this compound?
A2: An aqueous quench hydrolyzes the reactive sulfonyl chloride to its corresponding sulfonic acid (2,4-dinitrobenzenesulfonic acid). This sulfonic acid is highly polar and can be readily extracted into an aqueous phase, especially under basic conditions which forms the even more water-soluble sulfonate salt.[1]
Q3: When should I choose a scavenger resin over a traditional aqueous quench?
A3: Scavenger resins are an excellent choice when your product is sensitive to aqueous conditions or when you want to avoid a liquid-liquid extraction. They are particularly useful for parallel synthesis or when a very clean and quick removal of the excess electrophile is required. However, they can be more expensive than simple quenching agents.
Q4: What are common byproducts in reactions with this compound and how can I remove them?
A4: Besides the unreacted starting material, the primary byproduct from the workup is 2,4-dinitrobenzenesulfonic acid. If an amine is used as a nucleophile, potential byproducts could arise from over-reaction or side reactions depending on the substrate. The sulfonic acid is removed during the aqueous workup. Other organic byproducts may require chromatographic separation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent yellow color in the organic layer after aqueous wash. | The hydrolysis product, 2,4-dinitrobenzenesulfonic acid, or its salt, may have some solubility in the organic solvent. | Perform additional washes with a saturated sodium bicarbonate solution. If the color persists, a brine wash can help to break any emulsions and further remove water-soluble impurities. |
| Low yield of the desired product after workup. | The desired product might be partially soluble in the aqueous layer, or it may be unstable to the pH of the wash. | Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is appropriate for your product's stability. Consider using a scavenger resin to avoid aqueous workup altogether. |
| Streaking on TLC plate. | The presence of the highly polar 2,4-dinitrobenzenesulfonic acid can cause streaking. | Ensure the aqueous extraction was thorough. If the issue persists after workup, the crude product should be purified by flash column chromatography. |
| Product co-elutes with starting material during chromatography. | The polarity of the product and the unreacted this compound are too similar in the chosen solvent system. | Optimize the solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Scavenger resin is not effectively removing the sulfonyl chloride. | The resin may not be sufficiently reactive, or not enough equivalents were used. The reaction time may also be insufficient. | Increase the equivalents of the scavenger resin (typically 2-4 equivalents relative to the excess sulfonyl chloride).[1] Increase the reaction time with the resin, monitoring the disappearance of the sulfonyl chloride by TLC. Ensure the solvent swells the resin for optimal reactivity. |
Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Quench & Extraction | Hydrolysis of sulfonyl chloride to water-soluble sulfonic acid. | Inexpensive, effective for large scales. | Can be time-consuming, may not be suitable for water-sensitive products, can lead to emulsions. | Robust reactions with water-stable products. |
| Flash Chromatography | Separation based on polarity differences. | High purity of the final product, applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive, requires method development. | Products with significantly different polarity from the sulfonyl chloride. |
| Scavenger Resins | Covalent binding of the sulfonyl chloride to a solid support. | High selectivity, simple filtration-based removal, ideal for sensitive substrates.[1] | Higher cost, may require longer reaction times, requires stoichiometric amounts.[1] | Small-scale reactions, parallel synthesis, and purification of sensitive compounds. |
| Precipitation/ Recrystallization | Purification based on differences in solubility. | Can yield very high purity material, scalable, avoids chromatography.[1] | Product must be a solid, requires finding a suitable solvent system, may have lower recovery. | Crystalline solid products with good solubility differences from impurities. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring. Monitor for gas evolution. Continue adding until the gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. Shake the funnel vigorously and allow the layers to separate.
-
Washing: Drain the organic layer. Wash the organic layer sequentially with 1 M HCl (if a basic catalyst like pyridine (B92270) was used), saturated aqueous NaHCO₃ solution, and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Prepare a silica (B1680970) gel slurry in a non-polar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes). Pack a column with the slurry.
-
Loading: Adsorb the dissolved crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Collect fractions and monitor by TLC to isolate the desired product.
Protocol 3: Removal using a Scavenger Resin
-
Resin Addition: To the completed reaction mixture, add an amine-functionalized scavenger resin (e.g., Si-NH₂) (typically 2-4 equivalents relative to the excess this compound).[1]
-
Agitation: Stir or shake the slurry at room temperature. The required time can vary from 1 to 24 hours. Monitor the disappearance of the this compound by TLC.
-
Filtration: Once the starting material is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Concentration: Rinse the resin with a suitable solvent and combine the filtrates. Concentrate the filtrate under reduced pressure to obtain the crude product, now free of the excess sulfonyl chloride.
Visualizations
Caption: General experimental workflow for reaction and purification.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: 2,4-Dinitrobenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of reactions involving 2,4-Dinitrobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in reactions with this compound?
A1: Low yields can often be attributed to several factors:
-
Moisture: this compound is highly sensitive to moisture and can readily hydrolyze, rendering it inactive.[1][2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Suboptimal Reaction Temperature: Temperature control is critical. Reactions performed at temperatures that are too low may be incomplete, while excessively high temperatures can lead to product decomposition or the formation of side products.[3][4]
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. An inappropriate ratio can lead to incomplete consumption of the starting material or the formation of undesired byproducts.[3]
-
Poor Quality Reagents: The purity of this compound and other reactants is important. Impurities can interfere with the reaction and lead to lower yields.[4]
-
Inadequate Mixing: Homogeneous mixing is essential to ensure all reactants are in close contact, facilitating an efficient reaction.[4]
Q2: How can I minimize the formation of side products?
A2: Minimizing side products often involves careful control of reaction conditions:
-
Choice of Base: When a base is required, use a non-nucleophilic, sterically hindered base to avoid it competing with the intended nucleophile.[3] Pyridine is commonly used as it can also act as a solvent.
-
Slow Addition of Reagents: Adding the this compound solution dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the sulfonyl chloride, which can improve selectivity and reduce side reactions.[3]
-
Temperature Control: Maintain the optimal temperature for your specific reaction. For many reactions involving sulfonyl chlorides, a lower temperature (e.g., 0 °C to room temperature) is preferable to enhance selectivity.[3]
Q3: My starting material has multiple nucleophilic sites (e.g., an amino alcohol). How can I improve the selectivity of the reaction?
A3: Achieving regioselectivity requires fine-tuning the reaction conditions:
-
N-Sulfonylation vs. O-Sulfonylation: The amine group is generally more nucleophilic than the hydroxyl group, favoring N-sulfonylation. To enhance this selectivity, consider using a slight excess of the amino alcohol (1.0-1.1 equivalents) to ensure the complete consumption of the sulfonyl chloride.[3]
-
Protecting Groups: If you have multiple reactive sites of similar nucleophilicity, consider using protecting groups to temporarily block one site while the reaction occurs at the desired location.
-
pH Control: The pH of the reaction can influence the nucleophilicity of different functional groups. Careful control of pH can help favor one reaction over another.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] | Increased yield of the desired sulfonated product. |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature incrementally. | Drive the reaction to completion and improve product yield. |
| Poor Reagent Quality | Use a fresh bottle of this compound or purify the existing stock. Verify the purity of all other reactants.[4] | A higher yield and cleaner reaction profile. |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, solvent, and base to find the optimal conditions for your specific substrate.[5][] | Identification of conditions that maximize the yield of the desired product. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Di-sulfonation of Diols | Use a sub-stoichiometric amount of this compound (e.g., 0.8-0.9 equivalents). Add the sulfonyl chloride solution slowly to the diol at a low temperature.[3] | Favoring the formation of the mono-sulfonated product. |
| Reaction at Multiple Nucleophilic Sites | Adjust the stoichiometry, consider using a non-nucleophilic base, and control the reaction temperature.[3] Protecting groups may be necessary for complex substrates. | Improved selectivity for the desired product. |
| Side Reactions with the Solvent or Base | Choose a non-reactive solvent. Use a non-nucleophilic, sterically hindered base.[3] | A cleaner reaction with fewer byproducts. |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) in an oven-dried flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution over 30 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench it by adding cold water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Workflows
The following diagrams illustrate key experimental and logical workflows for troubleshooting this compound reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in DNBS-Cl Protection
Welcome to the Technical Support Center for troubleshooting the 2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My DNBS-Cl protection reaction has a very low yield. What are the most common causes?
Low yields in the DNBS-Cl protection of amines can often be attributed to one or more of the following factors:
-
Hydrolysis of DNBS-Cl: DNBS-Cl is highly sensitive to moisture. Any water present in the reaction mixture (e.g., in the solvent, amine, or from atmospheric moisture) can hydrolyze DNBS-Cl to the unreactive 2,4-dinitrobenzenesulfonic acid.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and reaction temperature can significantly impact the reaction's efficiency. An inappropriate base may not be strong enough to deprotonate the amine effectively, or it may promote side reactions. The solvent must be able to dissolve both the amine and DNBS-Cl while being inert to the reactants.
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or poor mixing.
-
Side Product Formation: Besides hydrolysis, other side reactions can consume the starting material or product. For example, if the amine starting material contains other nucleophilic functional groups, they may also react with DNBS-Cl.
-
Difficult Workup and Purification: The desired DNBS-protected amine may be lost during the workup and purification steps. The hydrolysis byproduct, 2,4-dinitrobenzenesulfonic acid, can complicate purification.
Q2: How can I tell if my DNBS-Cl has hydrolyzed?
The primary indicator of DNBS-Cl hydrolysis is the presence of 2,4-dinitrobenzenesulfonic acid in your reaction mixture. This byproduct is highly polar and will typically appear as a baseline spot on a normal-phase silica (B1680970) TLC plate. You can confirm its presence by running a TLC of your crude reaction mixture.
Q3: What is the best way to monitor the progress of my DNBS-Cl protection reaction?
Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction. You should spot three lanes on your TLC plate: your starting amine, a co-spot (starting amine and reaction mixture), and the reaction mixture itself. As the reaction progresses, you should observe the disappearance of the starting amine spot and the appearance of a new, less polar product spot (the DNBS-protected amine). The reaction is complete when the starting amine spot is no longer visible in the reaction mixture lane.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of low yields in your DNBS-Cl protection step.
Issue 1: Incomplete Reaction
Observation on TLC: A significant amount of the starting amine spot remains visible in the reaction mixture lane even after a prolonged reaction time.
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time | Continue to monitor the reaction by TLC at regular intervals until the starting amine is consumed. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC. |
| Inefficient Base | The chosen base may not be strong enough to deprotonate the amine effectively. Consider using a stronger, non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). |
| Poor Solubility | Ensure that both the amine and DNBS-Cl are fully dissolved in the reaction solvent. If solubility is an issue, consider switching to a more suitable solvent (see Table 1). |
Issue 2: Suspected DNBS-Cl Hydrolysis
Observation on TLC: A new, very polar spot appears at the baseline of the TLC plate, and the yield of the desired product is low.
| Possible Cause | Recommended Solution |
| Moisture in Reagents/Solvent | Use anhydrous solvents and ensure your amine starting material is dry. Handle DNBS-Cl in a dry environment (e.g., under an inert atmosphere like nitrogen or argon) as it is moisture-sensitive.[1] |
| Inappropriate Base | Aqueous bases like sodium bicarbonate can introduce water and promote hydrolysis. Use a non-aqueous organic base such as triethylamine (TEA) or pyridine. |
| Prolonged Reaction Time at Elevated Temperature | If heating is necessary, do so cautiously and for the minimum time required to complete the reaction, as prolonged heating in the presence of any residual moisture can increase hydrolysis. |
Issue 3: Complicated Purification and Low Isolated Yield
Observation: The crude NMR shows the presence of the desired product, but the yield after purification is low.
| Possible Cause | Recommended Solution |
| Formation of Water-Soluble Byproducts | During the aqueous workup, the hydrolysis byproduct, 2,4-dinitrobenzenesulfonic acid, and the protonated excess base will partition into the aqueous layer. Ensure thorough extraction with an organic solvent. |
| Product Loss During Aqueous Wash | The DNBS-protected amine may have some water solubility. To minimize loss, wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase. |
| Difficulty in Removing 2,4-Dinitrobenzenesulfonic Acid | An effective workup to remove the sulfonic acid byproduct involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer. |
| Product Adsorption on Silica Gel | The dinitrophenyl group is polar and can lead to tailing or irreversible adsorption on silica gel during column chromatography. To mitigate this, you can add a small amount of a polar solvent like methanol (B129727) to your elution solvent system or use a different stationary phase like alumina. |
Experimental Protocols
Key Experiment 1: General Protocol for DNBS-Cl Protection of a Primary Amine
This protocol is a general starting point and may require optimization for your specific substrate.
Materials:
-
Primary amine (1.0 eq)
-
This compound (DNBS-Cl) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve DNBS-Cl (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DNBS-Cl solution to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Key Experiment 2: TLC Monitoring of the Reaction
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes, the polarity of which should be adjusted to achieve good separation)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a developing chamber with the chosen eluent.
-
On a TLC plate, draw a baseline with a pencil.
-
Spot three lanes on the baseline:
-
Lane 1 (Reference): A dilute solution of the starting amine.
-
Lane 2 (Co-spot): Spot the starting amine solution, and then on top of the same spot, spot the reaction mixture.
-
Lane 3 (Reaction): The reaction mixture.
-
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
The DNBS-protected product should appear as a new spot with a higher Rf value (less polar) than the starting amine. The reaction is complete when the starting amine spot is no longer visible in Lane 3. The presence of a spot at the baseline in Lane 3 may indicate hydrolysis of DNBS-Cl.
Data Presentation
Table 1: Recommended Solvents and Bases for DNBS-Cl Protection
| Solvent | Base | Comments |
| Dichloromethane (DCM) | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Good general-purpose solvent for a wide range of amines. |
| Tetrahydrofuran (THF) | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | A more polar alternative to DCM, useful for less soluble amines. |
| Acetonitrile (MeCN) | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Another polar aprotic solvent option. |
| Pyridine | Pyridine (acts as both base and solvent) | Can be effective but can be more difficult to remove during workup. |
Visualizations
Troubleshooting Workflow for Low Yield in DNBS-Cl Protection
Caption: Troubleshooting workflow for low yield in DNBS-Cl protection.
Signaling Pathway of DNBS-Cl Protection and Side Reaction
Caption: Reaction pathway for DNBS-Cl protection and hydrolysis side reaction.
References
stability of 2,4-dinitrobenzenesulfonamides to acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,4-dinitrobenzenesulfonamides under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Introduction
2,4-Dinitrobenzenesulfonamides (DNs-amides) are widely utilized as protecting groups for primary and secondary amines in organic synthesis. Their utility stems from their general stability to acidic conditions and facile cleavage under specific basic or nucleophilic conditions. Understanding the stability profile of the 2,4-dinitrobenzenesulfonyl (nosyl) group is critical for its successful application and for avoiding unintended deprotection during synthetic routes.
While extensive literature is available on the deprotection of these compounds, specific quantitative data on their stability (e.g., half-lives or degradation rates at various pH values) is not widely published. The information provided herein is based on established qualitative principles and general protocols for stability testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2,4-dinitrobenzenesulfonamide (B1250028) is cleaving unexpectedly during my reaction sequence. What are the likely causes?
A1: Unintended cleavage of a 2,4-dinitrobenzenesulfonamide is typically due to exposure to basic or nucleophilic conditions. Consider the following:
-
Basic Conditions: While generally stable to mild bases, stronger basic conditions can initiate cleavage. The presence of nucleophiles significantly accelerates this process.
-
Nucleophiles: The 2,4-dinitrobenzenesulfonyl group is highly susceptible to nucleophilic aromatic substitution. Common laboratory nucleophiles that can cause cleavage include:
-
Thiols (e.g., thiophenol, mercaptoethanol) and thiolates are highly effective for cleavage.
-
Amines, especially primary amines like n-propylamine, can also be used for deprotection.
-
Hydroxide ions at elevated temperatures or high concentrations.
-
-
Solvent Effects: Polar aprotic solvents like DMF can facilitate the cleavage reaction, especially in the presence of a nucleophile.
Troubleshooting Steps:
-
Review all reagents and conditions in your reaction step. Identify any potential bases or nucleophiles.
-
If a base is required, consider using a non-nucleophilic base (e.g., DBU in the absence of a thiol) or a hindered base.
-
Ensure all reagents are free from thiol impurities.
-
If possible, perform the reaction at a lower temperature to minimize side reactions.
Q2: I need to perform a reaction under acidic conditions. Is the 2,4-dinitrobenzenesulfonamide group stable?
A2: Yes, the 2,4-dinitrobenzenesulfonamide group is generally considered stable to a wide range of acidic conditions, including strong acids like TFA (trifluoroacetic acid) used for the cleavage of other protecting groups (e.g., Boc). This orthogonality makes it a valuable protecting group in complex syntheses.
Q3: How can I selectively cleave a 2,4-dinitrobenzenesulfonamide in the presence of other protecting groups?
A3: The selective cleavage of a 2,4-dinitrobenzenesulfonamide is one of its key advantages. It can be selectively removed in the presence of many other common amine protecting groups.
-
In the presence of Boc, Cbz, or Fmoc groups: Use thiol-mediated cleavage conditions (e.g., thiophenol and a mild base like cesium carbonate). These conditions are orthogonal to the acidic cleavage of Boc, the hydrogenolysis of Cbz, and the basic cleavage (piperidine) of Fmoc.
-
Selective cleavage over a 2-nitrobenzenesulfonamide: The 2,4-dinitrobenzenesulfonamide is more labile to thiolate-induced cleavage than the 2-nitrobenzenesulfonamide. Treatment with a thiol alone (without a strong base) can selectively cleave the 2,4-dinitro derivative.
Q4: My deprotection reaction of a primary 2,4-dinitrobenzenesulfonamide is not working well with standard conditions used for secondary amides. Why?
A4: The optimal conditions for the deprotection of primary and secondary 2,4-dinitrobenzenesulfonamides can differ. While secondary amides are readily cleaved with reagents like n-propylamine, these conditions may give poor yields or complex mixtures with primary amides. For primary 2,4-dinitrobenzenesulfonamides, the use of a thiol (like 2-mercaptoethanol (B42355) or thiophenol) in DMF is generally more effective and provides excellent yields.
Quantitative Data Summary
As of late 2025, specific, publicly available quantitative data (e.g., half-life, kobs) on the stability of various 2,4-dinitrobenzenesulfonamide derivatives across a wide pH range is limited. Researchers are advised to perform stability studies on their specific substrates if precise quantitative understanding is required. The table below provides a qualitative summary of stability based on established literature.
| Condition | Reagents | Stability | Notes |
| Acidic | HCl, H₂SO₄, TFA | Stable | The sulfonamide bond is resistant to acid hydrolysis. |
| Mildly Basic | NaHCO₃, Pyridine | Generally Stable | Stability may be substrate-dependent. Caution is advised at elevated temperatures. |
| Strongly Basic | NaOH, KOH | Labile | Cleavage can occur, especially at higher temperatures. |
| Nucleophilic (Basic) | Thiophenol/K₂CO₃, 2-Mercaptoethanol/DBU | Labile (Cleaved) | These are standard conditions for deprotection via nucleophilic aromatic substitution. |
| Nucleophilic (Neutral) | Thiophenol alone | Labile (Cleaved) | The use of a thiol alone is effective for removing the 2,4-dinitrobenzenesulfonyl group. |
Experimental Protocols
Protocol 1: General Procedure for pH Stability Testing
This protocol provides a general framework for assessing the stability of a 2,4-dinitrobenzenesulfonamide derivative at different pH values.
1. Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with known stability and minimal interference with the analytical method (e.g., phosphate, borate).
2. Sample Preparation:
-
Prepare a stock solution of your 2,4-dinitrobenzenesulfonamide derivative in a suitable organic solvent (e.g., acetonitrile, methanol) at a known concentration.
-
In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., HPLC-UV). Ensure the amount of organic solvent is minimal to avoid altering the buffer's properties.
3. Incubation:
-
Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C).
-
Protect samples from light if the compound is known to be light-sensitive.
4. Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples immediately by a validated stability-indicating analytical method, such as HPLC-UV. The method should be able to separate the parent compound from any degradation products.
5. Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time for each pH.
-
If significant degradation occurs, calculate the degradation rate constant and half-life.
Protocol 2: Deprotection of a Primary 2,4-Dinitrobenzenesulfonamide
This protocol is adapted from established literature for the cleavage of the nosyl group from a primary amine.
Method C (Mercaptoethanol):
-
Dissolve the 2,4-dinitrobenzenesulfonamide (1 equivalent) in DMF.
-
Add 2-mercaptoethanol (2 equivalents).
-
Stir the reaction at room temperature for 1 hour.
-
Upon completion (monitored by TLC or LC-MS), work up the reaction mixture appropriately to isolate the free amine.
Method D (Thiophenol):
-
Dissolve the 2,4-dinitrobenzenesulfonamide (1 equivalent) in a suitable solvent (DMF, CH₂Cl₂, THF, MeCN, or MeOH).
-
Add thiophenol (2 equivalents).
-
Stir the reaction at room temperature for 15 minutes.
-
Upon completion, proceed with the workup and purification of the desired amine.
Visualizations
Caption: Stability of 2,4-dinitrobenzenesulfonamides.
Caption: Experimental workflow for pH stability testing.
Technical Support Center: Managing Temperature for Selective 2,4-Dinitrobenzenesulfonyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature to achieve selective sulfonylation of primary amines in the presence of other nucleophilic groups using 2,4-Dinitrobenzenesulfonyl chloride (DNBSCl).
Troubleshooting Guides
Issue 1: Poor Chemoselectivity in Reactions with Amino Alcohols (N- vs. O-Sulfonylation)
-
Question: I am reacting this compound with an amino alcohol and obtaining a mixture of the N-sulfonated and O-sulfonated products. How can I improve the selectivity for N-sulfonylation?
-
Answer: The higher nucleophilicity of the amine group compared to the hydroxyl group generally favors N-sulfonylation. However, reaction conditions, particularly temperature, play a critical role in controlling selectivity.
-
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at low temperatures. Higher temperatures can increase the rate of the less favorable O-sulfonylation. It is recommended to start at 0 °C and slowly allow the reaction to warm to room temperature if necessary.[1]
-
Slow Addition: Add the this compound solution dropwise to the amino alcohol solution at a low temperature (e.g., 0 °C or below). This maintains a low concentration of the sulfonyl chloride in the reaction mixture, favoring the more rapid reaction with the amine.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize competition with the substrate. Pyridine is often a suitable choice as it can also act as a solvent and catalyst.[1]
-
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the amino alcohol to ensure the complete consumption of the sulfonyl chloride, which can help minimize side reactions.[1]
-
-
Issue 2: Unwanted Sulfonylation of Phenolic Hydroxyl Groups
-
Question: I am trying to selectively sulfonylate a primary amine in a molecule that also contains a phenolic hydroxyl group, but I am observing significant O-sulfonylation of the phenol (B47542). What can I do to prevent this?
-
Answer: While amines are more nucleophilic than phenols, O-sulfonylation of phenols can occur, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Low Temperature: Maintain a low reaction temperature (0 °C to room temperature) to exploit the greater difference in reaction rates between the amine and the phenol at lower temperatures.
-
pH Control: The nucleophilicity of the phenoxide ion is significantly higher than that of the neutral phenol. Avoid highly basic conditions that would deprotonate the phenol. A weak, non-nucleophilic base is preferable.
-
Order of Addition: Add the DNBSCl slowly to the solution of the aminophenol to allow the more reactive amine to react preferentially.
-
-
Issue 3: Formation of Di-sulfonated Products with Diamines or Diols
-
Question: I am attempting a mono-sulfonylation of a substrate with two primary amine groups (or a diol), but I am getting a significant amount of the di-sulfonated product. How can I favor mono-sulfonylation?
-
Answer: Achieving mono-sulfonylation requires careful control of the reaction stoichiometry and conditions.
-
Troubleshooting Steps:
-
Stoichiometry: Use a sub-stoichiometric amount of this compound (e.g., 0.8-0.9 equivalents) relative to the diamine or diol.[1] This ensures there is not enough sulfonyl chloride to react with both functional groups.
-
Slow Addition at Low Temperature: Add the DNBSCl solution dropwise to the substrate solution at a low temperature (e.g., 0 °C or below).[1] This keeps the concentration of the electrophile low, favoring reaction at a single site.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary reason for using low temperatures in selective DNBSCl reactions?
-
A1: The rates of reaction for different nucleophiles (like amines and alcohols) with DNBSCl have different dependencies on temperature. By lowering the temperature, the difference in reactivity between the highly nucleophilic primary amine and less nucleophilic hydroxyl or phenolic groups is maximized, thus favoring selective N-sulfonylation.[1]
-
-
Q2: Can I use a stronger base like triethylamine (B128534) (TEA) instead of pyridine?
-
A2: While TEA is a stronger, non-nucleophilic base, its use can sometimes lead to side reactions if not carefully controlled. For reactions where selectivity is critical, it is often recommended to start with a milder base like pyridine. If the reaction is sluggish, a stronger base can be considered, but it is important to monitor the reaction closely for the formation of byproducts.
-
-
Q3: How does the solvent affect the selectivity of the reaction?
-
A3: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. It is important to ensure that the starting materials and the base are soluble in the chosen solvent.
-
-
Q4: My reaction is very slow at low temperatures. What can I do?
-
A4: If the reaction is too slow at 0 °C, you can try gradually increasing the temperature to room temperature while carefully monitoring the reaction progress by TLC or LC-MS to check for the formation of the undesired O-sulfonated product. Alternatively, a more activating, non-nucleophilic base could be considered.
-
Data Presentation
Table 1: General Temperature Guidelines for Selective DNBSCl Reactions
| Substrate Type | Target Reaction | Recommended Temperature Range | Key Considerations |
| Amino alcohol | Selective N-sulfonylation | 0 °C to Room Temperature | Keep temperature low to minimize O-sulfonylation. |
| Aminophenol | Selective N-sulfonylation | 0 °C to Room Temperature | Avoid high pH to prevent phenoxide formation. |
| Diamine | Mono-N-sulfonylation | 0 °C or below | Use sub-stoichiometric DNBSCl and slow addition. |
| Diol | Mono-O-sulfonylation | 0 °C or below | Use sub-stoichiometric DNBSCl and slow addition. |
Experimental Protocols
General Protocol for Selective N-Sulfonylation of an Amino Alcohol with DNBSCl
-
Dissolve the Substrate: Dissolve the amino alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine, 1.1-1.5 equivalents) in a suitable aprotic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare DNBSCl Solution: In a separate flask, dissolve this compound (0.95-1.0 equivalents) in the same solvent.
-
Slow Addition: Add the DNBSCl solution dropwise to the cooled substrate solution over a period of 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Warming (Optional): If the reaction is slow at 0 °C, allow the mixture to slowly warm to room temperature and continue to monitor.
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Workflow for selective N-sulfonylation.
Caption: Troubleshooting decision tree for poor selectivity.
References
Technical Support Center: 2,4-Dinitrobenzenesulfonyl Chloride (DNBSCl) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dinitrobenzenesulfonyl chloride (DNBSCl) for the protection of amines.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of amines with DNBSCl.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Amine Nucleophilicity | Sterically hindered or electron-deficient amines exhibit reduced reactivity.[1] Consider increasing the reaction temperature or switching to a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can sometimes accelerate the reaction.[1] |
| Hydrolysis of DNBSCl | DNBSCl is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially in the presence of a base.[1] Ensure all glassware is oven-dried and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at a low temperature.[1] |
| Suboptimal Base Choice | The selection of the base is critical. For sterically hindered amines, a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred to avoid side reactions.[2][3] For less hindered primary amines, triethylamine (B128534) or pyridine (B92270) can be effective.[4][5] |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion. Typically, a slight excess of the amine and base relative to DNBSCl is used. However, for primary amines, a 1:1 stoichiometry of amine to DNBSCl may be necessary to avoid bis-sulfonylation.[1] |
Issue 2: Formation of Side Products
| Side Product | Identification and Prevention |
| Bis-sulfonated Amine | Primary amines (R-NH₂) can react with two equivalents of DNBSCl to form R-N(SO₂DNBS)₂.[1] This is more likely with highly reactive primary amines and an excess of DNBSCl. To minimize this, use a 1:1 molar ratio of the primary amine to DNBSCl and add the DNBSCl solution slowly to the amine solution.[1] |
| Hydrolyzed DNBSCl | The presence of 2,4-Dinitrobenzenesulfonic acid indicates hydrolysis of the starting material. This can be minimized by using anhydrous reaction conditions.[1] The sulfonic acid can typically be removed during an aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution).[6][7] |
| Reaction with Nucleophilic Base | More nucleophilic bases like triethylamine can sometimes react with the sulfonyl chloride.[2][8] If this is suspected, switching to a more sterically hindered, non-nucleophilic base such as DIPEA is recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for my DNBSCl reaction?
The choice of base depends on the properties of the amine substrate.
-
For primary and secondary amines: Pyridine or triethylamine are commonly used.[4][9] Triethylamine is a stronger base than pyridine.[8][10]
-
For sterically hindered amines: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is the preferred choice to minimize side reactions and favor the desired sulfonylation.[11][12]
-
For sensitive substrates or reactions requiring mild conditions: A weaker inorganic base like sodium bicarbonate may be used, often in a biphasic solvent system.
Q2: Can I use an inorganic base like sodium bicarbonate?
Yes, sodium bicarbonate can be used as a base for DNBSCl reactions, particularly for the protection of amino acids.[13] It is a mild base and can be advantageous when dealing with sensitive substrates.[14] The reaction is often performed in a biphasic solvent system such as chloroform/water.[15]
Q3: What is the typical work-up procedure for a DNBSCl reaction?
A standard aqueous work-up is typically employed.[16] The reaction mixture is diluted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed sequentially with:
-
A dilute acidic solution (e.g., 1M HCl) to remove excess amine base.[6]
-
A saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the hydrolyzed sulfonyl chloride.[6][7]
-
Brine to remove residual water before drying the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.[7]
Q4: My reaction is very slow. How can I increase the reaction rate?
Several factors can be adjusted to increase the reaction rate:
-
Increase Temperature: Gently heating the reaction mixture can often accelerate the reaction.
-
Change Solvent: Switching to a more polar aprotic solvent can sometimes improve reaction rates.
-
Add a Catalyst: For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. DMAP is a highly nucleophilic catalyst that can activate the sulfonyl chloride.[1]
Quantitative Data Summary
The following table summarizes the general characteristics and pKa values of commonly used bases. Actual yields in DNBSCl reactions will be substrate-dependent.
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Yield Range |
| Pyridine | 5.25 | Acts as a base and nucleophilic catalyst.[8][17] | 85-95%[4] |
| Triethylamine (TEA) | 10.75 | Stronger, more nucleophilic base than pyridine.[8][10] Can sometimes lead to side reactions with the sulfonyl chloride.[2] | 85-95%[4] |
| N,N-Diisopropylethylamine (DIPEA) | 11.4 | Sterically hindered, non-nucleophilic base.[11][12] Ideal for hindered amines and to avoid side reactions.[2] | 80-95% |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | Mild inorganic base, useful for sensitive substrates. Often used in biphasic systems.[15] | 70-90% |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine using Pyridine
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (1.5-2.0 eq).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
DNBSCl Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute with DCM and wash with 1M HCl, followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Protection of a Sterically Hindered Amine using DIPEA
-
Reaction Setup: Dissolve the sterically hindered amine (1.0 eq) in anhydrous DCM or Tetrahydrofuran (THF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
DNBSCl Addition: At room temperature, add this compound (1.1 eq) portion-wise.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. If the reaction is slow, gentle heating (e.g., 40 °C) can be applied.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Decision workflow for selecting a suitable base.
Caption: General mechanism of sulfonamide formation.
Caption: Troubleshooting logic for DNBSCl reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of new base-labile 2-(4-nitrophenylsulfonyl) ethoxycarbonyl (Nsc)-amino acids for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 12. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
dealing with poor solubility of 2,4-Dinitrobenzenesulfonyl chloride in reaction media
Welcome to the Technical Support Center for 2,4-Dinitrobenzenesulfonyl Chloride (DNBSCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly those related to the poor solubility of DNBSCl in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DNBSCl) and what are its primary applications?
A1: this compound is a yellow crystalline solid used primarily as a protecting group for primary amines in organic synthesis.[1][2][3] The resulting sulfonamides are stable under various reaction conditions. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring enhances the reactivity of the sulfonyl chloride group.[3]
Q2: What are the general solubility characteristics of DNBSCl?
A2: DNBSCl is generally soluble in several organic solvents, including dichloromethane (B109758) and acetone (B3395972).[3] It has good solubility in ketones, esters, and aromatic hydrocarbons.[4] Its solubility in chloroform (B151607) is described as slight.[1] A key consideration is that DNBSCl is insoluble in and reacts with water.[1][2]
Q3: How should I store this compound?
A3: DNBSCl is sensitive to moisture and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from water or moist air.[2] For long-term storage, a freezer at -20°C is recommended.[1] It should also be stored away from oxidizing agents and bases.[2]
Q4: Are there any alternatives to DNBSCl with better solubility?
A4: Yes, other sulfonyl chlorides are used for amine protection, and some may offer better solubility or different reactivity profiles. For instance, o-nitrobenzenesulfonyl (oNBS) and p-nitrobenzenesulfonyl (pNBS) chlorides are related reagents. While specific solubility data for these alternatives would need to be consulted, exploring different substituted benzenesulfonyl chlorides can be a valid strategy to overcome solubility issues.
Troubleshooting Guides
Issue 1: Poor Solubility of DNBSCl in the Chosen Reaction Solvent
Symptoms:
-
The DNBSCl does not fully dissolve, even with stirring or gentle heating.
-
The reaction mixture is a heterogeneous slurry.
-
The reaction is slow or does not proceed to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor DNBSCl solubility.
Issue 2: Low Yield of the Desired Sulfonamide Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting amine.
-
The isolated yield of the sulfonamide is lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sulfonamide yield.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | A common solvent for reactions involving DNBSCl. |
| Acetone | Soluble | Good solubility.[3] |
| Ketones (general) | Good solubility | Includes solvents like acetone and methyl ethyl ketone.[4] |
| Esters (general) | Good solubility | Includes solvents like ethyl acetate.[4] |
| Aromatic Hydrocarbons | Good solubility | Includes solvents like toluene (B28343) and benzene.[4] |
| Chloroform | Slightly Soluble | May require warming or co-solvents for complete dissolution.[1] |
| Tetrahydrofuran (THF) | Likely Soluble (polar aprotic) | Often a good solvent for similar reagents. |
| N,N-Dimethylformamide (DMF) | Likely Soluble (polar aprotic) | Can be used as a co-solvent to improve solubility. |
| Water | Insoluble / Reacts | DNBSCl hydrolyzes in the presence of water, especially with a base.[1][2] |
| Alcohols (e.g., Ethanol) | Reactive | Can react to form sulfonate esters. |
Experimental Protocols
General Protocol for the Protection of a Primary Amine with DNBSCl
This protocol provides a general procedure for the sulfonylation of a primary amine, with considerations for the poor solubility of DNBSCl.
Materials:
-
Primary amine
-
This compound (DNBSCl)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Anhydrous base (e.g., Triethylamine or Pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents and equipment
Workflow Diagram:
Caption: Experimental workflow for amine protection using DNBSCl.
Procedure:
-
Reaction Setup: Ensure all glassware is thoroughly dried. Assemble a round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution of Amine: To the flask, add the primary amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., dichloromethane). Add the anhydrous base (1.1-1.5 equivalents, e.g., triethylamine).
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Addition of DNBSCl: Slowly add this compound (1.05-1.1 equivalents) to the cooled amine solution. The DNBSCl can be added as a solid in small portions or as a solution in a minimal amount of the anhydrous reaction solvent. Note: If solubility is an issue, adding it as a solution is preferable.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue to stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with 1M HCl (to remove excess base), followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure sulfonamide.
References
Validation & Comparative
A Researcher's Guide to Amine Protection: Comparing 2,4-Dinitrobenzenesulfonyl Chloride and Its Alternatives
In the landscape of complex organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious selection of an amine protecting group is a critical strategic decision. The ideal protecting group must be readily introduced, exhibit stability across a range of reaction conditions, and be cleaved selectively under mild conditions that preserve the integrity of the target molecule. 2,4-Dinitrobenzenesulfonyl chloride (DNs-Cl) offers a robust option for amine protection, forming highly stable sulfonamides. However, a thorough evaluation of its performance against other widely used protecting groups is essential for informed decision-making in synthetic planning. This guide provides an objective comparison of DNs-Cl with common alternatives, supported by experimental data and detailed protocols.
At a Glance: Key Characteristics of Amine Protecting Groups
The primary differentiating factor among amine protecting groups lies in their stability and the conditions required for their removal. This forms the basis of orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Key Features |
| DNs | This compound (DNs-Cl) | Basic (e.g., pyridine (B92270), triethylamine) in CH₂Cl₂ or THF | Thiolysis (e.g., thiophenol, 2-mercaptoethanol) with or without a base (e.g., K₂CO₃, DBU) in DMF or CH₃CN | Highly stable, crystalline derivatives. Can be selectively cleaved in the presence of a Nosyl (Ns) group. |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Basic (e.g., NaOH, NaHCO₃, DMAP) in various solvents (e.g., H₂O/THF, CH₂Cl₂) | Acidic (e.g., TFA, HCl) | Widely used, stable to a broad range of conditions except for strong acids.[1] |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Basic (e.g., NaHCO₃) in aqueous/organic biphasic systems | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and mildly basic conditions. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu | Basic (e.g., NaHCO₃, piperidine) in aqueous/organic or organic solvents | Basic (e.g., 20% piperidine (B6355638) in DMF) | Base-labile, crucial for solid-phase peptide synthesis (SPPS). |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | Basic (e.g., pyridine, triethylamine) in CH₂Cl₂ | Thiolysis with a base (e.g., thiophenol/K₂CO₃) | Milder deprotection than Tosyl; used in Fukuyama amine synthesis. |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | Basic (e.g., pyridine) | Harsh conditions (e.g., strong acid, dissolving metal reduction) | Very stable, often used to activate alcohols as leaving groups. |
Performance Comparison: A Deeper Dive
The choice of a protecting group is contingent on the overall synthetic strategy, including the stability of other functional groups within the molecule and the reaction conditions of subsequent steps.
Stability Profile
| Protecting Group | Strong Acid | Strong Base | Hydrogenolysis | Nucleophiles |
| DNs | Stable | Stable | Stable | Labile to thiolates |
| Boc | Labile | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable |
| Fmoc | Stable | Labile | Stable | Stable |
| Nosyl (Ns) | Stable | Stable | Stable | Labile to thiolates |
| Tosyl (Ts) | Labile (harsh) | Stable | Stable | Stable |
Orthogonality
A key advantage of the DNs group is its orthogonality to the closely related Nosyl (Ns) group. A 2,4-dinitrobenzenesulfonamide (B1250028) can be selectively cleaved in the presence of a 2-nitrobenzenesulfonamide (B48108) by using a thiol without a strong base.[2][3] This allows for the differential protection of two amine functionalities within the same molecule.
Experimental Protocols
Below are representative experimental protocols for the protection of a primary amine with DNs-Cl and its subsequent deprotection, along with protocols for common alternatives for comparison.
2,4-Dinitrobenzenesulfonyl (DNs) Group
Protection of a Primary Amine with DNs-Cl
-
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the primary amine in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine to the stirred solution.
-
Add this compound portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute with CH₂Cl₂ and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Deprotection of a DNs-protected Amine [2][3]
-
Materials:
-
N-(DNs)-protected amine (1.0 eq)
-
Thiophenol (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the DNs-protected amine in DMF.
-
Add thiophenol to the solution.
-
Stir the reaction at room temperature for 15-60 minutes, monitoring by TLC.
-
Upon completion, dilute with an appropriate organic solvent and wash with aqueous base to remove thiophenol.
-
Isolate the product through standard workup and purification.
-
tert-Butoxycarbonyl (Boc) Group
Boc Protection of a Primary Amine [1]
-
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
-
Procedure:
-
Dissolve the amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate and stir until dissolved.
-
Add Boc₂O and stir at room temperature for 2-4 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.
-
Boc Deprotection [4]
-
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the Boc-protected amine in CH₂Cl₂.
-
Add an equal volume of TFA at 0 °C.
-
Stir at room temperature for 30 minutes to 2 hours.
-
Carefully neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product.
-
Carboxybenzyl (Cbz) Group
Cbz Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (2.0 eq)
-
Dioxane and Water
-
-
Procedure:
-
Dissolve the amine in a mixture of dioxane and water.
-
Add an aqueous solution of sodium carbonate.
-
Cool to 0 °C and slowly add Cbz-Cl.
-
Stir for 2-4 hours at 0 °C, then allow to warm to room temperature.
-
Extract the product, wash, dry, and concentrate.
-
Cbz Deprotection by Hydrogenolysis
-
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (e.g., via a balloon).
-
Stir vigorously under a hydrogen atmosphere for 2-16 hours.
-
Filter through celite to remove the catalyst and concentrate the filtrate.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Fmoc Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 eq)
-
Fmoc-Cl (1.1 eq)
-
Sodium bicarbonate (2.0 eq)
-
Dioxane and Water
-
-
Procedure:
-
Dissolve the amine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate and stir.
-
Add a solution of Fmoc-Cl in dioxane dropwise at room temperature.
-
Stir for 2-16 hours.
-
Acidify the mixture and extract the product.
-
Fmoc Deprotection [5]
-
Materials:
-
Fmoc-protected amine (1.0 eq)
-
20% Piperidine in DMF
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in 20% piperidine in DMF.
-
Stir at room temperature for 5-30 minutes.
-
Concentrate the reaction mixture and co-evaporate with a suitable solvent to remove piperidine.
-
Purify the crude product.
-
Reaction Workflows and Mechanisms
Visualizing the reaction pathways can aid in understanding the strategic application of these protecting groups.
References
A Comparative Guide to Amine Protecting Groups: 2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) vs. Boc and Cbz
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the judicious selection of protecting groups for amines is a critical strategic decision. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions, and it must be stable to a wide range of reagents and reaction conditions. This guide provides a comprehensive comparison of the 2,4-Dinitrobenzenesulfonyl (DNBS) group with two of the most widely used amine protecting groups: tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz). This comparison is supported by experimental data and detailed protocols to inform the rational design of synthetic routes.
At a Glance: Key Properties and Orthogonality
The primary advantage of the DNBS group lies in its unique cleavage condition, which imparts orthogonality to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This orthogonality is crucial for the selective deprotection of one amine in the presence of others in complex molecules.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability | Orthogonal To |
| DNBS | 2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) | Thiolates (e.g., thiophenol, 2-mercaptoethanol) | Stable to strong acids and hydrogenolysis. Moderately stable to basic conditions. | Boc, Cbz |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acids (e.g., TFA, HCl) | Stable to basic conditions and hydrogenolysis. | Cbz, DNBS |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | Boc, DNBS |
Quantitative Comparison of Performance
The following tables summarize typical yields for the protection and deprotection of primary amines using DNBS, Boc, and Cbz protecting groups. It is important to note that yields are often substrate-dependent.
Table 1: Protection of Primary Amines
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| DNBS | DNBS-Cl, Triethylamine | Dichloromethane | 0 to RT | 1 - 3 h | High |
| Boc | Boc₂O, Triethylamine | Dichloromethane | Room Temperature | 1 - 3 h | >95[1] |
| Cbz | Cbz-Cl, NaHCO₃ | THF/H₂O | 0 to RT | 20 h | ~90[2] |
Table 2: Deprotection of Protected Amines
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| DNBS | Thiophenol, Potassium Hydroxide | Acetonitrile | 50 | 40 min | High[3] |
| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 0.5 - 4 h | Quantitative[4][5] |
| Cbz | H₂, 10% Pd/C | Methanol | Room Temperature | 1 - 4 h | >95[1] |
Chemical Stability Comparison
The stability of a protecting group under various reaction conditions is a critical factor in multistep synthesis.
Table 3: Stability Profile of Protected Amines
| Condition | DNBS-Amine | Boc-Amine | Cbz-Amine |
| Strong Acid (e.g., TFA) | Stable | Labile | Stable |
| Strong Base (e.g., NaOH) | Moderately Stable[6] | Stable | Stable |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Labile |
| Nucleophiles (e.g., Thiols) | Labile | Stable | Stable |
Reaction Mechanisms and Experimental Workflows
Visualizing the chemical transformations and experimental procedures is essential for understanding and implementing these protection strategies.
Protection and Deprotection Mechanisms
The following diagrams illustrate the mechanisms for the introduction and removal of the DNBS, Boc, and Cbz protecting groups.
References
A Comparative Guide to N-Terminal Amino Acid Analysis: Dansyl Chloride vs. 2,4-Dinitrobenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the precise identification of the N-terminal amino acid is a critical step in protein and peptide characterization. This guide provides a comprehensive comparison of two reagents utilized for this purpose: 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and 2,4-Dinitrobenzenesulfonyl chloride (DNBSCl). However, it is important to note that while dansyl chloride is a well-established and widely used reagent for N-terminal analysis, the application of this compound in this specific context is not well-documented in scientific literature. Therefore, this guide will primarily focus on the established methodologies for dansyl chloride and compare its principles to the closely related and historically significant Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), which shares a similar chromophoric dinitrophenyl group with DNBSCl.
Principle of N-Terminal Analysis
N-terminal analysis involves the chemical labeling of the free α-amino group of the N-terminal amino acid of a polypeptide chain. Following the labeling reaction, the polypeptide is hydrolyzed into its constituent amino acids. The labeled N-terminal amino acid, which is stable to the hydrolysis conditions, is then identified, typically by chromatography.
Dansyl Chloride: The Fluorescent Standard
Dansyl chloride is a highly sensitive reagent for N-terminal analysis.[1] It reacts with the primary amino group of the N-terminal amino acid under alkaline conditions to form a highly fluorescent dansyl-amino acid derivative.[2] This fluorescence allows for the detection of very small amounts of the N-terminal amino acid.[3]
Sanger's Reagent (DNFB): The Chromophoric Predecessor
1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, was one of the first reagents used for N-terminal analysis. It reacts with the N-terminal amino group to form a yellow-colored 2,4-dinitrophenyl (DNP) derivative.[4] While foundational to protein sequencing, the sensitivity of this method is lower than that of the dansyl chloride method because it relies on absorbance rather than fluorescence for detection.
Performance Comparison: Dansyl Chloride vs. Sanger's Reagent
| Feature | Dansyl Chloride | 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) |
| Detection Method | Fluorescence | Absorbance (Colorimetric) |
| Sensitivity | High (picomole range) | Lower than Dansyl Chloride (nanomole range) |
| Derivative | Dansyl-amino acid | 2,4-Dinitrophenyl (DNP)-amino acid |
| Derivative Stability | Stable to acid hydrolysis | Generally stable to acid hydrolysis |
| Primary Advantage | High sensitivity due to fluorescence | Historically significant, straightforward reaction |
| Primary Disadvantage | Photobleaching of the fluorescent tag can occur | Lower sensitivity, potential for side reactions |
Experimental Protocols
N-Terminal Analysis using Dansyl Chloride
1. Labeling Reaction:
-
Dissolve the peptide or protein sample (approximately 1-10 nmol) in 100 µL of 0.1 M sodium bicarbonate buffer, pH 9.5.
-
Add 100 µL of a freshly prepared solution of dansyl chloride (2.5 mg/mL in acetone).
-
Incubate the mixture at 37°C for 1-2 hours in the dark.
-
After incubation, evaporate the acetone (B3395972) under a stream of nitrogen.
-
Dry the remaining aqueous solution completely in a vacuum centrifuge.
2. Hydrolysis:
-
Add 200 µL of 6 M HCl to the dried sample.
-
Seal the tube under vacuum and heat at 110°C for 16-24 hours.
-
After hydrolysis, cool the tube and remove the HCl by vacuum centrifugation.
3. Identification of Dansyl-Amino Acid:
-
Dissolve the dried hydrolysate in a small volume of acetone-acetic acid (3:2, v/v).
-
Spot the sample onto a polyamide thin-layer chromatography (TLC) plate.
-
Develop the chromatogram in appropriate solvent systems (e.g., a two-dimensional system using 1.5% formic acid in water for the first dimension and benzene:acetic acid, 9:1, for the second).
-
Visualize the fluorescent dansyl-amino acid under UV light and compare its position to that of standard dansyl-amino acid markers. Alternatively, analysis can be performed by reverse-phase HPLC with a fluorescence detector.[5]
N-Terminal Analysis using 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)
1. Labeling Reaction:
-
Dissolve the peptide or protein sample in a suitable buffer, such as 0.1 M sodium bicarbonate, to maintain a pH of around 8.0-9.0.
-
Add an excess of a solution of 1-fluoro-2,4-dinitrobenzene in ethanol.
-
Allow the reaction to proceed at room temperature for several hours.
2. Hydrolysis:
-
After the reaction is complete, remove the unreacted Sanger's reagent and byproducts by extraction with ether.
-
Hydrolyze the DNP-peptide with 6 M HCl at 110°C for 16-24 hours in a sealed tube.
3. Identification of DNP-Amino Acid:
-
Extract the yellow DNP-amino acid from the hydrolysate with ether.
-
Identify the DNP-amino acid by chromatography (e.g., paper chromatography or TLC) by comparing its Rf value with that of known DNP-amino acid standards.
Reaction Workflows
Caption: Workflow for N-terminal analysis using dansyl chloride.
References
- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Method Validation for 2,4-Dinitrobenzenesulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of primary and secondary amine-containing compounds, such as amino acids, peptides, and pharmaceuticals, derivatization is a critical step to enhance their chromatographic separation and detection. 2,4-Dinitrobenzenesulfonyl chloride (DNBSCl) is a derivatizing agent that reacts with primary and secondary amines to form stable N-dinitrophenylsulfonyl (DNS) derivatives. These derivatives exhibit strong ultraviolet (UV) absorbance, making them suitable for quantification by High-Performance Liquid Chromatography (HPLC) with UV detection.
This guide provides a comprehensive validation overview of a proposed HPLC method for the analysis of DNBSCl derivatives and compares its performance with alternative analytical techniques, including other HPLC derivatization methods, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The information presented is intended to assist in the selection of the most appropriate analytical methodology for specific research needs.
Proposed HPLC Method for this compound Derivatives
Experimental Protocol: Proposed HPLC-UV Method for DNBSCl Derivatives
1. Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed to separate a mixture of derivatives.
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium acetate, pH 4.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 340-360 nm.[3]
-
Injection Volume: 10-20 µL.
3. Derivatization Protocol:
-
Sample Preparation: Dissolve the sample containing primary or secondary amines in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).
-
Reagent Preparation: Prepare a solution of this compound in acetonitrile.
-
Reaction: Mix the sample solution with an excess of the DNBSCl solution.
-
Incubation: Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
-
Quenching: The reaction can be stopped by acidification (e.g., with HCl) to protonate any remaining amines and quench the reactivity of the DNBSCl.
-
Analysis: The resulting solution containing the stable DNS-derivatives is then ready for HPLC analysis.
Performance Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the nature of the analyte, the required sensitivity, the sample matrix, and the available instrumentation. Below is a comparison of the proposed HPLC method for DNBSCl derivatives with common alternatives.
Data Presentation: Quantitative Method Validation Parameters
| Parameter | HPLC-UV (DNBSCl/DNFB Derivatives) | HPLC-FLD (OPA Derivatives) | GC-MS (Silyl Derivatives) | Capillary Electrophoresis |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | 0.990 - 0.999 | Good linearity reported |
| Limit of Detection (LOD) | Approx. 50 pmol[3] | 0.13 - 0.37 pM | 0.3 - 10 pg | Low µM to nM range |
| Limit of Quantitation (LOQ) | Typically 3x LOD | 0.9 - 7.2 ng | 1 - 30 pg | Typically 3x LOD |
| Precision (%RSD) | < 5% | < 2.5% | < 10% | < 5% |
| Accuracy/Recovery (%) | 82 - 103% | 70 - 109% | 85 - 115% | 90 - 110% |
| Derivative Stability | High | Low to Moderate | Moderate | Varies with labeling reagent |
Note: Data for DNBSCl/DNFB derivatives are based on published values for DNFB and similar compounds due to the limited availability of a complete validation report for a wide range of DNBSCl derivatives.
Alternative Analytical Methods and Their Protocols
HPLC with o-Phthalaldehyde (OPA) Derivatization and Fluorescence Detection (FLD)
This is a popular method for the analysis of primary amines, particularly amino acids. OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.
Experimental Protocol:
-
Derivatization: Automated pre-column derivatization is common, where the sample is mixed with OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~10.2) just before injection. The reaction is rapid (a few minutes at room temperature).
-
Instrumentation: HPLC with a fluorescence detector (Excitation: ~230-340 nm, Emission: ~450 nm).
-
Chromatography: Reversed-phase C18 column with a gradient of an aqueous buffer and an organic solvent (acetonitrile or methanol).
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like amino acids, derivatization is necessary to increase their volatility. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common approach.
Experimental Protocol:
-
Derivatization: The dried sample is heated with the silylating reagent (e.g., MTBSTFA in acetonitrile) at a specific temperature (e.g., 100°C) for a set time (e.g., 2-4 hours).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatography: A non-polar capillary column (e.g., DB-5ms) is used with a temperature gradient to separate the derivatized analytes.
-
Detection: The mass spectrometer provides high selectivity and sensitivity, and allows for structural confirmation.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and reagent volumes. Analytes can be detected directly if they have a chromophore, or after derivatization with a labeling agent.
Experimental Protocol:
-
Derivatization (if needed): Similar to HPLC, pre-capillary derivatization can be performed using reagents like fluorescein (B123965) isothiocyanate (FITC) or Pacific Blue to add a fluorescent tag.
-
Instrumentation: Capillary electrophoresis system with a suitable detector (e.g., UV-Vis or Laser-Induced Fluorescence).
-
Separation: Analytes are separated in a fused-silica capillary filled with a background electrolyte (e.g., borate buffer) under the influence of a high voltage.
Mandatory Visualizations
Caption: Experimental workflow for the validation of an HPLC method for DNBSCl derivatives.
Caption: Comparison of key characteristics of different analytical methods.
References
- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative stability of different sulfonyl chloride reagents
A Comparative Guide to the Stability of Sulfonyl Chloride Reagents for Researchers and Drug Development Professionals
In the realm of chemical synthesis and drug development, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, motifs frequently found in biologically active compounds. The stability of these highly reactive reagents is a critical factor influencing the success of synthetic protocols, the purity of products, and the safety of laboratory operations. This guide provides an objective comparison of the stability of three commonly used sulfonyl chloride reagents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)-1-naphthalenesulfonyl chloride (dansyl chloride). The comparison is supported by available experimental data and includes detailed protocols for stability assessment.
Introduction to Sulfonyl Chloride Reagents
Sulfonyl chlorides (R-SO₂Cl) are characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, a chlorine atom, and an organic residue (R). The strong electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, with the chloride ion being an excellent leaving group. This inherent reactivity, while synthetically useful, also makes them prone to degradation, primarily through hydrolysis and thermal decomposition.
The stability of a sulfonyl chloride is influenced by the nature of its organic residue. Steric and electronic effects of the 'R' group can significantly impact the reagent's shelf-life and reactivity. For instance, electron-donating groups can increase electron density at the sulfur atom, potentially making the sulfonyl chloride more stable, while bulky groups may sterically hinder nucleophilic attack.
Comparative Stability Analysis
While direct, head-to-head comparative stability studies under identical conditions are not extensively documented in the literature, a comparative analysis can be drawn from available data on their reactivity, storage recommendations, and behavior under various conditions.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the stability of tosyl chloride, mesyl chloride, and dansyl chloride.
Table 1: General Properties and Recommended Storage
| Property | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 5-(Dimethylamino)-1-naphthalenesulfonyl Chloride (Dansyl Chloride) |
| Structure | CH₃C₆H₄SO₂Cl | CH₃SO₂Cl | (CH₃)₂NC₁₀H₆SO₂Cl |
| Molecular Weight | 190.65 g/mol | 114.55 g/mol | 269.75 g/mol [1] |
| Physical Form | White to yellowish crystalline solid[2] | Colorless to light yellow liquid | Yellow to orange crystalline powder[1] |
| Melting Point | 65-69 °C[3] | -32 °C | 70-74 °C[4][5][6] |
| Boiling Point | 134 °C at 10 mmHg[3] | 161 °C | Not applicable |
| Recommended Storage | Store in a dry, well-closed container, away from moisture.[2][7] | Store under inert gas, moisture-sensitive. | Store at -20°C for long-term stability.[8] |
Table 2: Hydrolytic and Thermal Stability Data
| Stability Parameter | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 5-(Dimethylamino)-1-naphthalenesulfonyl Chloride (Dansyl Chloride) |
| Hydrolytic Stability | Reacts with water and moist air, producing hydrogen chloride.[2] | Hydrolyzes in water, with a kinetic solvent isotope effect (kH₂O/kD₂O) of 1.568 ± 0.006 at 20°C, suggesting significant bond breaking in the transition state.[9] | Hydrolysis rate is pH-dependent. In a pH 7 phosphate (B84403) buffer at room temperature, the reactive form is completely depleted after 50 minutes.[8] Unstable in aqueous solutions; it is recommended not to store them for more than one day. |
| Thermal Stability | Decomposes on heating, producing toxic and corrosive fumes including sulfur oxides and hydrogen chloride.[2] | Generally considered less stable than tosyl chloride due to higher reactivity. | Stable as a solid; recommended long-term storage is at -20°C, with a shelf life of at least 4 years.[8] |
| Solvent Stability | Soluble in benzene, ethanol, and chloroform; insoluble in water. | Reacts with nucleophilic solvents (solvolysis). | Unstable in DMSO.[9] |
| Reactivity Trend | Less reactive than mesyl chloride. | More reactive than tosyl chloride, which implies lower stability. | Highly reactive towards primary and secondary amines. |
Experimental Protocols
To enable researchers to perform their own comparative stability studies, the following detailed methodologies for key experiments are provided. These protocols are based on established principles of forced degradation studies as outlined in ICH guidelines.[10][11][12][13]
Protocol 1: Comparative Hydrolytic Stability Assessment
Objective: To compare the rate of hydrolysis of TsCl, MsCl, and Dansyl Chloride under acidic, neutral, and basic conditions.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
5-(Dimethylamino)-1-naphthalenesulfonyl chloride (Dansyl Chloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a UV detector
-
Thermostated water bath
Procedure:
-
Stock Solution Preparation: Prepare stock solutions (e.g., 1 mg/mL) of each sulfonyl chloride in acetonitrile.
-
Reaction Setup: For each sulfonyl chloride, set up three reaction vessels containing:
-
Vessel A: 0.1 M HCl
-
Vessel B: Phosphate buffer (pH 7.0)
-
Vessel C: 0.1 M NaOH
-
-
Initiation of Hydrolysis: Equilibrate the reaction vessels to a constant temperature (e.g., 25°C or 40°C) in a water bath. To each vessel, add a known volume of the corresponding sulfonyl chloride stock solution to achieve a final concentration of approximately 50-100 µg/mL.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vessel.
-
Quenching and Analysis: Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further degradation. Analyze the samples by HPLC to determine the remaining concentration of the sulfonyl chloride.
-
Data Analysis: Plot the concentration of the sulfonyl chloride against time for each condition. Determine the pseudo-first-order rate constant (k) for the degradation of each reagent under each condition from the slope of the natural logarithm of the concentration versus time plot.
Protocol 2: Comparative Thermal Stability Assessment in Solid State
Objective: To compare the thermal stability of solid TsCl, MsCl, and Dansyl Chloride.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
5-(Dimethylamino)-1-naphthalenesulfonyl chloride (Dansyl Chloride)
-
Thermogravimetric Analyzer (TGA) or a temperature-controlled oven
-
HPLC system with a UV detector
-
Suitable solvent for dissolving the reagents (e.g., acetonitrile)
Procedure using a Temperature-Controlled Oven:
-
Sample Preparation: Accurately weigh a small amount (e.g., 10 mg) of each sulfonyl chloride into separate, open glass vials.
-
Thermal Stress: Place the vials in a temperature-controlled oven at a series of elevated temperatures (e.g., 50°C, 70°C, 90°C).
-
Time Points: After specific time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial of each compound from the oven.
-
Sample Analysis: Allow the vials to cool to room temperature. Dissolve the contents in a known volume of a suitable solvent and analyze by a validated stability-indicating HPLC method to determine the percentage of the remaining sulfonyl chloride.
-
Data Analysis: Plot the percentage of remaining sulfonyl chloride against time for each temperature. This will provide a qualitative and semi-quantitative comparison of their thermal stability.
Procedure using Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed amount of each sulfonyl chloride into the TGA sample pan.
-
TGA Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Record the temperature at which significant weight loss occurs. The onset temperature of decomposition provides a quantitative measure of the thermal stability of the compound.
Visualization of Concepts
Logical Relationship in Stability Assessment
The following diagram illustrates the key factors influencing the stability of sulfonyl chloride reagents and the logical flow of their assessment.
Caption: Logical workflow for assessing sulfonyl chloride stability.
Experimental Workflow for Comparative Stability Testing
The following diagram outlines a general experimental workflow for the comparative stability testing of sulfonyl chloride reagents as described in the protocols above.
Caption: General workflow for comparative stability testing.
Conclusion
The stability of sulfonyl chloride reagents is a crucial consideration for their effective use in research and development. Based on the available data, the following general stability trend can be inferred:
Dansyl Chloride (solid) > p-Toluenesulfonyl Chloride > Methanesulfonyl Chloride
Dansyl chloride, when stored as a solid at low temperatures, exhibits excellent long-term stability. Tosyl chloride is a relatively stable solid at room temperature but is sensitive to heat and moisture. Mesyl chloride is the most reactive and, consequently, the least stable of the three, requiring careful handling and storage to prevent degradation.
It is important to note that this comparison is based on data from various sources and not from a single, direct comparative study. For critical applications, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions using the protocols outlined in this guide. A thorough understanding of the stability of these reagents will lead to more robust and reproducible synthetic outcomes.
References
- 1. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [inchem.org]
- 3. p-Toluenesulfonyl chloride reagent grade, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Dansyl chloride for HPLC derivatization, LiChropur , = 99.0 HPLC 605-65-2 [sigmaaldrich.com]
- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 6. Dansyl chloride BioReagent, amino acid labeling, powder and chunks, = 99 HPLC 605-65-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. database.ich.org [database.ich.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Orthogonality of the 2,4-Dinitrobenzenesulfonyl (DNBS) Protecting Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is fundamental to achieving high yields and chemo-selectivity. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. The concept of "orthogonality" is central to this strategy, referring to the use of multiple protecting groups that can be selectively removed in any order without interfering with each other.
This guide provides a comprehensive comparison of the 2,4-dinitrobenzenesulfonyl (DNBS) protecting group with other commonly used amine protecting groups. We will delve into its performance, stability, and the experimental protocols for its application and removal, supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
The 2,4-Dinitrobenzenesulfonyl (DNBS) Group: An Overview
The 2,4-dinitrobenzenesulfonyl group is a member of the sulfonyl family of protecting groups for amines. The strong electron-withdrawing nature of the two nitro groups on the aromatic ring makes the sulfur atom highly electrophilic, facilitating its reaction with amines. Conversely, this electron deficiency renders the sulfur-nitrogen bond susceptible to nucleophilic attack by soft nucleophiles like thiols, allowing for mild deprotection conditions. This unique cleavage mechanism forms the basis of its orthogonality to many other common protecting groups.
Comparative Performance and Orthogonality
The utility of a protecting group is best assessed by comparing its stability and cleavage conditions with those of other widely used groups. The following tables summarize the key characteristics of the DNBS group alongside common alternatives such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz).
Table 1: Comparison of Amine Protecting Group Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Reagent(s) | Typical Conditions |
| 2,4-Dinitrobenzenesulfonyl | DNBS | Thiols (e.g., Thiophenol, 2-Mercaptoethanol) | Mild base (e.g., K₂CO₃, Et₃N) in DMF or CH₂Cl₂ |
| tert-Butoxycarbonyl | Boc | Strong acids | TFA in CH₂Cl₂; HCl in Dioxane |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Secondary amines | 20% Piperidine in DMF |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis | H₂, Pd/C in MeOH or EtOH |
Table 2: Orthogonality Matrix of Common Amine Protecting Groups
| Protecting Group | Stable to DNBS Cleavage (Thiol/Base) | Stable to Boc Cleavage (Acid) | Stable to Fmoc Cleavage (Base) | Stable to Cbz Cleavage (H₂/Pd) |
| DNBS | - | Yes | Yes | Yes |
| Boc | Yes | - | Yes | Yes |
| Fmoc | Yes | Yes | - | Yes |
| Cbz | Yes | Yes | Yes | - |
As illustrated in the tables, the DNBS group exhibits excellent orthogonality with the most common amine protecting groups. Its stability in both acidic and basic conditions, as well as under catalytic hydrogenation, allows for the selective deprotection of Boc, Fmoc, and Cbz groups while leaving the DNBS-protected amine intact. This makes the DNBS group a valuable tool for the synthesis of complex molecules with multiple amine functionalities. For instance, a DNBS group can be selectively removed in the presence of a 2-nitrobenzenesulfonyl (Ns) group, further highlighting its unique reactivity.[1][2]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of any protecting group strategy. Below are representative procedures for the protection of a primary amine with 2,4-dinitrobenzenesulfonyl chloride and its subsequent deprotection.
Protocol 1: Protection of a Primary Amine with this compound
This protocol is adapted from the procedure for the protection of amines with 2-nitrobenzenesulfonyl chloride.[3]
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Triethylamine (B128534) (Et₃N) or Pyridine (1.1 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equiv) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-dinitrobenzenesulfonamide (B1250028).
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of a 2,4-Dinitrobenzenesulfonamide using Thiophenol
Materials:
-
2,4-Dinitrobenzenesulfonamide (1.0 equiv)
-
Thiophenol (2.0-3.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv) or Triethylamine (Et₃N) (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,4-dinitrobenzenesulfonamide (1.0 equiv) in anhydrous DMF or CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add potassium carbonate (2.0-3.0 equiv) or triethylamine (2.0-3.0 equiv) to the solution.
-
Add thiophenol (2.0-3.0 equiv) to the stirred mixture at room temperature. For some substrates, the use of thiol alone is sufficient for deprotection.[2]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by flash column chromatography on silica gel if necessary.
Visualization of Orthogonality
The following diagrams, generated using the DOT language, illustrate the orthogonal relationship of the DNBS protecting group with other common amine protecting groups.
Caption: Orthogonal relationship of DNBS with other protecting groups.
The diagram above visually represents the core concept of orthogonality. The solid arrows indicate the specific cleavage conditions for each protecting group, while the dashed arrows show the stability of the DNBS group under the deprotection conditions of Boc, Fmoc, and Cbz, and vice versa.
Signaling Pathway of Deprotection
The deprotection of a 2,4-dinitrobenzenesulfonamide proceeds via a nucleophilic aromatic substitution mechanism, often referred to as a Meisenheimer complex intermediate.
Caption: Deprotection mechanism of a DNBS-protected amine.
This simplified diagram illustrates the key steps in the cleavage of the DNBS group. The thiolate anion attacks the electron-deficient aromatic ring of the DNBS group, forming a transient Meisenheimer complex. This intermediate then collapses, releasing the free amine and the thiolated byproduct.
Conclusion
The 2,4-dinitrobenzenesulfonyl (DNBS) protecting group offers a valuable orthogonal strategy for the protection of amines in complex organic synthesis. Its unique cleavage mechanism, employing mild nucleophilic conditions with thiols, distinguishes it from the acid-labile, base-labile, and hydrogenolysis-labile protecting groups that are pillars of modern synthetic chemistry. The high degree of orthogonality, coupled with the ease of introduction and removal, makes the DNBS group a powerful tool for researchers, scientists, and drug development professionals seeking to streamline their synthetic routes and enhance the efficiency of complex molecule construction. The experimental protocols and comparative data provided in this guide serve as a practical resource for the effective implementation of the DNBS protecting group in a variety of synthetic applications.
References
Spectroscopic Scrutiny: A Comparative Guide to the NMR and IR Analysis of 2,4-Dinitrobenzenesulfonyl Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. 2,4-Dinitrobenzenesulfonyl (DNBS) derivatives are valuable intermediates and reagents in organic synthesis, particularly in the protection of amines and the formation of sulfonamides and sulfonate esters. Their spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of structural information. This guide offers a comparative analysis of these spectroscopic features, supported by experimental data and detailed protocols, to aid in the unambiguous identification and characterization of this important class of molecules.
The strong electron-withdrawing nature of the 2,4-dinitrobenzenesulfonyl group significantly influences the electronic environment of the molecules to which it is attached, leading to characteristic and predictable patterns in their NMR and IR spectra. Understanding these patterns is crucial for reaction monitoring, purity assessment, and structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR and FT-IR spectroscopic data for a series of representative 2,4-dinitrobenzenesulfonyl derivatives of various anilines and phenols. These tables are designed to allow for easy comparison of the spectral characteristics and to highlight the influence of substituents on the aromatic rings.
¹H NMR Spectroscopic Data of N-(Substituted phenyl)-2,4-dinitrobenzenesulfonamides
The ¹H NMR spectra of 2,4-dinitrobenzenesulfonamides are characterized by distinct signals for the protons on the dinitrophenyl ring and the protons of the aniline (B41778) moiety. The chemical shifts of the aniline protons are particularly sensitive to the electronic nature of the substituents on their own ring, as well as the deshielding effect of the DNBS group.
| Derivative of Aniline | Aromatic Protons (DNBS Ring, ppm) | Aromatic Protons (Aniline Ring, ppm) | NH Proton (ppm) |
| Aniline | 8.65 (d), 8.40 (dd), 7.90 (d) | 7.20-7.00 (m) | 10.50 (s) |
| 4-Methylaniline | 8.64 (d), 8.38 (dd), 7.88 (d) | 6.95 (d), 6.85 (d) | 10.35 (s) |
| 4-Methoxyaniline | 8.62 (d), 8.35 (dd), 7.85 (d) | 6.90 (d), 6.75 (d) | 10.20 (s) |
| 4-Chloroaniline | 8.68 (d), 8.42 (dd), 7.92 (d) | 7.15 (d), 7.05 (d) | 10.65 (s) |
| 4-Nitroaniline | 8.75 (d), 8.50 (dd), 8.00 (d) | 8.10 (d), 7.25 (d) | 11.20 (s) |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. d = doublet, dd = doublet of doublets, m = multiplet, s = singlet.
FT-IR Spectroscopic Data of N-(Substituted phenyl)-2,4-dinitrobenzenesulfonamides
The IR spectra of these derivatives show characteristic absorption bands for the sulfonyl group (SO₂), the nitro groups (NO₂), and the N-H bond of the sulfonamide linkage.
| Derivative of Aniline | ν(N-H) (cm⁻¹) | ν(SO₂) asymmetric (cm⁻¹) | ν(SO₂) symmetric (cm⁻¹) | ν(NO₂) asymmetric (cm⁻¹) | ν(NO₂) symmetric (cm⁻¹) |
| Aniline | ~3250 | ~1350 | ~1170 | ~1540 | ~1340 |
| 4-Methylaniline | ~3255 | ~1352 | ~1172 | ~1541 | ~1342 |
| 4-Methoxyaniline | ~3260 | ~1348 | ~1168 | ~1538 | ~1338 |
| 4-Chloroaniline | ~3245 | ~1355 | ~1175 | ~1545 | ~1345 |
| 4-Nitroaniline | ~3230 | ~1360 | ~1180 | ~1550 | ~1350 |
Note: Vibrational frequencies (ν) are in reciprocal centimeters (cm⁻¹). These are approximate values.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable spectroscopic data. The following are generalized protocols for the synthesis and spectroscopic analysis of 2,4-dinitrobenzenesulfonyl derivatives.
Synthesis of N-(4-Methylphenyl)-2,4-dinitrobenzenesulfonamide
Materials:
-
2,4-Dinitrobenzenesulfonyl chloride
-
4-Methylaniline (p-toluidine)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-methylaniline (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath and add pyridine (1.2 eq).
-
Slowly add a solution of this compound (1.0 eq) in dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure N-(4-methylphenyl)-2,4-dinitrobenzenesulfonamide.
Spectroscopic Analysis
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy:
-
Ensure the sample is dry.
-
For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of 2,4-dinitrobenzenesulfonyl derivatives.
Caption: General workflow for the synthesis and spectroscopic analysis of 2,4-dinitrobenzenesulfonyl derivatives.
Alternative Analytical Approaches
While NMR and IR spectroscopy are primary tools for the characterization of 2,4-dinitrobenzenesulfonyl derivatives, other techniques can provide complementary information:
-
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The carbon atoms of the dinitrophenyl ring and the attached moiety will show characteristic chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the derivative and can provide structural information through analysis of fragmentation patterns.
-
X-ray Crystallography: For crystalline derivatives, this technique can provide the definitive three-dimensional molecular structure.
The choice of analytical technique will depend on the specific information required by the researcher. However, for routine characterization and confirmation of structure, ¹H NMR and FT-IR spectroscopy remain the most accessible and informative methods. This guide provides a foundational understanding of the key spectroscopic features of 2,4-dinitrobenzenesulfonyl derivatives, enabling researchers to confidently synthesize and characterize these versatile compounds.
A Researcher's Guide to Amine Derivatization: Unveiling the Structure and Performance of 2,4-Dinitrobenzenesulfonyl Chloride Reaction Products
For researchers, scientists, and drug development professionals, the precise quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including amino acids, biogenic amines, and pharmaceuticals, lack the necessary chromophores for sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Chemical derivatization with reagents like 2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) offers a robust solution by introducing a strongly UV-absorbing moiety, thereby enhancing analytical sensitivity. This guide provides a comprehensive comparison of DNBS-Cl with other common amine derivatization reagents, details experimental protocols for reaction and structural confirmation, and presents a comparative analysis of their performance.
Comparative Analysis of Amine Derivatization Reagents
The selection of a derivatization reagent is a critical step in method development, with considerations for reaction conditions, derivative stability, and detection sensitivity. While DNBS-Cl is a potent derivatizing agent, a landscape of alternatives exists, each with distinct advantages and disadvantages.
| Reagent | Target Amines | Typical Reaction Conditions | Detection Method | Key Advantages | Disadvantages |
| This compound (DNBS-Cl) | Primary & Secondary Amines | Alkaline pH, Room Temperature to Mild Heat | UV-Vis | Forms highly stable sulfonamide derivatives. The dinitrophenyl group provides a strong chromophore for UV detection.[1] | Can be overly reactive, potentially leading to side products. Requires careful control of reaction conditions. |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Alkaline pH (9.5-10.5), 38-60°C, 30-120 min[2][3] | Fluorescence, UV-Vis, MS | Produces stable, highly fluorescent derivatives, enabling sensitive detection.[4] | The reagent itself is fluorescent, necessitating removal of excess reagent which can complicate analysis. Reaction times can be lengthy.[2] |
| Dabsyl Chloride | Primary & Secondary Amines | Alkaline pH (e.g., pH 9.0), 70°C, 15-30 min | Visible | Forms highly stable derivatives with strong absorbance in the visible region (~460 nm), reducing interference from UV-absorbing matrix components.[5] | Derivatization is performed at an elevated temperature. |
| o-Phthalaldehyde (OPA) | Primary Amines | Alkaline pH (~10.5), Room Temperature, Rapid (1-2 min)[6] | Fluorescence | Very fast reaction at room temperature. The reagent is non-fluorescent, minimizing background signal.[6] | Derivatives can be unstable. Does not react with secondary amines.[7] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Alkaline pH, Room Temperature | Fluorescence, UV-Vis | Rapid derivatization to form stable, fluorescent products.[8] | The hydrolyzed reagent (FMOC-OH) is also fluorescent, which can interfere with analysis. |
Experimental Protocols
Derivatization of Amines with this compound (DNBS-Cl)
This protocol provides a general procedure for the derivatization of primary and secondary amines with DNBS-Cl for HPLC-UV analysis. Optimization for specific amines may be required.
Materials:
-
Amine-containing sample
-
This compound solution (10 mg/mL in acetone (B3395972) or acetonitrile)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
In a clean vial, mix 100 µL of the amine sample with 500 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the this compound solution.
-
Vortex the mixture and allow it to react at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or a preliminary HPLC injection.
-
Stop the reaction by adding 100 µL of 1 M hydrochloric acid to neutralize the excess base.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV analysis.
Structural Confirmation of N-Alkyl-2,4-dinitrobenzenesulfonamides
Confirmation of the sulfonamide product structure is essential. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the 2,4-dinitrophenyl group typically appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The protons on the carbon adjacent to the sulfonamide nitrogen will be deshielded and their chemical shift and multiplicity will be indicative of the alkyl group structure. For example, in an N-propyl derivative, the methylene (B1212753) group attached to the nitrogen would appear as a quartet around δ 2.9-3.0 ppm.[9] The sulfonamide N-H proton often appears as a broad singlet or triplet, and its chemical shift can be variable.[9]
-
¹³C NMR: The carbon atoms in the 2,4-dinitrophenyl ring will have characteristic chemical shifts in the aromatic region (δ 120-150 ppm). The carbons bearing the nitro groups will be significantly downfield. The carbons of the alkyl chain will appear in the aliphatic region, with the carbon directly bonded to the nitrogen being the most deshielded.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): This technique often leads to extensive fragmentation. A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a fragment ion with a mass 64 Da less than the molecular ion.[10][11] Other characteristic fragments may arise from cleavage of the S-N bond and fragmentation of the alkyl chain.
-
Electrospray Ionization (ESI-MS): This softer ionization technique is more likely to produce the protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to induce fragmentation and obtain structural information, often showing the characteristic loss of SO₂.[10]
Infrared (IR) Spectroscopy:
-
Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group are expected in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
-
The N-H stretching vibration for a secondary sulfonamide appears as a single band in the range of 3200-3300 cm⁻¹.
-
Strong absorptions corresponding to the nitro group (NO₂) symmetric and asymmetric stretching will be present around 1530-1560 cm⁻¹ and 1335-1360 cm⁻¹, respectively.
Performance Data
The following table provides a comparative overview of the performance of DNBS-Cl and its alternatives. The data for DNBS-Cl is estimated based on the performance of similar sulfonyl chlorides, as specific analytical performance data is not extensively published.
| Parameter | This compound (DNBS-Cl) | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride | o-Phthalaldehyde (OPA) |
| Derivative Stability | High | High[4] | Very High[12] | Low to Moderate |
| Reaction Time | 30-60 min (estimated) | 30-120 min[2] | 15-30 min | 1-2 min[6] |
| Reaction Temperature | Room Temperature | 38-60°C[2] | 70°C | Room Temperature[6] |
| LOD (HPLC-Fluorescence) | N/A | pmol to fmol range[7] | N/A | fmol range |
| LOD (HPLC-UV/Vis) | pmol range (estimated) | pmol range[7] | pmol range[13] | N/A |
Visualizing the Workflow and Reaction
To aid in the conceptualization of the derivatization and analysis process, the following diagrams have been generated using the DOT language.
References
- 1. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Amine Derivatization Reagents for Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of proteins and peptides by mass spectrometry (MS) is paramount. Chemical derivatization of primary amines (at the N-terminus and on lysine (B10760008) residues) is a powerful strategy to enhance ionization efficiency and improve the performance of liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides an objective comparison of 2,4-Dinitrobenzenesulfonyl chloride (DNBSCl) and other common amine-reactive reagents, supported by available experimental data and detailed methodologies.
Introduction to Amine Derivatization in Proteomics
In bottom-up proteomics, proteins are enzymatically digested into smaller peptides for MS analysis. However, not all peptides ionize efficiently, limiting their detection. Derivatization reagents react with primary amines on peptides to introduce moieties that improve their physicochemical properties, leading to increased signal intensity in the mass spectrometer. The ideal reagent offers high reaction efficiency, produces stable derivatives, and significantly enhances MS signal.
This guide focuses on a comparative analysis of DNBSCl and two widely used alternatives: Dansyl Chloride and N-hydroxysuccinimide (NHS) Esters.
Comparison of Amine Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific analytical goals, sample complexity, and available instrumentation. Below is a summary of the key performance characteristics of DNBSCl, Dansyl Chloride, and NHS Esters.
| Feature | This compound (DNBSCl) | Dansyl Chloride (Dns-Cl) | N-hydroxysuccinimide (NHS) Esters |
| Target Amines | Primary Amines | Primary & Secondary Amines | Primary Amines |
| Reaction pH | ~10 (in vitro)[1] | 9.5 - 10.5[2][3] | 7.2 - 8.5 |
| Reaction Time | Not specified for proteomics | 60 - 120 minutes[2] | 0.5 - 4 hours |
| Derivative Stability | Stable sulfonamides | Stable sulfonamides[2] | Stable amide bond |
| MS Signal Enhancement | Data not available | Significant enhancement in positive ESI mode[3] | Varies with the specific NHS ester |
| Key Advantages | Used for protecting primary amines[4][5] | Simple, robust, enhances ionization[3] | Forms very stable amide bonds, versatile |
| Key Disadvantages | Limited quantitative data for proteomics, potential for side reactions with thiols[1] | Can react with other functional groups | Hydrolysis competes with amine reaction |
Experimental Protocols
Detailed and reproducible protocols are essential for successful and consistent derivatization.
Protocol for Derivatization of Peptides with this compound (Adapted for LC-MS)
Note: This is a general protocol adapted from methods for small molecules and requires optimization for specific peptide samples and LC-MS systems.
Materials:
-
Peptide sample (dissolved in a suitable buffer, e.g., 50 mM sodium bicarbonate, pH 8.5)
-
This compound (DNBSCl) solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
Procedure:
-
Sample Preparation: Ensure the peptide sample is in a buffer free of primary amines (e.g., Tris).
-
Derivatization Reaction:
-
To your peptide solution, add the DNBSCl solution. The optimal molar ratio of DNBSCl to peptide needs to be determined empirically but a 10- to 50-fold molar excess of the reagent is a common starting point.
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-2 hours. Protect from light.
-
-
Quenching: Add the quenching solution to react with excess DNBSCl. Incubate for 30 minutes at room temperature.
-
Sample Cleanup: Acidify the sample with formic acid to a final concentration of 0.1-1%. Clean up the derivatized peptides using a C18 solid-phase extraction (SPE) cartridge to remove excess reagent and salts.
-
LC-MS Analysis: Elute the derivatized peptides from the SPE cartridge and analyze by LC-MS.
Protocol for Derivatization of Amino Acids with Dansyl Chloride for LC-MS Analysis
This protocol is a well-established method for the derivatization of amino acids and can be adapted for peptides.[3]
Materials:
-
Amino acid or peptide sample
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)[3]
-
50 mM Dansyl chloride in acetonitrile[3]
-
10% (v/v) Ammonium (B1175870) hydroxide (B78521) in water (for quenching)[3]
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Reagent Preparation: Immediately before use, mix the Dansyl chloride solution and the sodium carbonate/bicarbonate buffer in a 1:1 ratio.[3]
-
Derivatization Reaction:
-
Add the mixed derivatization reagent to the sample.
-
Vortex the mixture and incubate at room temperature for 60 minutes in the dark.[3]
-
-
Quenching: Add the ammonium hydroxide solution to quench the reaction.[3]
-
Sample Preparation for LC-MS: Dilute the sample with an appropriate solvent (e.g., 40% acetonitrile with 0.1% formic acid) for LC-MS analysis.[3]
Visualizing the Workflow and Chemical Reactions
To better illustrate the processes, the following diagrams outline the general experimental workflow for peptide derivatization and the chemical reaction of DNBSCl with a primary amine.
Conclusion
This compound is a reagent with established use for the protection of primary amines. However, for applications in quantitative proteomics using LC-MS, its performance characteristics are not as well-documented as those of other widely used reagents like Dansyl Chloride and NHS esters. While DNBSCl has the potential to derivatize peptides, the lack of specific protocols and quantitative data on MS signal enhancement necessitates careful method development and validation.
For researchers seeking a robust, well-characterized, and sensitive method for amine derivatization in proteomics, Dansyl Chloride offers a reliable option with a simple and effective protocol for enhancing MS signals. NHS esters also provide a versatile and robust method for creating stable peptide derivatives. The choice of reagent should be guided by the specific requirements of the experiment, including the desired sensitivity, the nature of the sample, and the available instrumentation. Further research is needed to fully evaluate the potential of DNBSCl as a quantitative derivatization agent in modern proteomics workflows.
References
- 1. Studies of hypersensitivity to low molecular weight substances. II. Reactions of some allergenic substituted dinitrobenzenes with cysteine or cystine of skin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Deprotection Methods for 2,4-Dinitrobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dinitrobenzenesulfonyl (DNs) group is a valuable protecting group for primary and secondary amines in organic synthesis due to its facile installation and stability under various reaction conditions. However, its efficient and selective removal is crucial for the successful progression of a synthetic route. This guide provides an objective comparison of common deprotection methods for 2,4-dinitrobenzenesulfonamides, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Performance Comparison of Deprotection Methods
Thiol-mediated cleavage is the most widely employed and effective method for the deprotection of 2,4-dinitrobenzenesulfonamides. The high electrophilicity of the dinitrophenyl ring facilitates nucleophilic aromatic substitution by a thiol, leading to the release of the free amine under mild conditions. The following table summarizes quantitative data for various thiol-based deprotection protocols.
| Thiol Reagent | Base | Solvent | Substrate | Time | Yield (%) | Reference |
| Thiophenol (PhSH) | - | Acetonitrile (B52724) | N-Benzyl-2,4-dinitrobenzenesulfonamide | 1 h | 95 | [1] |
| 2-Mercaptoethanol (B42355) (HOCH₂CH₂SH) | - | Acetonitrile | N-Benzyl-2,4-dinitrobenzenesulfonamide | 1 h | 98 | [1] |
| Thioglycolic Acid (HSCH₂CO₂H) | Triethylamine (B128534) (Et₃N) | CH₂Cl₂ | N¹,N¹²-Bis(2,4-dinitrosulfonyl)-1,12-diaminododecane | 15 min | quant. | [2] |
| Thiophenol (PhSH) | Cesium Carbonate (Cs₂CO₃) | DMF | N-Protected Amine | - | High | [1][3] |
| 2-Mercaptoethanol (HOCH₂CH₂SH) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF | N-Protected Amine | - | High | [1][3] |
Key Observations:
-
For the deprotection of 2,4-dinitrobenzenesulfonamides, the use of a thiol reagent alone is often sufficient to achieve high yields, highlighting the enhanced reactivity of the DNs group compared to other sulfonyl protecting groups like the 2-nitrobenzenesulfonyl (Ns) group.[1][3]
-
The addition of a base, such as triethylamine, cesium carbonate, or DBU, can facilitate the reaction, presumably by generating the more nucleophilic thiolate anion.[1][2][3]
-
A variety of thiol reagents are effective, including aromatic thiols (thiophenol) and alkyl thiols (2-mercaptoethanol, thioglycolic acid).
-
Selective deprotection of a 2,4-dinitrobenzenesulfonamide (B1250028) in the presence of a 2-nitrobenzenesulfonamide (B48108) has been achieved using thioglycolic acid and triethylamine, demonstrating the milder conditions required for DNs cleavage.[2]
Experimental Protocols
Below are detailed methodologies for key deprotection experiments.
Protocol 1: Deprotection of N-Benzyl-2,4-dinitrobenzenesulfonamide with Thiophenol
Materials:
-
N-Benzyl-2,4-dinitrobenzenesulfonamide
-
Thiophenol (PhSH)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a solution of N-benzyl-2,4-dinitrobenzenesulfonamide (1.0 mmol) in acetonitrile (10 mL) was added thiophenol (2.0 mmol).
-
The reaction mixture was stirred at room temperature for 1 hour.
-
The progress of the reaction was monitored by TLC.
-
Upon completion, the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica (B1680970) gel to afford the desired benzylamine.
Protocol 2: Deprotection of N-Benzyl-2,4-dinitrobenzenesulfonamide with 2-Mercaptoethanol
Materials:
-
N-Benzyl-2,4-dinitrobenzenesulfonamide
-
2-Mercaptoethanol (HOCH₂CH₂SH)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a solution of N-benzyl-2,4-dinitrobenzenesulfonamide (1.0 mmol) in acetonitrile (10 mL) was added 2-mercaptoethanol (2.0 mmol).
-
The reaction mixture was stirred at room temperature for 1 hour.
-
The progress of the reaction was monitored by TLC.
-
Upon completion, the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel to afford the desired benzylamine.
Protocol 3: Selective Deprotection with Thioglycolic Acid
Materials:
-
N¹,N¹²-Bis(2,4-dinitrosulfonyl)-1,12-diaminododecane
-
Thioglycolic Acid (HSCH₂CO₂H)
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the doubly protected diamine (1.0 mmol) in dichloromethane (20 mL) was added thioglycolic acid (2.2 mmol) and triethylamine (2.2 mmol).
-
The reaction mixture was stirred at room temperature for 15 minutes.
-
The mixture was then diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution to remove the 2,4-dinitrophenylthioacetate byproduct.[2]
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the monoprotected secondary amine.
Experimental Workflow and Logic
The selection of an appropriate deprotection method often follows a logical progression to optimize for yield, purity, and compatibility with the substrate. The following diagram illustrates a typical workflow for the deprotection of a 2,4-dinitrobenzenesulfonamide.
Caption: Experimental workflow for the deprotection of 2,4-dinitrobenzenesulfonamides.
Conclusion
The deprotection of 2,4-dinitrobenzenesulfonamides is most effectively and mildly achieved through thiol-mediated cleavage. The high reactivity of the DNs group often allows for the use of a thiol reagent alone, providing a clean and high-yielding transformation. For less reactive substrates or to accelerate the reaction, the addition of a mild base can be beneficial. The choice of thiol and reaction conditions can be tailored to the specific substrate and the presence of other functional groups, with options for selective deprotection available. The provided protocols and workflow offer a solid foundation for researchers to successfully deprotect 2,4-dinitrobenzenesulfonamides in their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of 2,4-Dinitrobenzenesulfonyl Chloride: A Comprehensive Guide
For immediate reference, treat 2,4-Dinitrobenzenesulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of residual amounts before collection as hazardous waste. Never dispose of it directly down the drain.[1]
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical requiring careful handling. It is classified as a corrosive solid that causes severe skin burns and eye damage.[2][3][4] The compound is also moisture-sensitive and will react with water, including moisture in the air, to produce corrosive hydrochloric acid and sulfuric acid.[5][6]
Key Hazards:
-
Corrosivity: Causes severe burns to the skin, eyes, and mucous membranes.[2][3][7]
-
Reactivity: Reacts exothermically, and sometimes violently, with water and strong bases.[5]
-
Toxicity: May be damaging to health if ingested.[7] Combustion can produce toxic gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial when handling this compound. Always wear:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[5][7]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves.[5]
-
Protective Clothing: A chemical-resistant lab coat or apron.[5][7]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[2][5] If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator is necessary.[2]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound depends on the quantity of the waste. The following protocols outline the procedures for both residual/spill quantities and bulk quantities.
A. Neutralization of Small, Residual Quantities
This procedure is suitable for small amounts of uncontaminated this compound, such as residue in glassware. This should only be carried out by trained personnel in a controlled environment like a chemical fume hood.[8]
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[1][8] Place this beaker in an ice bath to manage the exothermic reaction and begin vigorous stirring. A general rule is to use at least 5-10 molar equivalents of the base relative to the estimated amount of the sulfonyl chloride.[1]
-
Slow Addition: Carefully and slowly add the this compound to the cold, stirred basic solution in a dropwise manner.[1] Caution: The reaction is exothermic and will release gas (CO₂ if using bicarbonate). The rate of addition must be controlled to prevent excessive foaming and temperature increase.[1]
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[1]
-
pH Verification: Remove the beaker from the ice bath and allow it to come to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.[1]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[1]
B. Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound and materials used to clean up spills must be treated as hazardous waste and should not be neutralized.[1][8]
Procedure:
-
Containment (for spills): In the event of a spill, evacuate the area and ensure proper ventilation.[8] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[8] Do not use combustible materials like sawdust.[8]
-
Collection: Carefully collect the absorbed material or the bulk chemical into a suitable, labeled container for waste disposal.[7][8] Ensure the container is tightly sealed.[1]
-
Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[1] Do not mix it with non-halogenated waste.[1]
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the associated hazards (Corrosive, Water-Reactive).[1]
-
Storage and Disposal: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[2] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]
III. Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Equivalents of Base for Neutralization | 5-10 | [1] |
| Reaction Time for Neutralization | 30-60 minutes | [1] |
| Final pH for Neutralized Solution | 7-9 | [1] |
IV. Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 2,4-Dinitrobenzenesulfonyl chloride
For Immediate Reference: Treat 2,4-Dinitrobenzenesulfonyl chloride as a corrosive, moisture-sensitive solid that can cause severe skin burns and eye damage.[1][2] All handling and disposal operations must be conducted with strict adherence to the safety protocols outlined below to minimize risk to personnel and the environment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and data are designed to ensure safe operational use and proper disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that is corrosive and can cause severe skin burns and serious eye damage.[1][2] It is also moisture-sensitive.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[3] | Protects against splashes of the corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents severe skin burns upon contact. |
| Body Protection | Chemical-resistant lab coat or apron.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., dust mask type N95) should be used if exposure limits are exceeded or if irritation is experienced.[1][4] All handling must be performed in a certified chemical fume hood.[1] | Prevents inhalation of corrosive dust and vapors.[1] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Spills:
-
Minor Spills: Remove all ignition sources.[3] Clean up spills immediately, using dry clean-up procedures to avoid generating dust.[3] Sweep up the material and place it into a suitable, labeled container for waste disposal.[1][3]
-
Major Spills: Clear the area of all personnel and move upwind.[3] Alert emergency responders and inform them of the location and nature of the hazard.[3]
-
-
First Aid:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2] Call a physician immediately.[2]
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration.[1][2] Call a physician or poison control center immediately.[2]
-
Ingestion: Do NOT induce vomiting.[1] Drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical assistance.[1]
-
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[3] It is classified as a corrosive solid.[1]
-
Disposal Protocol:
-
Collection: Collect waste material in a designated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for disposal through an approved waste disposal plant.[2] All waste must be handled in accordance with local, state, and federal regulations.[3] Do not empty into drains.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
